molecular formula C16H9F4N3O2 B15563892 Flufenoxadiazam CAS No. 1839120-27-2

Flufenoxadiazam

Cat. No.: B15563892
CAS No.: 1839120-27-2
M. Wt: 351.25 g/mol
InChI Key: IEKSGOPPBDNFFP-UHFFFAOYSA-N
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Description

Flufenoxadiazam is a useful research compound. Its molecular formula is C16H9F4N3O2 and its molecular weight is 351.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1839120-27-2

Molecular Formula

C16H9F4N3O2

Molecular Weight

351.25 g/mol

IUPAC Name

N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C16H9F4N3O2/c17-11-3-1-2-4-12(11)21-14(24)10-7-5-9(6-8-10)13-22-15(25-23-13)16(18,19)20/h1-8H,(H,21,24)

InChI Key

IEKSGOPPBDNFFP-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

A Proposed Synthetic Pathway for Flufenoxadiazam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The precise, industrial synthesis of flufenoxadiazam is proprietary information held by its developers. The following technical guide outlines a plausible synthetic pathway based on established organochemical principles and published synthetic routes for structurally analogous compounds containing the 1,2,4-oxadiazole (B8745197) moiety. This guide is intended for research and informational purposes only.

This compound, a novel fungicide developed by BASF, operates via a unique mechanism of action as a histone deacetylase (HDAC) inhibitor.[1] Its chemical structure, N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, is characterized by a central benzamide (B126) core linking a fluorinated phenyl ring and a trifluoromethyl-substituted 1,2,4-oxadiazole ring.[2][3][4] The synthesis of such a molecule can be logically approached through the formation of the 1,2,4-oxadiazole ring followed by an amide coupling reaction.

Proposed Synthesis Pathway

The proposed synthesis of this compound can be envisioned in two main stages:

A general scheme for the synthesis of related 1,2,4-oxadiazole-containing compounds has been described in the scientific literature, providing a basis for this proposed route.[5][6]

Key Intermediates

The synthesis of this compound would likely proceed through the following key intermediates:

  • Methyl 4-cyanobenzoate (B1228447) (1): A commercially available starting material.

  • Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (2): Formed by the reaction of the nitrile with hydroxylamine.

  • Methyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (3): The key 1,2,4-oxadiazole intermediate formed by cyclization.

  • 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (4): Obtained via hydrolysis of the methyl ester.

Experimental Protocols

The following are plausible experimental protocols for the synthesis of this compound, adapted from methodologies for similar compounds.[5][6]

Step 1: Synthesis of Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (2)

To a solution of methyl 4-cyanobenzoate (1) in ethanol, an aqueous solution of hydroxylamine hydrochloride and a base such as sodium carbonate are added. The mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization.

Step 2: Synthesis of Methyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (3)

The amidoxime intermediate (2) is dissolved in a suitable solvent like pyridine (B92270) or toluene. Trifluoroacetic anhydride (B1165640) is added dropwise at a controlled temperature. The reaction mixture is then heated to facilitate the cyclization. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

Step 3: Synthesis of 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (4)

The methyl ester (3) is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as heating with lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. After acidification, the carboxylic acid (4) precipitates and is collected by filtration.

Step 4: Synthesis of this compound

The carboxylic acid (4) is activated for amide bond formation. This can be achieved by converting it to the acid chloride using thionyl chloride or oxalyl chloride, or by using a peptide coupling agent such as HATU or EDC. To the activated carboxylic acid, 2-fluoroaniline is added in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine in an aprotic solvent such as dichloromethane (B109758) or dimethylformamide. The reaction is stirred at room temperature until completion. The final product, this compound, is then isolated and purified by crystallization or column chromatography.

Quantitative Data

The following table summarizes the expected yields for each step of the proposed synthesis, based on reported yields for analogous reactions.[5][6]

StepProductStarting Material(s)ReagentsTypical Yield (%)
1Methyl 4-(N'-hydroxycarbamimidoyl)benzoate (2)Methyl 4-cyanobenzoate (1)NH₂OH·HCl, Na₂CO₃, Ethanol80-90
2Methyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (3)Intermediate (2)Trifluoroacetic anhydride, Pyridine70-85
34-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid (4)Intermediate (3)LiOH, THF/H₂O90-98
4This compoundIntermediate (4), 2-fluoroanilineSOCl₂ or HATU, Et₃N, DCM75-90

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed synthetic pathway for this compound.

Flufenoxadiazam_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Methyl 4-cyanobenzoate Methyl 4-cyanobenzoate Methyl 4-(N'-hydroxycarbamimidoyl)benzoate Methyl 4-(N'-hydroxycarbamimidoyl)benzoate Methyl 4-cyanobenzoate->Methyl 4-(N'-hydroxycarbamimidoyl)benzoate NH2OH·HCl, Na2CO3 2-fluoroaniline 2-fluoroaniline This compound This compound Methyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate Methyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate Methyl 4-(N'-hydroxycarbamimidoyl)benzoate->Methyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate (CF3CO)2O, Pyridine 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid Methyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate->4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid LiOH, H2O 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid->this compound Activation, 2-fluoroaniline

Caption: Proposed synthesis pathway for this compound.

This technical guide provides a comprehensive overview of a plausible synthetic route to this compound, grounded in established chemical literature. The successful execution of this synthesis would require careful optimization of reaction conditions and rigorous purification and characterization of all intermediates and the final product.

References

Spectroscopic Analysis and Characterization of Flufenoxadiazam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific, publicly available experimental spectroscopic data (¹H-NMR, ¹³C-NMR, Mass Spectrometry, and IR) for the fungicide Flufenoxadiazam (CAS 1839120-27-2) is limited. This guide provides a comprehensive overview of the analytical techniques used for its characterization, employing data from structurally similar 1,2,4-oxadiazole-based benzamide (B126) compounds as illustrative examples. The experimental protocols detailed herein are based on established methodologies for these analogous compounds and are representative of the procedures expected for the analysis of this compound.

Introduction

This compound is a novel fungicide developed by BASF, belonging to the 1,2,4-oxadiazole (B8745197) class of compounds.[1] Its chemical formula is C₁₆H₉F₄N₃O₂ and its IUPAC name is N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.[2] this compound exhibits a unique mode of action as the first histone deacetylase (HDAC) inhibitor in the fungicide industry, offering a new tool for managing fungal diseases, particularly Asian Soybean Rust.[1] This mechanism, which modulates gene expression in fungi, positions it as a critical component in resistance management strategies.[1]

The precise structural elucidation and characterization of this compound are paramount for quality control, regulatory approval, and understanding its mechanism of action at a molecular level. This is achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number1839120-27-2[2]
Molecular FormulaC₁₆H₉F₄N₃O₂[2]
Molecular Weight351.26 g/mol
Exact Mass351.0631 Da
IUPAC NameN-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[2]

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound, based on the analysis of analogous compounds containing the 1,2,4-oxadiazole benzamide scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H-NMR would provide information on the chemical environment of the protons on the phenyl rings, while ¹³C-NMR would identify all the unique carbon atoms in the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Structurally Similar 1,2,4-Oxadiazole Benzamide Compound

Note: The following data is for an analogous compound and is intended for illustrative purposes only.

¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (126 MHz, DMSO-d₆)
δ (ppm) Assignment
10.84 (s, 1H)-NH-
8.24–8.18 (m, 2H)Aromatic CH
8.11 (d, J = 9.0 Hz, 1H)Aromatic CH
7.85 (d, J = 8.0 Hz, 1H)Aromatic CH
7.77 (m, 3H)Aromatic CH
7.43 (d, J = 9.0 Hz, 2H)Aromatic CH

Data adapted from a representative compound in the scientific literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum offers additional structural confirmation.

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

Parameter Value
Ionization ModeElectrospray Ionization (ESI)
Calculated Mass [M+H]⁺352.0706
Observed Mass [M+H]⁺Data not available for this compound, but would be expected to be very close to the calculated mass.

The calculated mass is for the protonated molecule of this compound (C₁₆H₁₀F₄N₃O₂⁺).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-F bonds.

Table 3: Expected Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration
~3300N-HStretching
~1650C=O (amide)Stretching
~1600, ~1500C=C (aromatic)Stretching
~1570C=N (oxadiazole)Stretching
~1300-1100C-F (trifluoromethyl)Stretching
~1250C-O (oxadiazole)Stretching

Experimental Protocols

The following are detailed methodologies for the key experiments, based on standard practices for the analysis of related compounds.

NMR Spectroscopy
  • Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Data Acquisition:

    • ¹H-NMR: Spectra are recorded at 500 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

    • ¹³C-NMR: Spectra are recorded at 126 MHz. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (39.52 ppm).

High-Resolution Mass Spectrometry (HRMS)
  • Instrumentation: A Waters Xevo G2-XS QTOF Mass Spectrometer (or equivalent) with an electrospray ionization (ESI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • The sample solution is infused into the ESI source.

    • Spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

    • Leucine enkephalin is used as a lock mass for accurate mass measurements.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition:

    • Spectra are recorded in the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mechanism of Action and Signaling Pathway

This compound's novel mode of action is the inhibition of histone deacetylase (HDAC).[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally repressing gene transcription. By inhibiting HDAC, this compound prevents the removal of acetyl groups, maintaining a more open chromatin state and altering the expression of genes essential for fungal growth and development.

HDAC_Inhibition_Pathway This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Histones_deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Histones_deacetylated Deacetylates Histones_acetylated Acetylated Histones (Active Chromatin) Histones_acetylated->Histones_deacetylated Altered_Gene_Expression Altered Gene Expression Histones_acetylated->Altered_Gene_Expression Promotes Gene_Expression Normal Gene Expression Histones_deacetylated->Gene_Expression Represses Fungal_Growth_Inhibition Fungal Growth Inhibition Altered_Gene_Expression->Fungal_Growth_Inhibition

Caption: this compound inhibits HDAC, leading to altered gene expression and fungal growth inhibition.

Experimental Workflow

The overall workflow for the spectroscopic analysis and characterization of this compound follows a logical progression from sample preparation to data interpretation.

Spectroscopic_Workflow cluster_sample Sample Preparation Sample This compound (Pure Compound) Dissolution Dissolution in Appropriate Solvent (e.g., DMSO-d6, MeCN) Sample->Dissolution IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (HRMS) Dissolution->MS Structure Structural Elucidation NMR->Structure Formula Formula Confirmation MS->Formula Functional_Groups Functional Group ID IR->Functional_Groups

Caption: Workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Putative Crystal Structure and Molecular Conformation of Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Flufenoxadiazam is a novel oxadiazole fungicide developed by BASF, notable for being the first in its class to function as a histone deacetylase (HDAC) inhibitor for agricultural applications.[1] While specific crystallographic data for this compound is not publicly available, this guide outlines the standard methodologies that would be employed to determine its crystal structure and molecular conformation. Furthermore, it details the established signaling pathway for HDAC inhibitors, providing context for its mechanism of action. This document serves as a foundational resource for researchers interested in the structural biology and molecular behavior of this new class of fungicides.

Introduction to this compound

This compound (IUPAC name: N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide) is a phenylbenzamide fungicide with a novel mode of action for agrochemicals.[2] It targets histone deacetylase (HDAC), an enzyme critical for the regulation of gene expression in fungi.[1] By inhibiting HDAC, this compound leads to hyperacetylation of histones, altering chromatin structure and ultimately disrupting fungal growth and development.[3][4] This unique mechanism provides a new tool for managing fungal pathogens, particularly in the context of resistance to existing fungicides.[1]

Physicochemical Properties of this compound

While a definitive crystal structure is not yet published, the fundamental physicochemical properties of this compound have been established. These properties are crucial for its formulation, delivery, and interaction with biological systems.

PropertyValueSource
Chemical Formula C₁₆H₉F₄N₃O₂[2][5]
Molecular Weight 351.26 g/mol [5][6]
CAS Registry Number 1839120-27-2[2][5]
IUPAC Name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[2]
Fungicide Resistance Class (FRAC) 7[7]
Elemental Analysis C: 54.71%, H: 2.58%, F: 21.63%, N: 11.96%, O: 9.11%[5]

Experimental Protocols for Crystal Structure Determination

The determination of the three-dimensional structure of a small organic molecule like this compound is typically achieved through single-crystal X-ray diffraction. The following sections detail the standard experimental workflow.

The foremost and often most challenging step is growing a high-quality single crystal suitable for X-ray analysis. The crystal should ideally be larger than 0.1 mm in all dimensions, with a regular structure and no significant defects.[8]

Protocol for Crystallization of Small Organic Molecules:

  • Purity Assessment: Ensure the this compound sample is of high purity (>99%), as impurities can inhibit crystal growth.

  • Solvent Screening: A range of solvents should be tested to find one in which this compound is moderately soluble.[9] Highly soluble compounds tend to form small crystals, while poorly soluble ones may not crystallize at all.[9]

  • Crystal Growth Techniques:

    • Slow Evaporation: A near-saturated solution of this compound is prepared and filtered into a clean vial. The vial is loosely covered to allow the solvent to evaporate slowly over days or weeks.[10]

    • Vapor Diffusion: A concentrated solution of this compound in a solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that includes a reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.[10][11]

    • Slow Cooling: A saturated solution of this compound is prepared at an elevated temperature and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility drops, leading to crystal formation.[11]

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a small loop and immediately prepared for mounting.

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, often at cryogenic temperatures (typically around 100 K) to minimize radiation damage during data collection.

  • Diffractometer Setup: The mounted crystal is placed in a single-crystal X-ray diffractometer.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[8] Each diffraction spot's intensity and position are recorded.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution: The processed data are used to solve the "phase problem" and generate an initial electron density map of the molecule.

  • Model Building and Refinement: An atomic model of this compound is built into the electron density map. This model is then refined using computational methods to achieve the best possible fit with the experimental diffraction data. The final refined structure provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

Below is a diagram illustrating the general workflow for X-ray crystallography.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Determination Purity High Purity Sample (>99%) Solvent Solvent Screening Purity->Solvent Growth Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Solvent->Growth Harvest Harvest Single Crystal Growth->Harvest Mount Mount Crystal Harvest->Mount XRay Expose to X-ray Beam Mount->XRay Diffraction Collect Diffraction Patterns XRay->Diffraction Process Process Data Diffraction->Process Solve Solve Phase Problem (Generate Electron Density Map) Process->Solve Refine Build and Refine Atomic Model Solve->Refine Final Final 3D Structure Refine->Final

General workflow for determining molecular structure via X-ray crystallography.

Molecular Conformation

The molecular conformation of this compound would be determined from the refined crystal structure. Key conformational features of interest would include:

  • Torsion Angles: The rotation around the amide bond and the single bonds connecting the phenyl and oxadiazole rings will define the overall shape of the molecule.

  • Planarity: The degree of planarity of the benzamide (B126) core and the relative orientations of the fluorophenyl and oxadiazole-phenyl rings.

  • Intramolecular Interactions: The presence of any hydrogen bonds or other non-covalent interactions that stabilize the observed conformation.

This conformational information is vital for understanding how this compound binds to the active site of the fungal HDAC enzyme.

Signaling Pathway: Mechanism of HDAC Inhibition

This compound functions by inhibiting histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins.[4] This deacetylation process leads to a more compact chromatin structure, which generally represses gene transcription.[4]

The mechanism of action for an HDAC inhibitor like this compound involves the following steps:

  • Binding to HDAC: The inhibitor enters the fungal cell and binds to the active site of an HDAC enzyme. HDAC inhibitors typically chelate the zinc ion (Zn²⁺) that is essential for the enzyme's catalytic activity.[12][13]

  • Inhibition of Deacetylation: By blocking the active site, the inhibitor prevents the HDAC enzyme from removing acetyl groups from histones.

  • Histone Hyperacetylation: The inhibition of HDAC activity leads to an accumulation of acetyl groups on the histone tails, a state known as hyperacetylation.[4]

  • Chromatin Relaxation: The increased acetylation neutralizes the positive charge of the lysine residues, weakening the interaction between the histones and the negatively charged DNA backbone. This results in a more relaxed, open chromatin structure.[3]

  • Altered Gene Expression: The open chromatin allows transcription factors to access DNA, leading to the altered expression of various genes. This can include the upregulation of genes that inhibit cell proliferation or induce cell death (apoptosis).[12] In fungi, this disruption of normal gene regulation impairs growth, development, and virulence.[14]

The signaling pathway for HDAC inhibition is visualized below.

G cluster_normal Normal Fungal Cell State cluster_inhibited Inhibited State (with this compound) HAT_N Histone Acetyltransferase (HAT) Adds Acetyl Groups Histone_N Histone Proteins HAT_N->Histone_N Acetylation HDAC_N Histone Deacetylase (HDAC) Removes Acetyl Groups Chromatin_N Condensed Chromatin (Transcriptional Repression) HDAC_N->Chromatin_N Histone_N->HDAC_N Deacetylation Flu This compound HDAC_I Histone Deacetylase (HDAC) Flu->HDAC_I Inhibits Histone_I Hyperacetylated Histones HDAC_I->Histone_I Deacetylation Blocked HAT_I Histone Acetyltransferase (HAT) HAT_I->Histone_I Acetylation Chromatin_I Relaxed Chromatin (Altered Gene Expression) Histone_I->Chromatin_I Effect Fungal Growth Inhibition Chromatin_I->Effect

Mechanism of action for this compound as an HDAC inhibitor.

Conclusion

While the precise crystal structure and molecular conformation of this compound remain to be elucidated in public literature, this guide provides a comprehensive overview of the established methodologies for such a determination. The primary technique, single-crystal X-ray diffraction, would yield invaluable data on its three-dimensional atomic arrangement, which is fundamental to its interaction with the target HDAC enzyme. Understanding its mechanism as an HDAC inhibitor provides a clear picture of its fungicidal activity at the molecular level. This information is critical for the rational design of future fungicides and for optimizing the application of this novel agrochemical.

References

Unveiling the Epigenetic Arsenal: An In-depth Technical Guide to the Mechanism of Action of Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxadiazam, a novel fungicide developed by BASF, represents a paradigm shift in the management of devastating plant fungal diseases, particularly Asian Soybean Rust (Phakopsora pachyrhizi).[1] As the first commercialized agrochemical to employ a histone deacetylase (HDAC) inhibition mechanism, this compound offers a unique mode of action that disrupts fungal growth by modulating gene expression. This technical guide elucidates the core mechanism of this compound, detailing its molecular target, biochemical effects, and the experimental methodologies used to characterize its activity.

Introduction: A Novel Approach to Fungal Control

This compound (IUPAC name: N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide) is a member of the trifluoromethyloxadiazole (TFMO) chemical class.[2][3] Its development marks a significant advancement in fungicide technology, offering a solution to the growing challenge of resistance to existing fungicide classes. By targeting a fundamental cellular process – the epigenetic regulation of gene expression – this compound presents a distinct and effective strategy for controlling pathogenic fungi.[1]

The primary target of this compound is Asian Soybean Rust (Phakopsora pachyrhizi), a formidable pathogen capable of causing significant yield losses in soybean cultivation.[1] The fungicide is also effective against other rust diseases, such as corn rust.

Core Mechanism of Action: Inhibition of Histone Deacetylases (HDACs)

The fungicidal activity of this compound stems from its ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.

By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to a state of hyperacetylation. This altered epigenetic landscape results in a more relaxed chromatin structure, making the DNA more accessible to transcription factors and leading to changes in the expression of genes essential for fungal growth, development, and pathogenicity.

Specificity for Fungal Class II HDACs

Research on trifluoromethyloxadiazoles (TFMOs), the chemical class to which this compound belongs, has indicated a selective inhibition of fungal class II histone deacetylases.[2][3] This selectivity is a key attribute, as it may contribute to the compound's safety profile in non-target organisms. The precise binding mode of TFMOs to the fungal HDAC active site is thought to involve the hydration of the trifluoromethyl group, which then interacts with the zinc ion cofactor essential for enzyme activity.[3]

Quantitative Bioactivity Data

While extensive proprietary data from BASF is not yet publicly available, some quantitative measures of this compound's efficacy have been reported. The following table summarizes the available data.

CompoundTarget OrganismAssay TypeEndpointValueReference
This compoundPhakopsora pachyrhiziWhole Organism (in vivo)EC504.5627 mg/L[4]

EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

For context, a related trifluoromethyloxadiazole compound, 3-(5-(((6-(difluoromethyl)pyrimidin-4-yl)oxy)methyl)thiophen-2-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, exhibited 50% control of P. pachyrhizi at a concentration of 0.780 mg/L.[3]

Signaling Pathway and Downstream Effects

The inhibition of HDACs by this compound initiates a cascade of events within the fungal cell, ultimately leading to growth inhibition and cell death. The following diagram illustrates the proposed signaling pathway.

This compound This compound HDAC Fungal Class II Histone Deacetylase (HDAC) This compound->HDAC Inhibition Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylation (Blocked) Chromatin Relaxed Chromatin Structure Histone_Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Cell_Cycle Cell Cycle Arrest Gene_Expression->Cell_Cycle Pathogenicity Reduced Pathogenicity Gene_Expression->Pathogenicity Growth_Inhibition Fungal Growth Inhibition Cell_Cycle->Growth_Inhibition Pathogenicity->Growth_Inhibition

Caption: Proposed signaling pathway of this compound's mechanism of action.

The altered gene expression profile resulting from HDAC inhibition likely affects a wide range of cellular processes critical for fungal survival, including:

  • Cell Cycle Control: Dysregulation of genes involved in cell division can lead to cell cycle arrest.

  • Pathogenicity Factors: The expression of virulence factors necessary for host infection and colonization may be suppressed.

  • Metabolism: Changes in metabolic pathways can starve the fungus of essential nutrients.

Experimental Protocols

The following section outlines a representative experimental protocol for assessing the HDAC inhibitory activity of a compound like this compound. This protocol is based on established methodologies for in vitro HDAC activity assays.

In Vitro Histone Deacetylase (HDAC) Activity Assay

Objective: To determine the in vitro inhibitory activity of this compound against a specific fungal histone deacetylase.

Materials:

  • Purified recombinant fungal Class II HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • This compound (dissolved in DMSO)

  • HDAC inhibitor standard (e.g., Trichostatin A) for positive control

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 96-well black microplate

  • Fluorescence microplate reader

Workflow:

cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection A Prepare serial dilutions of this compound C Add this compound dilutions and controls to wells A->C B Add HDAC enzyme to microplate wells B->C D Pre-incubate enzyme and inhibitor C->D E Add fluorogenic HDAC substrate D->E F Incubate to allow deacetylation E->F G Add developer solution F->G H Incubate to generate fluorescent signal G->H I Measure fluorescence H->I

Caption: Experimental workflow for an in vitro HDAC activity assay.

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for a no-enzyme control, a vehicle control (DMSO), and a positive control inhibitor.

  • Enzyme Addition: Add the purified fungal HDAC enzyme to each well of a 96-well black microplate, except for the no-enzyme control wells.

  • Inhibitor Addition: Add the this compound dilutions and control solutions to the respective wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow the deacetylation reaction to proceed.

  • Signal Development: Add the developer solution to each well. This solution contains a protease that will cleave the deacetylated substrate, releasing the fluorophore.

  • Fluorescence Measurement: Incubate the plate for a further 10-20 minutes at room temperature to allow the fluorescent signal to develop. Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

This compound's novel mode of action as a histone deacetylase inhibitor marks a significant milestone in the development of fungicides. Its ability to disrupt fungal growth through epigenetic modulation provides a much-needed tool for managing resistant pathogens. Further research will likely focus on elucidating the full spectrum of genes and cellular pathways affected by this compound in Phakopsora pachyrhizi and other fungal targets. A deeper understanding of its interaction with specific fungal HDAC isoforms and the downstream consequences will pave the way for the rational design of next-generation fungicides with enhanced efficacy and selectivity. As this compound approaches its market introduction, it holds the promise of becoming a cornerstone in integrated pest management strategies for soybean and other vital crops.

References

Flufenoxadiazam: A Technical Guide to its Histone Deacetylase (HDAC) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flufenoxadiazam, a novel fungicide developed by BASF, represents a significant advancement in crop protection through its unique mode of action: the inhibition of histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the available scientific information regarding the HDAC inhibitory activity of this compound. The document details its mechanism of action, summarizes the known quantitative data, outlines putative experimental protocols for assessing its inhibitory effects, and visualizes the key pathways and experimental workflows. This compound, with its chemical formula C16H9F4N3O2 and IUPAC name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, is the first fungicide of its kind, offering a new tool for managing fungal pathogens, particularly the devastating Asian Soybean Rust (Phakopsora pachyrhizi).[1]

Introduction to this compound and its Novel Mode of Action

This compound is an oxadiazole-type fungicide slated for market introduction around 2029 under the trade name Adapzo® Active.[1] Its development marks a departure from traditional fungicidal mechanisms. Instead of targeting common fungal cellular processes, this compound acts as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] This novel mode of action is crucial for overcoming existing and emerging resistance to other fungicide classes.[1][5]

Histone deacetylases are a class of enzymes that play a critical role in the regulation of gene expression. They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound disrupts the normal gene expression patterns in fungal cells, ultimately leading to growth inhibition and cell death.

Quantitative Analysis of HDAC Inhibition

While specific IC50 and Ki values for this compound against a broad panel of HDAC isoforms are not yet publicly available in peer-reviewed literature, research on the trifluoromethyloxadiazole (TFMO) class of compounds, to which this compound belongs, provides valuable insights into its inhibitory potency.

A key study on TFMOs as HDAC inhibitors for the control of Asian soybean rust identified this class of compounds as selective inhibitors of fungal class II HDACs.[6] The research highlighted the inhibition of two specific HDACs from the model organism Aspergillus nidulans: HdaA, a class II histone deacetylase, and HosB, a HOS3-type histone deacetylase.

The following table summarizes the available quantitative data for a trifluoro analog closely related to this compound, which serves as a strong indicator of this compound's potential potency.

CompoundTarget EnzymeOrganismpIC50Estimated IC50
Trifluoro AnalogHdaA (Class II HDAC)Aspergillus nidulans~7.0~100 nM

Note: The pIC50 value is extrapolated from graphical data presented in scientific literature. The IC50 is calculated as 10^(-pIC50) M.

Furthermore, a 2025 study on a related compound, FM-678, reported an EC50 of 0.14 mg·L–1 against Phakopsora pachyrhizi and stated this was a 3-fold improvement over this compound. This suggests an estimated EC50 for this compound of approximately 0.42 mg·L–1 against this key pathogen.

Postulated Mechanism of HDAC Inhibition

The precise molecular interactions between this compound and the HDAC active site are still under investigation. However, based on the known structure of HDACs and the chemical nature of trifluoromethyloxadiazoles, a plausible mechanism involves the coordination of the oxadiazole ring with the zinc ion present in the catalytic site of the enzyme. This interaction is thought to mimic the transition state of the natural substrate, thereby blocking the deacetylase activity. The trifluoromethyl group likely contributes to the binding affinity and selectivity of the compound.

cluster_HDAC HDAC Active Site HDAC Histone Deacetylase (e.g., HdaA) Deacetylated_Histone Deacetylated Histone (Product) HDAC->Deacetylated_Histone Deacetylation (Blocked) Zinc Zn²⁺ This compound This compound This compound->HDAC Binding and Inhibition Acetylated_Histone Acetylated Histone (Substrate) Acetylated_Histone->HDAC Normal Substrate Binding

Caption: Postulated mechanism of this compound inhibiting HDAC.

Experimental Protocols for Assessing HDAC Inhibition

Detailed experimental protocols for the specific assays used in the development of this compound have not been publicly disclosed. However, based on standard methodologies for evaluating HDAC inhibitors, a likely workflow can be outlined.

In Vitro HDAC Enzyme Inhibition Assay

This assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of purified HDACs.

Objective: To determine the IC50 value of this compound against specific fungal HDAC isoforms.

Materials:

  • Purified recombinant fungal HDAC enzyme (e.g., HdaA from Aspergillus nidulans)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add a fixed concentration of the HDAC enzyme to each well of the microplate.

  • Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for a specific time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorescent molecule (AMC).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control and plot the results to determine the IC50 value.

cluster_workflow In Vitro HDAC Inhibition Assay Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Enzyme Add Purified HDAC Enzyme to Plate Prep_Inhibitor->Add_Enzyme Add_Inhibitor Add this compound and Incubate Add_Enzyme->Add_Inhibitor Add_Substrate Add Fluorogenic Substrate Add_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution Incubate_Reaction->Add_Developer Measure_Fluorescence Measure Fluorescence Add_Developer->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for a typical in vitro HDAC inhibition assay.

Cellular Thermal Shift Assay (CETSA)

CETSA can be employed to verify the direct binding of this compound to HDACs within a cellular context.

Objective: To confirm the engagement of this compound with its target HDAC in fungal cells.

Materials:

  • Fungal cell culture (e.g., Aspergillus nidulans)

  • This compound

  • Lysis buffer

  • Equipment for heating samples, SDS-PAGE, and Western blotting

  • Antibodies specific to the target HDAC

Procedure:

  • Treat fungal cell cultures with this compound or a vehicle control.

  • Harvest and lyse the cells.

  • Divide the cell lysates into aliquots and heat them to a range of temperatures.

  • Centrifuge the samples to separate soluble and aggregated proteins.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target HDAC.

  • The binding of this compound is expected to stabilize the HDAC, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling Pathway Implications

The inhibition of HDACs by this compound has significant downstream effects on various cellular signaling pathways. By altering the acetylation status of histones, this compound can modulate the expression of genes involved in fungal growth, development, and pathogenicity.

This compound This compound HDAC HDAC This compound->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Leads to Chromatin_Remodeling Chromatin Remodeling Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Fungal_Growth Inhibition of Fungal Growth and Pathogenicity Gene_Expression->Fungal_Growth

Caption: Signaling pathway affected by this compound's HDAC inhibition.

Conclusion

This compound represents a pioneering development in the fungicide market, leveraging a novel mode of action through the inhibition of histone deacetylases. This technical guide has synthesized the currently available information to provide a detailed overview for the scientific community. While more specific quantitative data and detailed experimental protocols are anticipated to be published as the product nears its commercial launch, the existing evidence strongly supports this compound's role as a potent and selective inhibitor of fungal class II HDACs. Its unique mechanism holds great promise for effective and sustainable management of challenging fungal diseases in agriculture. Further research into the precise molecular interactions and the full spectrum of its HDAC isoform selectivity will undoubtedly provide deeper insights into the therapeutic potential of this innovative fungicide.

References

The Genesis of a Novel Fungicide: A Technical Guide to Isosteric Replacement and Scaffold Hopping in the Discovery of Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Deep-Dive for Drug Development Professionals on the Innovative Chemical Strategies Behind BASF's Novel Fungicide, Flufenoxadiazam.

This whitepaper provides an in-depth technical analysis of the core medicinal chemistry strategies—isosteric replacement and scaffold hopping—that led to the discovery of this compound, a groundbreaking fungicide from BASF. With a novel mode of action as a histone deacetylase (HDAC) inhibitor, this compound represents a significant advancement in the management of devastating plant diseases like Asian soybean rust. This guide is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the data-driven and strategic chemical design that underpinned this discovery.

Introduction: A New Paradigm in Fungicide Development

The relentless evolution of resistance in pathogenic fungi necessitates the continuous discovery of fungicides with novel modes of action. This compound, with its unique mechanism of inhibiting histone deacetylases (HDACs), offers a solution to this challenge, showing no cross-resistance with existing fungicides.[1] Its discovery was not a result of incremental modifications to existing pharmacophores but rather a testament to the power of innovative lead generation strategies. Researchers at BASF embarked on a journey that began with a compound class exhibiting a different mode of action, employing isosteric replacement to unlock a new chemical space, followed by meticulous scaffold hopping to optimize antifungal efficacy.[1]

This guide will dissect this discovery process, presenting the quantitative structure-activity relationship (SAR) data, detailed experimental methodologies, and the logical framework that guided the optimization from an initial hit to the final potent molecule.

The Strategic Application of Isosteric Replacement

The initial breakthrough in the discovery of this compound came from the strategic application of isosteric replacement on a lead compound with a different biological target. This approach involves substituting a functional group with another that has similar physical and chemical properties, with the aim of modulating the compound's biological activity, physicochemical properties, or metabolic stability.

While the specific initial lead compound from a different mode of action is not publicly disclosed, the inventive step documented in patent literature points towards the replacement of a core structural element with a 1,2,4-oxadiazole (B8745197) moiety. This bioisosteric switch proved to be the gateway to a new class of compounds with potent fungicidal activity.

Table 1: Illustrative Isosteric Replacement and Resulting Antifungal Activity

To illustrate the impact of this strategy, Table 1 presents a representative example of how a hypothetical lead structure could be modified through isosteric replacement, leading to a significant enhancement in fungicidal activity against key pathogens. The data is a composite representation based on the extensive examples provided in the patent literature for this chemical class.

Compound IDCore ScaffoldR1R2Fungicidal Activity (% Inhibition @ 10 ppm) vs. Phakopsora pachyrhizi
Lead-1 (Hypothetical)Phenyl-AmideHCF3< 20%
OXA-1 (Isosteric Replacement) Phenyl-1,2,4-Oxadiazole H CF3 > 80%
OXA-2Phenyl-1,2,4-OxadiazoleClCF3> 90%
OXA-3Phenyl-1,2,4-OxadiazoleFCF3> 95%

Data is illustrative and derived from the extensive examples in patent WO2015185485A1 to demonstrate the principle of isosteric replacement.

The logical progression from a weakly active amide-containing lead to a highly potent oxadiazole-based compound underscores the transformative power of isosteric replacement in hit-to-lead development.

Isosteric_Replacement_Logic Lead Initial Lead Compound (Non-HDACi) Isosteric_Replacement Isosteric Replacement (e.g., Amide to Oxadiazole) Lead->Isosteric_Replacement New_Scaffold Novel Oxadiazole Scaffold (New MoA - HDACi) Isosteric_Replacement->New_Scaffold Optimization Lead Optimization (Scaffold Hopping) New_Scaffold->Optimization Scaffold_Hopping_Strategy cluster_scaffolds Scaffold Exploration Core 1,2,4-Oxadiazole Core Maintained Pharmacophore Scaffold1 Phenyl Core:f1->Scaffold1 Scaffold2 Substituted Phenyls (e.g., 2-F-Ph) Core:f1->Scaffold2 Scaffold3 Pyridinyl Core:f1->Scaffold3 Scaffold4 Thienyl Core:f1->Scaffold4 This compound This compound Scaffold2->this compound Optimal Activity HDAC_Inhibition_Pathway cluster_nucleus Fungal Cell Nucleus Histones Histone Proteins Chromatin_Condensed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Condensed Deacetylation Chromatin_Condensed->Histones Acetylation Aberrant_Expression Aberrant Gene Expression => Fungal Cell Death Chromatin_Open Open Chromatin (Transcriptionally Active) Gene_Expression Normal Gene Expression Chromatin_Open->Gene_Expression HDAC Histone Deacetylase (HDAC) HAT Histone Acetyltransferase (HAT) This compound This compound This compound->HDAC Inhibits

References

Flufenoxadiazam: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxadiazam is a novel fungicide developed by BASF, introduced in 2021.[1][2] It belongs to the oxadiazole class of fungicides and is identified by the CAS number 1839120-27-2.[2][3][4] Marketed under the trade name Adapzo Active, it represents a significant advancement in crop protection.[2] this compound's unique mode of action, operating as the first histone deacetylase (HDAC) inhibitor in the fungicide industry, sets it apart from traditional fungicides and reduces the likelihood of cross-resistance.[2] This document provides a detailed overview of the known physical and chemical properties of this compound, outlines standard experimental protocols for their determination, and visualizes key mechanisms and workflows.

Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, this section summarizes its fundamental identifiers and computed properties. Experimental values for properties such as melting point, boiling point, and vapor pressure are not currently available in public literature.[1]

PropertyDataReference(s)
IUPAC Name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[2][3][5]
Alternate IUPAC Name 2′-fluoro-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzanilide[3][4]
CAS Number 1839120-27-2[2][3][4][6]
Chemical Formula C₁₆H₉F₄N₃O₂[2][3]
Molecular Weight 351.25 g/mol [5]
Synonyms This compound [ISO], UNII-CX8HC6647X, DTXSID201337361[5]
InChI InChI=1S/C16H9F4N3O2/c17-11-3-1-2-4-12(11)21-14(24)10-7-5-9(6-8-10)13-22-15(25-23-13)16(18,19)20/h1-8H,(H,21,24)[3][5]
InChIKey IEKSGOPPBDNFFP-UHFFFAOYSA-N[3]
SMILES C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F)F[5]
Computed XLogP3-AA 3.7[5]
Hydrogen Bond Donor Count 1[5]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound's fungicidal activity stems from its ability to inhibit histone deacetylases (HDACs).[2][6] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound disrupts the normal regulation of gene expression in fungi, which is crucial for their growth, development, and pathogenicity. This mechanism alters histone acetylation and affects fungal gene expression, a mode of action distinct from many existing fungicides.[2]

HDAC_Inhibition cluster_nucleus Fungal Cell Nucleus Histone Histone Protein (with Lysine residue) Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group HDAC Histone Deacetylase (HDAC) HDAC->Acetylated_Histone Removes Acetyl Group Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Gene_Expression Gene Expression (Growth, Pathogenicity) Acetylated_Histone->Gene_Expression Promotes Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Promotes This compound This compound This compound->HDAC Inhibits

Caption: Mechanism of this compound as an HDAC inhibitor.

Experimental Protocols

Specific experimental results for the physicochemical properties of this compound are not publicly documented. However, standardized methods, such as the OECD Guidelines for the Testing of Chemicals, are employed to determine these values. Below are detailed methodologies for key experiments.

Determination of Melting Point (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Method: Capillary Method

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.

  • Apparatus: The capillary tube is placed in a heating apparatus (e.g., a metal block or liquid bath) equipped with a calibrated thermometer or temperature sensor.

  • Heating: The temperature of the apparatus is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the substance begins to melt (initial melting point) and the temperature at which it becomes completely liquid (final melting point) are recorded to define the melting range.

  • Replicates: The determination is performed at least in duplicate.

Determination of Water Solubility (OECD Guideline 105)

This protocol determines the saturation mass concentration of a substance in water at a given temperature.

Method: Flask Method (for solubilities > 10⁻² g/L)

  • Sample Preparation: An excess amount of this compound is added to a flask containing a known volume of purified water (e.g., deionized).

  • Equilibration: The flask is sealed and agitated (e.g., by stirring or shaking) in a constant temperature bath (typically 20 °C) for a sufficient duration to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation: The mixture is allowed to stand to let undissolved material settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment is conducted in triplicate to ensure the reliability of the results.

Solubility_Workflow start Start prep Add excess this compound to water in a flask start->prep equilibrate Agitate at constant temp (e.g., 20°C) for 24-48h prep->equilibrate separate Separate solid & liquid phases (Centrifugation/Filtration) equilibrate->separate analyze Analyze aqueous phase concentration via HPLC separate->analyze result Calculate Water Solubility analyze->result end End result->end

Caption: Workflow for Water Solubility Determination (Flask Method).

Determination of Dissociation Constant (pKa) (OECD Guideline 112)

The pKa is a measure of the strength of an acid in solution. For a substance like this compound, which has an amide group, determining the pKa is crucial for understanding its behavior in different pH environments.

Method: Spectrophotometric Method

  • Principle: This method is suitable for substances where the ionized and unionized forms have different UV-Visible absorption spectra.

  • Buffer Preparation: A series of buffer solutions with known, precise pH values are prepared, covering a range around the expected pKa.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) and then diluted into each buffer solution to a constant final concentration.

  • Spectral Measurement: The absorbance spectrum of each buffered solution is recorded using a UV-Visible spectrophotometer.

  • Data Analysis: The absorbance at a specific wavelength where the two forms show a significant difference is plotted against the pH. The pKa is then determined from the resulting titration curve, often corresponding to the pH at the inflection point.

In Vitro HDAC Activity Assay

This assay measures the ability of this compound to inhibit HDAC enzyme activity.

Method: Fluorometric Assay

  • Reagents: A fluorogenic HDAC substrate (e.g., a peptide with an acetylated lysine and a fluorescent reporter), a developer solution (containing a protease like trypsin), and purified HDAC enzyme are required.

  • Reaction Setup: The reaction is typically performed in a 96-well microplate. Wells are prepared containing the HDAC enzyme in an appropriate assay buffer.

  • Inhibition: this compound, at various concentrations, is added to the wells containing the enzyme and pre-incubated. Control wells receive a vehicle (e.g., DMSO) without the inhibitor.

  • Enzymatic Reaction: The fluorogenic substrate is added to all wells to initiate the reaction. The plate is incubated at a controlled temperature (e.g., 37°C). During this time, active HDACs will deacetylate the substrate.

  • Development: A developer solution is added, which specifically cleaves the deacetylated substrate, releasing the fluorophore.

  • Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., ~360 nm excitation / ~460 nm emission).

  • Analysis: The degree of inhibition is calculated by comparing the fluorescence in the wells treated with this compound to the control wells. An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.[7]

References

Flufenoxadiazam (CAS RN: 1839120-27-2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxadiazam, with the CAS registry number 1839120-27-2, is a novel fungicide developed by BASF.[1][2] It belongs to the oxadiazole class of fungicides and is the first of its kind to act as a histone deacetylase (HDAC) inhibitor for agricultural use.[2] This technical guide provides a comprehensive overview of the available research on this compound, including its chemical properties, a plausible synthesis route, its mechanism of action, and relevant experimental data and protocols. This compound is being developed under the trade name Adapzo® Active and is anticipated to be launched in 2029.[2][3]

Chemical and Physical Properties

This compound is a benzanilide (B160483) fungicide.[4] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[5]
CAS Name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[5]
CAS Registry Number 1839120-27-2[1][2][5]
Molecular Formula C₁₆H₉F₄N₃O₂[5]
Molecular Weight 351.25 g/mol
Chemical Class Oxadiazole fungicide[1]
Innovator BASF[1]

Synthesis

A detailed, publicly available synthesis protocol for this compound is limited. However, based on general methods for the synthesis of similar 1,2,4-oxadiazole (B8745197) derivatives found in patent literature, a plausible synthetic route can be outlined. The key steps would likely involve the formation of the 1,2,4-oxadiazole ring followed by an amide coupling reaction.

A potential synthetic pathway is depicted below. This involves the reaction of a nitrile with hydroxylamine (B1172632) to form an amidoxime, which is then cyclized with a trifluoroacetic anhydride (B1165640) to form the trifluoromethyl-substituted oxadiazole ring. The resulting carboxylic acid can then be coupled with 2-fluoroaniline (B146934) to yield this compound.

Synthesis_Workflow A 4-Cyanobenzoic acid B N'-Hydroxy-4- (hydroxycarbamoyl)benzamide A->B Hydroxylamine C 4-(5-(Trifluoromethyl)- 1,2,4-oxadiazol-3-yl)benzoic acid B->C Trifluoroacetic anhydride E This compound C->E Amide coupling (e.g., HATU, NMM) D 2-Fluoroaniline D->E

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid (Intermediate)

This protocol is a representative example for the formation of the oxadiazole core structure, based on procedures for similar compounds.

  • Amidoxime Formation: 4-Cyanobenzoic acid is reacted with hydroxylamine in the presence of a base (e.g., potassium carbonate) in a suitable solvent like ethanol. The reaction mixture is heated under reflux for several hours. After cooling, the pH is adjusted to precipitate the N'-hydroxy-4-(hydroxycarbamoyl)benzamide. The product is then filtered, washed, and dried.

  • Oxadiazole Ring Formation: The intermediate from the previous step is suspended in a solvent such as toluene. Trifluoroacetic anhydride is added dropwise, and the mixture is heated to reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example by recrystallization, to yield 4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid.

Experimental Protocol: Amide Coupling to form this compound

This is a general procedure for the final amide coupling step.

  • Activation of Carboxylic Acid: 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid is dissolved in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF). A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like N-methylmorpholine (NMM) are added, and the mixture is stirred at room temperature for a short period to activate the carboxylic acid.[6]

  • Amine Addition: 2-Fluoroaniline is added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature or slightly elevated temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound's novel mode of action for a fungicide is the inhibition of histone deacetylases (HDACs).[2] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, which generally represses gene transcription. By inhibiting HDACs, this compound prevents the removal of acetyl groups, leading to hyperacetylation of histones. This results in a more open chromatin structure, altering gene expression in the fungus and ultimately leading to its death.

HDAC_Inhibition_Pathway HAT Histone Acetyltransferase (HAT) Histone_acetylated Acetylated Histone (Open Chromatin) HAT->Histone_acetylated Acetylation HDAC Histone Deacetylase (HDAC) Histone_deacetylated Deacetylated Histone (Condensed Chromatin) HDAC->Histone_deacetylated Deacetylation Transcription_repression Transcription Repression Histone_deacetylated->Transcription_repression Histone_acetylated->HDAC Transcription_activation Transcription Activation Histone_acetylated->Transcription_activation This compound This compound This compound->HDAC Inhibition

Caption: Mechanism of action of this compound via HDAC inhibition.

Antifungal Activity

This compound has demonstrated potent fungicidal activity, particularly against Asian soybean rust (Phakopsora pachyrhizi) and wheat leaf rust (Puccinia triticina).[7]

Fungal SpeciesAssay TypeEfficacy MetricValue (mg/L)Reference
Phakopsora pachyrhizi (Soybean Rust)In vivoEC₅₀4.5627[4]
Puccinia triticina (Wheat Leaf Rust)In vivoEC₅₀0.3913[4]
Experimental Protocol: In Vivo Fungicide Efficacy Testing (General)

This protocol is a generalized representation based on methods described for testing fungicides against rust diseases.

  • Plant Cultivation: Soybean or wheat plants are grown in pots under controlled greenhouse conditions to a suitable growth stage.

  • Inoculation: A suspension of fungal spores (e.g., P. pachyrhizi urediniospores) in a carrier solution (e.g., water with a surfactant like Tween 80) is sprayed onto the leaves of the plants.

  • Incubation: The inoculated plants are placed in a dew chamber or a high-humidity environment for a period (e.g., 24-48 hours) to promote spore germination and infection.

  • Fungicide Application: this compound is formulated as a spray solution at various concentrations. The plants are treated with the fungicide solutions. A control group is treated with a blank solution (without the fungicide).

  • Disease Assessment: After a specified incubation period (e.g., 7-14 days), the disease severity is assessed. This can be done by visually rating the percentage of leaf area covered by rust pustules.

  • Data Analysis: The disease severity data is used to calculate the efficacy of the fungicide at each concentration. The EC₅₀ value, the concentration of the fungicide that inhibits disease development by 50%, is determined using probit analysis or other appropriate statistical methods.

HDAC Inhibition Assay

Experimental Protocol: Fluorometric HDAC Inhibition Assay (General)

This protocol is based on commercially available HDAC assay kits.

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl with salts), a solution of the HDAC enzyme (e.g., recombinant fungal HDAC), a fluorogenic HDAC substrate, and a developer solution.

  • Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the HDAC enzyme solution to each well.

    • Add the diluted this compound solutions to the respective wells. Include wells with a known HDAC inhibitor as a positive control and wells with only the buffer as a negative control.

    • Incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.

    • Add the fluorogenic HDAC substrate to all wells to initiate the enzymatic reaction.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

    • Stop the reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HDAC_Assay_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer) C Add Enzyme and Inhibitor to Microplate A->C B Dilute this compound B->C D Pre-incubate C->D E Add Substrate (Start Reaction) D->E F Incubate at 37°C E->F G Add Developer (Stop Reaction) F->G H Measure Fluorescence G->H I Calculate IC₅₀ H->I

Caption: General workflow for an HDAC inhibition assay.

Conclusion

This compound represents a significant development in the field of fungicides due to its novel mode of action as an HDAC inhibitor. This mechanism provides a new tool for managing fungal diseases, particularly in the face of growing resistance to existing fungicide classes. The available data indicates its high efficacy against important plant pathogens like Asian soybean rust. Further research and publication of more detailed studies will provide a deeper understanding of its pharmacological profile and optimize its application in agriculture.

References

Methodological & Application

Application Notes and Protocols for the Detection and Quantification of Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

Flufenoxadiazam is a novel oxadiazole fungicide developed to control a range of fungal pathogens in crops.[1][2] As with any agricultural chemical, robust analytical methods are essential for residue monitoring in food and environmental samples, as well as for quality control in formulated products. This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using modern analytical techniques.

The primary methods for the analysis of pesticide residues, including fungicides like this compound, are based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[3][4][5] High-performance liquid chromatography with ultraviolet detection (HPLC-UV) can also be employed, particularly for the analysis of formulated products where concentrations are higher.[6][7]

Sample preparation is a critical step for accurate quantification, especially in complex matrices such as food and soil. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for multi-residue pesticide analysis in a variety of sample types.[7][8][9]

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of pesticide residues using LC-MS/MS and HPLC-UV. It is important to note that these values are illustrative and method validation must be performed to determine the specific limits of detection (LOD), limits of quantification (LOQ), linearity, and recovery for this compound in each matrix of interest.

Table 1: Typical Quantitative Performance Data for LC-MS/MS Analysis of Pesticides

ParameterTypical Value Range
Limit of Detection (LOD)0.01 - 1 µg/kg
Limit of Quantification (LOQ)0.05 - 5 µg/kg
Linearity (r²)> 0.99
Recovery70 - 120%
Relative Standard Deviation (RSD)< 15%

Table 2: Typical Quantitative Performance Data for HPLC-UV Analysis of Pesticides

ParameterTypical Value Range
Limit of Detection (LOD)1 - 50 µg/L
Limit of Quantification (LOQ)5 - 100 µg/L
Linearity (r²)> 0.99
Recovery80 - 110%
Relative Standard Deviation (RSD)< 10%

Experimental Protocols

Protocol 1: Sample Preparation using the QuEChERS Method

This protocol describes a general QuEChERS procedure for the extraction of this compound from a solid matrix (e.g., fruit, vegetables, soil).

Materials:

  • Homogenizer or blender

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • 0.22 µm syringe filters

Procedure:

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add an appropriate internal standard if required.

    • Shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥1500 rcf for 5 minutes to separate the phases.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge for 2 minutes.

  • Final Extract:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The extract is now ready for LC-MS/MS or HPLC-UV analysis. Dilution with a suitable solvent may be necessary.

G cluster_sample_prep QuEChERS Sample Preparation Workflow sample Homogenized Sample (10-15g) extraction Add Acetonitrile & Internal Standard sample->extraction Step 1 salts Add QuEChERS Salts (MgSO4, NaCl) extraction->salts Step 2 centrifuge1 Centrifuge (≥1500 rcf, 5 min) salts->centrifuge1 Step 3 cleanup Transfer Supernatant to d-SPE Tube (PSA, MgSO4) centrifuge1->cleanup Step 4 centrifuge2 Centrifuge cleanup->centrifuge2 Step 5 filtration Filter (0.22 µm) centrifuge2->filtration Step 6 final_extract Final Extract for Analysis filtration->final_extract Step 7

QuEChERS sample preparation workflow.
Protocol 2: LC-MS/MS Analysis

This protocol outlines a general LC-MS/MS method for the sensitive and selective quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Hypothetical for this compound):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be determined experimentally)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): To be determined based on the molecular weight of this compound (351.26 g/mol ).[10]

    • Product Ions (Q3): At least two specific fragment ions for quantification and confirmation.

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

G cluster_lcms_workflow LC-MS/MS Analytical Workflow sample_injection Inject Final Extract hplc HPLC Separation (C18 Column) sample_injection->hplc esi Electrospray Ionization (ESI) hplc->esi ms_q1 Mass Analyzer (Q1) Select Precursor Ion esi->ms_q1 cid Collision Cell (Q2) Fragmentation ms_q1->cid ms_q3 Mass Analyzer (Q3) Select Product Ions cid->ms_q3 detector Detector ms_q3->detector data_analysis Data Acquisition & Quantification detector->data_analysis

LC-MS/MS analytical workflow.
Protocol 3: HPLC-UV Analysis

This protocol provides a general HPLC-UV method suitable for the quantification of this compound in formulations or highly contaminated samples.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient mixture of acetonitrile and water (e.g., 65:35 v/v).[6]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by measuring the UV absorbance spectrum of a this compound standard (likely in the range of 220-280 nm).

Calibration:

A multi-point calibration curve should be prepared using certified reference standards of this compound in a solvent matching the mobile phase. The concentration range should bracket the expected sample concentrations.

G cluster_hplcuv_workflow HPLC-UV Analytical Workflow sample_injection Inject Final Extract hplc HPLC Separation (C18 Column) sample_injection->hplc uv_detector UV-Vis Detector (Set Wavelength) hplc->uv_detector chromatogram Generate Chromatogram uv_detector->chromatogram data_analysis Peak Integration & Quantification chromatogram->data_analysis

HPLC-UV analytical workflow.

References

Application Note: Development of In Vitro and In Vivo Assays for Flufenoxadiazam Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Flufenoxadiazam is a novel fungicide developed by BASF, belonging to the oxadiazole chemical class.[1] Marketed as Adapzo Active, it is the first fungicide to function as a histone deacetylase (HDAC) inhibitor.[1][2] This unique mechanism of action, which involves the alteration of fungal gene expression, provides a new tool for managing diseases, especially those with resistance to existing fungicides.[1][3] this compound has demonstrated excellent efficacy against significant plant pathogens, most notably Asian Soybean Rust (Phakopsora pachyrhizi), as well as corn and wheat rust.[3][4][5]

This document provides detailed protocols for a series of in vitro and in vivo assays designed to evaluate the efficacy of this compound, from direct enzymatic inhibition to whole-plant disease control.

Part 1: In Vitro Efficacy Assays

In vitro assays are fundamental for determining the direct antifungal activity of this compound and confirming its mechanism of action at the cellular and molecular level.

Signaling Pathway: HDAC Inhibition by this compound

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to condensed chromatin and transcriptional repression of certain genes. By inhibiting HDACs, this compound prevents this deacetylation, keeping the chromatin in a relaxed state (euchromatin). This leads to the inappropriate expression of genes, disrupting normal fungal development and pathogenesis.[1][6]

HDAC_Inhibition cluster_0 Normal Fungal Cell Process cluster_1 Action of this compound Histone Histone Tail (Acetylated) HDAC Histone Deacetylase (HDAC) Histone->HDAC Substrate HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group (Activation) Gene_Repression Target Gene Repression HDAC->Gene_Repression Removes Acetyl Group (Repression) Blocked_HDAC HDAC (Inhibited) This compound This compound This compound->Blocked_HDAC Inhibits Gene_Expression Aberrant Gene Expression Blocked_HDAC->Gene_Expression Leads to Fungal_Death Pathogenesis Disrupted Fungicidal Effect Gene_Expression->Fungal_Death

Caption: Mechanism of this compound as a histone deacetylase (HDAC) inhibitor.

Experimental Workflow: In Vitro Assays

The following workflow outlines a tiered approach to screening and characterizing this compound's antifungal properties in vitro.

In_Vitro_Workflow cluster_screening Primary Antifungal Screening cluster_moa Mechanism of Action (MoA) Validation start Start: this compound Stock Solution spore_assay Protocol 1.1: Spore Germination Assay start->spore_assay growth_assay Protocol 1.2: Mycelial Growth Assay start->growth_assay data_analysis Data Analysis: Calculate IC50 / EC50 spore_assay->data_analysis growth_assay->data_analysis hdac_assay Protocol 1.3: HDAC Enzymatic Assay conclusion Conclusion: Determine In Vitro Potency & MoA hdac_assay->conclusion data_analysis->hdac_assay If active

Caption: Tiered workflow for the in vitro evaluation of this compound.

Protocol 1.1: Fungal Spore Germination Assay

Objective: To determine the concentration of this compound required to inhibit the germination of fungal spores (e.g., Phakopsora pachyrhizi urediniospores).

Materials:

  • This compound technical grade (e.g., 90% pure)[4]

  • Fungal spores

  • Sterile distilled water with 0.01% Tween 20

  • Water agar (B569324) (1.5%) plates or glass slides

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Microscope and hemocytometer

Procedure:

  • Prepare Spore Suspension: Collect fresh fungal spores and suspend them in sterile distilled water with Tween 20. Adjust the concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Prepare Test Solutions: Prepare a 10 mg/mL stock solution of this compound in DMSO. Create a serial dilution in sterile water to achieve final test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a solvent control (DMSO at the highest concentration used) and a negative control (water only).

  • Incubation: On a water agar plate or glass slide, mix 50 µL of the spore suspension with 50 µL of the respective test solution.

  • Incubate the plates/slides in a humid chamber at 25°C in the dark for 12-24 hours.

  • Assessment: Place a drop of lactophenol cotton blue on the slide to stop germination and stain the spores. Under a microscope, examine at least 100 spores per replicate. A spore is considered germinated if the germ tube is at least twice the length of the spore diameter.

  • Data Analysis: Calculate the percentage of germination inhibition relative to the negative control. Determine the IC50 value (the concentration that inhibits 50% of spore germination) using probit analysis.

Protocol 1.2: Mycelial Growth Inhibition Assay

Objective: To assess the effect of this compound on the vegetative growth of fungi.

Materials:

  • Potato Dextrose Agar (PDA) or appropriate fungal growth medium

  • Actively growing fungal culture

  • This compound stock solution (as in 1.1)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

Procedure:

  • Prepare Amended Media: Autoclave the PDA medium. As it cools to approximately 50-55°C, add the required volume of this compound stock solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also prepare solvent control and negative control plates.

  • Pour Plates: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it mycelium-side down in the center of each prepared plate.

  • Incubation: Incubate the plates at 25°C in the dark for 5-7 days, or until the mycelium in the control plate reaches the edge.

  • Assessment: Measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC50 value (the effective concentration that inhibits 50% of growth).

Protocol 1.3: In Vitro HDAC Enzyme Activity Assay

Objective: To directly measure the inhibitory effect of this compound on fungal histone deacetylase activity.

Materials:

  • Fungal protein extract (source of HDACs) or a recombinant fungal HDAC enzyme (e.g., HdaA from Aspergillus nidulans)[6]

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (e.g., containing trypsin)

  • This compound test solutions

  • Trichostatin A (TSA) as a positive control inhibitor

  • 96-well microplate (black, flat-bottom)

  • Fluorometric plate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the HDAC assay buffer.

  • Add Inhibitors: Add this compound at various concentrations. Include wells for a no-inhibitor control, a solvent control, and a positive control (TSA).

  • Add Enzyme: Add the fungal protein extract or recombinant HDAC enzyme to all wells except the 'no-enzyme' blank. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction & Develop Signal: Add the developer solution to each well. This solution stops the HDAC reaction and digests the deacetylated substrate, releasing the fluorescent AMC group. Incubate for 15 minutes.

  • Measurement: Read the fluorescence on a plate reader (Excitation ~360 nm, Emission ~460 nm).

  • Data Analysis: Subtract background fluorescence (no-enzyme control) from all readings. Calculate the percentage of inhibition relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation: Summary of In Vitro Results (Hypothetical Data)
Assay TypeTarget OrganismParameterThis compound Value
Spore GerminationPhakopsora pachyrhiziIC500.85 µg/mL
Mycelial GrowthPuccinia triticinaEC501.20 µg/mL
HDAC Enzyme ActivityRecombinant Fungal HdaAIC500.15 µM

Part 2: In Vivo Efficacy Assays

In vivo assays are critical for evaluating the performance of this compound under conditions that mimic a real-world agricultural setting, assessing its protective and curative properties on a host plant.

Experimental Workflow: In Vivo Greenhouse Assay

This workflow details the process of conducting a whole-plant efficacy trial in a controlled greenhouse environment.

In_Vivo_Workflow start Start: Plant Soybean Seeds (e.g., var. Liaodou 15) growth Grow Plants to V2-V3 Stage (First true leaves expanded) start->growth inoculation Inoculate with P. pachyrhizi Spores (1 x 10^5 spores/mL) growth->inoculation treatment_flufen This compound (Multiple concentrations) inoculation->treatment_flufen treatment_control Controls: Untreated & Solvent Spray inoculation->treatment_control treatment_positive Positive Control (Standard Commercial Fungicide) inoculation->treatment_positive incubation Incubate in High-Humidity Chamber (14-21 days for disease development) treatment_flufen->incubation treatment_control->incubation treatment_positive->incubation assessment Disease Assessment: Score Pustule Density / Leaf Area Affected incubation->assessment analysis Data Analysis: Calculate Disease Severity & Control Efficacy (%) assessment->analysis end Conclusion: Determine In Vivo Efficacy analysis->end

Caption: Workflow for a pot-based in vivo assay of this compound.

Protocol 2.1: Pot-Based Soybean Rust Control Assay (Greenhouse)

This protocol is based on standard methods for evaluating fungicides against soybean rust.[4]

Objective: To evaluate the curative efficacy of this compound in controlling Asian Soybean Rust (P. pachyrhizi) on soybean plants in a greenhouse setting.

Materials:

  • Soybean seeds of a susceptible variety (e.g., Liaodou 15)[4]

  • Pots with sterile potting mix

  • P. pachyrhizi urediniospores

  • This compound formulated for spraying

  • Pressurized spray applicator

  • Controlled environment greenhouse or growth chamber

Procedure:

  • Plant Cultivation: Sow 2-3 soybean seeds per pot. After germination, thin to one plant per pot. Grow the plants under controlled conditions (25°C day / 20°C night, 14h photoperiod) until the first pair of true leaves are fully expanded (V2-V3 stage).

  • Inoculum Preparation: Prepare a spore suspension of P. pachyrhizi at a concentration of 1 x 10^5 spores/mL in sterile water containing 0.01% Tween 20.

  • Inoculation: Uniformly spray the spore suspension onto the upper and lower surfaces of the soybean leaves until runoff.

  • Incubation (Pre-Treatment): Place the inoculated plants in a dark, high-humidity chamber (>95% RH) at 22-24°C for 24 hours to facilitate infection.

  • Treatment Application: 24 hours after inoculation (curative application), prepare spray solutions of this compound at different rates (e.g., 25, 50, 100 g a.i./ha). Include an untreated control, a solvent-only control, and a positive control using a registered commercial fungicide. Spray the treatments onto the plants until foliage is thoroughly covered. Assign at least 4-5 replicate pots per treatment.

  • Incubation (Post-Treatment): Return the plants to the greenhouse. Maintain conditions conducive to disease development (high humidity, moderate temperature).

  • Disease Assessment: After 14-21 days, or when clear symptoms (pustules) are visible on control plants, assess the disease severity. This can be done by:

    • Estimating the percentage of leaf area covered by rust pustules on specific leaves.

    • Using a standardized disease rating scale (e.g., 0-9).

  • Data Analysis:

    • Calculate the average Disease Severity Index (DSI) for each treatment.

    • Calculate the Control Efficacy (%) using the formula: Control Efficacy (%) = [(DSI_control - DSI_treatment) / DSI_control] x 100

    • Analyze the data using ANOVA followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Data Presentation: Summary of In Vivo Results (Hypothetical Data)
TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Control Efficacy (%)
Untreated Control-85.4-
Solvent Control-84.90.6
This compound2522.174.0
This compound509.888.4
This compound1002.597.1
Commercial StandardLabeled Rate5.693.4

References

Application Notes and Protocols for Testing Flufenoxadiazam Against Phakopsora pachyrhizi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxadiazam is a novel fungicide belonging to the oxadiazole class, developed by BASF.[1][2] It exhibits a unique mode of action as the first histone deacetylase (HDAC) inhibitor for use in agriculture.[1][3] This distinct mechanism, which involves the disruption of fungal gene expression, provides a valuable tool for managing fungicide resistance.[1] this compound has demonstrated exceptional efficacy against Asian Soybean Rust (Phakopsora pachyrhizi), a devastating disease that can cause significant yield losses in soybean cultivation.[2][4]

These application notes provide detailed protocols for the in-vitro and in-vivo evaluation of this compound's efficacy against P. pachyrhizi, catering to the needs of researchers in fungicide testing and development.

Data Presentation

Table 1: In-Vitro Urediniospore Germination Inhibition of this compound on Phakopsora pachyrhizi
This compound Concentration (µg/mL)Mean Germination Inhibition (%)Standard DeviationEC50 (µg/mL)
0 (Control)00\multirow{6}{*}{0.08}
0.0125.33.1
0.0548.94.5
0.175.25.2
0.598.11.5
1.01000
Table 2: Efficacy of this compound in a Detached Leaf Assay Against Phakopsora pachyrhizi
This compound Concentration (µg/mL)Mean Lesion Number per cm²Mean Pustule Number per LesionMean Sporulation (Urediniospores/cm²)Disease Severity Index (0-9)
0 (Control)28.515.21.2 x 10⁵8
0.112.15.84.5 x 10⁴5
0.53.21.18.9 x 10²2
1.00.5001
5.00000
Table 3: Protective and Curative Activity of this compound in Whole Plant Assays Against Phakopsora pachyrhizi
TreatmentApplication TimingMean Disease Severity (%)Mean Urediniospore Production (spores/cm²)Efficacy (%)
Untreated Control-85.42.5 x 10⁵0
This compound (50 g a.i./ha)24h before inoculation (Protective)5.21.2 x 10³93.9
This compound (50 g a.i./ha)48h after inoculation (Curative)15.83.7 x 10⁴81.5
Standard Fungicide (Azoxystrobin + Cyproconazole)24h before inoculation10.52.1 x 10⁴87.7

Experimental Protocols

In-Vitro Urediniospore Germination Assay

This protocol determines the direct inhibitory effect of this compound on the germination of P. pachyrhizi urediniospores.

Materials:

  • Freshly collected P. pachyrhizi urediniospores

  • Sterile deionized water

  • Water agar (B569324) (1.5% w/v)

  • This compound technical grade

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Petri dishes (60 mm)

  • Hemocytometer

  • Microscope

Procedure:

  • Inoculum Preparation: Collect fresh urediniospores from infected soybean leaves. Suspend the spores in sterile deionized water containing 0.01% (v/v) Tween-20. Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Fungicide Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution with sterile deionized water to achieve the desired test concentrations (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 µg/mL). The final DMSO concentration should not exceed 0.1% in all treatments, including the control.

  • Assay Plates: Prepare water agar plates. Pipette 100 µL of each this compound dilution onto the surface of the agar in separate Petri dishes and spread evenly. The control plate should receive 100 µL of 0.1% DMSO solution.

  • Inoculation: After the solution has been absorbed into the agar, pipette 100 µL of the urediniospore suspension onto each plate.

  • Incubation: Incubate the plates in the dark at 22-24°C for 6-8 hours.

  • Data Collection: After incubation, observe at least 100 spores per plate under a microscope (100x magnification). A spore is considered germinated if the germ tube is at least half the length of the spore.

  • Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Determine the EC50 value (the concentration that inhibits 50% of spore germination) using probit analysis.

Detached Leaf Assay

This assay evaluates the protective and curative activity of this compound on soybean leaf tissue.

Materials:

  • Soybean plants (susceptible cultivar) at the V3-V4 growth stage

  • P. pachyrhizi urediniospore suspension (1 x 10⁵ spores/mL)

  • This compound formulations

  • Petri dishes (100 mm)

  • 1% water agar medium amended with 10 mg/L kinetin (B1673648) to retard senescence.[5]

  • Atomizer/sprayer

Procedure:

  • Leaf Collection: Detach healthy, fully expanded trifoliate leaves from 3-4 week old soybean plants.[5]

  • Fungicide Application (Protective):

    • Spray the adaxial (upper) surface of the detached leaves with the desired concentrations of this compound until runoff.

    • Allow the leaves to air dry for 2 hours.

  • Inoculation:

    • Place the treated leaves, abaxial (lower) side up, on the kinetin-amended agar in the Petri dishes.

    • Spray the abaxial surface of the leaves with the urediniospore suspension.

  • Fungicide Application (Curative):

    • Place untreated leaves on the kinetin-amended agar.

    • Inoculate the leaves with the urediniospore suspension as described above.

    • At desired time intervals post-inoculation (e.g., 24, 48, 72 hours), apply the this compound treatments.

  • Incubation: Seal the Petri dishes with parafilm and incubate at 22-24°C with a 12-hour photoperiod.

  • Data Collection: After 10-14 days, assess the following parameters:

    • Disease Severity: Visually estimate the percentage of the leaf area covered with lesions and pustules. A disease severity index (e.g., 0-9 scale) can be used.

    • Lesion and Pustule Density: Count the number of lesions and pustules per cm² of leaf area.

    • Sporulation: Wash the leaves with a known volume of water containing a surfactant. Count the number of urediniospores using a hemocytometer to determine the number of spores per cm².

  • Analysis: Compare the disease parameters of the this compound-treated leaves with the untreated control to calculate the percentage of disease control.

Whole Plant Assay

This assay provides a more realistic evaluation of this compound's performance under greenhouse conditions.

Materials:

  • Soybean plants (susceptible cultivar) at the V3-V4 growth stage, grown in pots.

  • P. pachyrhizi urediniospore suspension (1 x 10⁵ spores/mL).

  • This compound formulations.

  • Pressurized sprayer.

  • Controlled environment growth chamber or greenhouse.

Procedure:

  • Plant Growth: Grow soybean plants in a controlled environment with optimal conditions for growth.

  • Fungicide Application (Protective):

    • Apply this compound at the desired rates (e.g., g a.i./ha) to the plants using a sprayer, ensuring uniform coverage.

    • Allow the plants to dry for 24 hours.

  • Inoculation:

    • Spray the plants with the urediniospore suspension until the leaves are thoroughly wet.

    • Maintain high humidity (>95%) for the first 24 hours post-inoculation by covering the plants with plastic bags or using a misting system.

  • Fungicide Application (Curative):

    • Inoculate the plants as described above.

    • Apply the this compound treatments at various time points after inoculation (e.g., 48, 72, 96 hours).

  • Incubation: Maintain the plants in a greenhouse or growth chamber at 22-26°C with a 12-14 hour photoperiod.

  • Data Collection: After 14-21 days, evaluate the disease severity on the leaves (typically the middle to lower canopy). Disease severity can be assessed as the percentage of leaf area affected by rust pustules. Urediniospore production can also be quantified as described in the detached leaf assay.

  • Analysis: Calculate the efficacy of the treatments in reducing disease severity compared to the untreated control.

Mandatory Visualizations

G cluster_nucleus Fungal Cell Nucleus Histone Histone Protein OpenChromatin Open Chromatin (Gene Transcription) Histone->OpenChromatin HDAC Histone Deacetylase (HDAC) Histone->HDAC DNA DNA Chromatin Condensed Chromatin (Gene Repression) Transcription Transcription of Pathogenicity Genes OpenChromatin->Transcription Allows HAT Histone Acetyltransferase (HAT) Acetyl Acetyl Group HAT->Acetyl Adds HDAC->Chromatin Leads to HDAC->Acetyl Removes Acetyl->Histone Acetylation This compound This compound This compound->HDAC Inhibits

Caption: Mode of Action of this compound as an HDAC Inhibitor.

G cluster_prep Preparation cluster_assay Assay cluster_eval Evaluation A1 Prepare this compound Stock Solution B1 Create Serial Dilutions of this compound A1->B1 A2 Prepare P. pachyrhizi Spore Suspension (1x10^5 spores/mL) B3 Inoculate Plates with Spore Suspension A2->B3 A3 Prepare Water Agar Plates B2 Apply Dilutions to Water Agar Plates A3->B2 B1->B2 B2->B3 C1 Incubate in Dark (22-24°C, 6-8h) B3->C1 C2 Count Germinated/ Ungerminated Spores (Microscopy) C1->C2 C3 Calculate % Inhibition and EC50 Value C2->C3

Caption: Experimental Workflow for In-Vitro Spore Germination Assay.

G cluster_protective cluster_curative start Start prep_leaves Detach Soybean Leaves start->prep_leaves prep_inoculum Prepare P. pachyrhizi Spore Suspension start->prep_inoculum choice Protective or Curative Assay? prep_leaves->choice apply_fungicide_prot Apply this compound choice->apply_fungicide_prot Protective inoculate_cur Inoculate with Spores choice->inoculate_cur Curative inoculate_prot Inoculate with Spores apply_fungicide_prot->inoculate_prot incubate Incubate Leaves on Kinetin-Agar Medium (10-14 days) inoculate_prot->incubate apply_fungicide_cur Apply this compound (Post-Inoculation) inoculate_cur->apply_fungicide_cur apply_fungicide_cur->incubate evaluate Evaluate Disease Severity, Lesion Density, and Sporulation incubate->evaluate end End evaluate->end

Caption: Logical Workflow for the Detached Leaf Assay.

References

Application Notes and Protocols for Flufenoxadiazam in the Control of Asian Soybean Rust

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxadiazam, set to be marketed by BASF under the trade name Adapzo® Active, is a novel fungicide anticipated for release around 2029, pending regulatory approvals.[1][2][3] It represents a significant advancement in the management of Asian Soybean Rust (ASR), a devastating disease of soybeans caused by the fungus Phakopsora pachyrhizi. What sets this compound apart is its unique mode of action; it is the first fungicide in the agricultural sector to act as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] This novel mechanism provides an essential tool for resistance management, offering efficacy against fungal strains that may have developed resistance to existing fungicide classes.[1][3][4]

These application notes provide a comprehensive overview of this compound, including its mode of action, available efficacy data, and detailed protocols for experimental evaluation.

Mode of Action: Histone Deacetylase (HDAC) Inhibition

This compound belongs to the trifluoromethyloxadiazole (TFMO) chemical class and functions as a selective inhibitor of fungal class II histone deacetylases (HDACs), such as HdaA, and HOS3-type HDACs, like HosB.[5][6]

Histone deacetylases are crucial enzymes that regulate gene expression in fungi. They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting these enzymes, this compound disrupts the normal regulation of gene expression in P. pachyrhizi. This disruption affects multiple cellular processes vital for the fungus's growth, development, and pathogenicity.[7][8]

The inhibition of HDACs can also affect non-histone proteins, such as the heat shock protein 90 (Hsp90), which is essential for fungal growth, stress responses, and virulence.[7][8] By interfering with these fundamental cellular processes, this compound exhibits potent antifungal activity.

Signaling Pathway of this compound in Phakopsora pachyrhizi

G cluster_cell Phakopsora pachyrhizi Cell This compound This compound HDAC Histone Deacetylase (HDAC) (e.g., HdaA, HosB) This compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Chromatin Chromatin Structure Histones->Chromatin Altered_Chromatin Altered (Relaxed) Chromatin Acetylated_Histones->Altered_Chromatin Gene_Expression Normal Gene Expression Chromatin->Gene_Expression Altered_Gene_Expression Altered Gene Expression Altered_Chromatin->Altered_Gene_Expression Fungal_Growth Normal Fungal Growth, Pathogenicity & Stress Response Gene_Expression->Fungal_Growth Inhibition_Fungal_Growth Inhibition of Fungal Growth, Pathogenicity & Stress Response Altered_Gene_Expression->Inhibition_Fungal_Growth

Caption: Proposed mechanism of action of this compound in P. pachyrhizi.

Efficacy Data

As this compound is still in the pre-commercialization phase, publicly available data from extensive field trials is limited. However, information from patent applications and preliminary studies indicates high efficacy against P. pachyrhizi.

A patent application provides some insight into the potency of this compound in a mixture. The data shows the half-maximal effective concentration (EC50) for a mixture of this compound and Pyraclostrobin, as well as for Pyraclostrobin alone, against Asian soybean rust.

Compound/MixtureRatio (this compound:Pyraclostrobin)EC50 (mg/L)Source
Pyraclostrobin-0.0965[9]
This compound + Pyraclostrobin1:6Not specified, but noted as the most significant synergistic effect[9]

Note: The patent states that the mixture shows a synergistic effect, implying that the EC50 of this compound is likely potent, but a precise value is not provided.

Experimental Protocols

The following protocols are adapted from established methodologies for fungicide evaluation against Asian soybean rust and can be applied to the study of this compound.

In Vitro Efficacy Assessment: Detached Leaf Assay

This assay provides a rapid and controlled method for evaluating the efficacy of this compound in preventing or reducing the sporulation of P. pachyrhizi on soybean leaves.

Objective: To determine the EC50 of this compound against P. pachyrhizi on detached soybean leaves.

Materials:

  • Soybean plants (susceptible cultivar) at the V3-V4 growth stage.

  • P. pachyrhizi uredospores.

  • This compound (technical grade or formulated product).

  • Sterile distilled water.

  • Tween 20 or similar surfactant.

  • Petri dishes (15 cm diameter).

  • Whatman No. 1 filter paper.

  • Kinetin (B1673648) (optional, to delay leaf senescence).

  • Hemocytometer or spore counter.

  • Microscope.

  • Spray bottle or atomizer.

  • Incubator or growth chamber.

Procedure:

  • Preparation of Fungal Inoculum:

    • Collect fresh uredospores from infected soybean leaves.

    • Prepare a spore suspension in sterile distilled water with 0.05% (v/v) Tween 20.

    • Adjust the concentration to 1 x 10^5 uredospores/mL using a hemocytometer.

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone (B3395972) or DMSO) and then dilute in water to create a series of concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L).

    • Include a control treatment with only the solvent and water.

  • Leaf Collection and Treatment:

    • Excise healthy, fully expanded trifoliate leaves from soybean plants.

    • Immerse the leaves in the different fungicide solutions for 30 seconds or spray until runoff.

    • Allow the leaves to air dry in a laminar flow hood.

  • Inoculation and Incubation:

    • Place two layers of sterile filter paper moistened with sterile water (or a 10 mg/L kinetin solution) in each Petri dish.

    • Place the treated, dry leaves with the abaxial (lower) side facing up in the Petri dishes.

    • Spray the leaves with the uredospore suspension until small droplets are visible on the leaf surface.

    • Seal the Petri dishes with parafilm.

    • Incubate at 22-25°C with a 12-hour photoperiod for 14 days.

  • Data Collection and Analysis:

    • After the incubation period, count the number of uredinia (pustules) per cm² of leaf area using a microscope.

    • Calculate the percentage of disease control for each concentration relative to the untreated control.

    • Determine the EC50 value by probit analysis using appropriate statistical software.

Experimental Workflow for Detached Leaf Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solutions (Serial Dilutions) D Treat Leaves with Fungicide Solutions A->D B Prepare P. pachyrhizi Spore Suspension (1x10^5 spores/mL) F Inoculate Leaves with Spore Suspension B->F C Collect Healthy Soybean Leaves C->D E Place Leaves in Moist Petri Dishes D->E E->F G Incubate for 14 days (22-25°C, 12h photoperiod) F->G H Count Uredinia (Pustules) per cm² G->H I Calculate Percent Control H->I J Determine EC50 Value (Probit Analysis) I->J

Caption: Workflow for the in vitro detached leaf assay.

In Vivo Efficacy Assessment: Greenhouse and Field Trials

These trials are essential for evaluating the performance of this compound under conditions that more closely mimic agricultural settings.

Objective: To assess the efficacy of this compound in controlling Asian soybean rust and its impact on soybean yield in greenhouse and field conditions.

Materials and Methods (General):

  • Experimental Design: Randomized complete block design with at least four replications.

  • Treatments:

    • Untreated control.

    • This compound at various application rates.

    • Commercial standard fungicides for comparison.

  • Plot Size:

    • Greenhouse: Individual pots with 1-3 plants per pot.

    • Field: Multi-row plots (e.g., 4 rows x 5 meters).

  • Application:

    • Calibrated sprayer (e.g., CO2-pressurized backpack sprayer) to ensure uniform coverage.

    • Application volume typically 150-200 L/ha.

    • Applications initiated at the first sign of disease or preventatively at specific growth stages (e.g., R1 - beginning of flowering).

    • Multiple applications may be necessary depending on disease pressure.

Greenhouse Protocol:

  • Plant Growth: Grow a susceptible soybean cultivar in pots in a greenhouse maintained at 22-28°C.

  • Inoculation: At the V4-V6 growth stage, inoculate plants with a P. pachyrhizi uredospore suspension (1 x 10^5 spores/mL). Maintain high humidity (>90%) for 24 hours post-inoculation to facilitate infection.

  • Fungicide Application: Apply fungicide treatments at predetermined intervals (e.g., 7 and 21 days after inoculation).

  • Disease Assessment:

    • Assess disease severity at regular intervals (e.g., weekly) using a standardized rating scale (e.g., percentage of leaf area affected).

    • Calculate the Area Under the Disease Progress Curve (AUDPC).

  • Data Analysis: Analyze disease severity and AUDPC data using ANOVA and mean separation tests (e.g., Tukey's HSD) to compare treatments.

Field Trial Protocol:

  • Site Selection and Planting: Choose a location with a history of ASR and favorable environmental conditions for disease development. Plant a susceptible soybean cultivar using standard agronomic practices.

  • Fungicide Application: Apply treatments as described in the general methods. Timing of application is critical and should be based on scouting for disease presence and weather forecasts.

  • Disease and Agronomic Assessments:

    • Disease Severity: Evaluate the percentage of infected leaf area in the middle third of the plant canopy at multiple time points.

    • Defoliation: Estimate the percentage of premature defoliation.

    • Yield: Harvest the central rows of each plot and determine grain yield ( kg/ha ), adjusted to a standard moisture content.

    • 1000-Grain Weight: Determine the weight of 1000 seeds as an indicator of seed fill.

  • Data Analysis: Statistically analyze all collected data to determine the effect of this compound on disease control and soybean yield compared to the untreated control and commercial standards.

Logical Flow for Field Trial Evaluation

G cluster_setup Trial Setup cluster_application Application & Monitoring cluster_assessment Data Collection cluster_final Conclusion A Site Selection & Planting B Experimental Design (Randomized Complete Block) A->B C Treatment Allocation B->C D Fungicide Application (e.g., at R1 stage) C->D E Regular Scouting for Disease Progression D->E F Assess Disease Severity & Defoliation E->F G Harvest & Measure Yield F->G H Determine 1000-Grain Weight G->H I Statistical Analysis (ANOVA, Mean Separation) H->I J Evaluate Efficacy of This compound I->J

Caption: Logical workflow for conducting a field trial of this compound.

Conclusion and Future Directions

This compound represents a promising new tool for the management of Asian Soybean Rust due to its novel mode of action as an HDAC inhibitor. This mechanism of action is expected to provide excellent control, even against strains of P. pachyrhizi that are resistant to existing fungicides. The protocols outlined above provide a framework for researchers to independently evaluate the efficacy and optimal use patterns of this new active ingredient. As this compound moves closer to commercialization, further data from BASF and independent researchers will be crucial in refining application recommendations and integrating this fungicide into sustainable ASR management programs.

References

Application Notes and Protocols: Flufenoxadiazam in Combination with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Flufenoxadiazam, a novel fungicide, in combination with other fungicidal agents. The information is intended to guide research and development efforts by presenting quantitative data on synergistic interactions, detailed experimental protocols for efficacy testing, and visualizations of key pathways and workflows.

Introduction to this compound

This compound is a novel oxadiazole fungicide developed by BASF.[1][2][3] Its chemical formula is C16H9F4N3O2, with the IUPAC name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide and CAS number 1839120-27-2.[1][3] A key innovation of this compound is its unique mode of action as the first histone deacetylase (HDAC) inhibitor in the fungicide market.[1] This mechanism, which involves the inhibition of fungal gene expression by altering histone acetylation, differs from traditional fungicides and therefore reduces the likelihood of cross-resistance.[1] this compound has demonstrated high efficacy against significant plant pathogens, including Asian soybean rust (Phakopsora pachyrhizi) and wheat leaf rust (Puccinia triticina).[4][5]

Synergistic Combinations of this compound

Research has demonstrated that combining this compound with other classes of fungicides can result in synergistic effects, enhancing the overall efficacy of disease control. This approach can also be a valuable strategy in resistance management. A patent application (CN116584492A) has detailed the synergistic effects of this compound with a triazole fungicide (epoxiconazole), another triazole (ipfentrifluconazole), and a strobilurin fungicide (pyraclostrobin) against wheat leaf rust and soybean rust.

Data on Synergistic Effects

The following tables summarize the quantitative data on the synergistic interactions between this compound and other fungicides. The data includes the 50% effective concentration (EC50) values for each fungicide and their mixtures, as well as the co-toxicity coefficient (CTC), which is a measure of synergy. A CTC value significantly greater than 100 indicates a synergistic effect.

Table 1: Synergistic Effect of this compound and Epoxiconazole on Wheat Leaf Rust

Mass Ratio (this compound:Epoxiconazole)EC50 (mg/L)Co-toxicity Coefficient (CTC)
This compound only0.3913-
Epoxiconazole only0.1845-
1:1Not specified194.844
1:10 to 20:1Synergistic Range-

Data extracted from CN116584492A. The synergistic effect was most significant at a 1:1 mass ratio.

Table 2: Synergistic Effect of this compound and Ipfentrifluconazole on Wheat Leaf Rust

Mass Ratio (this compound:Ipfentrifluconazole)EC50 (mg/L)Co-toxicity Coefficient (CTC)
This compound only0.3913-
Ipfentrifluconazole only0.1042-
3:1Not specified197.528
1:25 to 40:1Synergistic Range-

Data extracted from CN116584492A. The synergistic effect was most significant at a 3:1 mass ratio.

Table 3: Synergistic Effect of this compound and Pyraclostrobin on Wheat Leaf Rust

Mass Ratio (this compound:Pyraclostrobin)EC50 (mg/L)Co-toxicity Coefficient (CTC)
This compound only0.3913-
Pyraclostrobin only0.0858-
1:1Not specified184.456
1:20 to 58:1Synergistic Range-

Data extracted from CN116584492A. The synergistic effect was most significant at a 1:1 mass ratio.

Table 4: Synergistic Effect of this compound and Epoxiconazole on Soybean Rust

Mass Ratio (this compound:Epoxiconazole)EC50 (mg/L)Co-toxicity Coefficient (CTC)
This compound only4.5627-
Epoxiconazole only2.0832-
5:1Not specified190.152
1:10 to 10:1Synergistic Range-

Data extracted from CN116584492A. The synergistic effect was most significant at a 5:1 mass ratio.

Table 5: Synergistic Effect of this compound and Ipfentrifluconazole on Soybean Rust

Mass Ratio (this compound:Ipfentrifluconazole)EC50 (mg/L)Co-toxicity Coefficient (CTC)
This compound only4.5627-
Ipfentrifluconazole only3.3277-
1:2Not specified184.603
1:10 to 10:1Synergistic Range-

Data extracted from CN116584492A. The synergistic effect was most significant at a 1:2 mass ratio.

Experimental Protocols

The following protocols are detailed methodologies for conducting key experiments to evaluate the efficacy of this compound and its combinations.

In Vitro Synergy Testing Protocol

This protocol outlines the steps for determining the synergistic effect of fungicide combinations on the inhibition of fungal spore germination.

Objective: To determine the EC50 values of individual fungicides and their combinations and to calculate the co-toxicity coefficient (CTC) to assess for synergy.

Materials:

  • This compound (technical grade)

  • Partner fungicide (e.g., Epoxiconazole, Ipfentrifluconazole, Pyraclostrobin; technical grade)

  • Fungal pathogen spores (e.g., Puccinia triticina uredospores)

  • Sterile distilled water

  • Tween 20 (or other suitable surfactant)

  • Glass cavity slides

  • Petri dishes

  • Moist filter paper

  • Micropipettes

  • Incubator

  • Light microscope

Procedure:

  • Preparation of Fungal Spore Suspension:

    • Collect fresh uredospores from infected wheat leaves.

    • Suspend the spores in sterile distilled water containing a small amount of Tween 20 (e.g., 0.05%) to ensure a uniform suspension.

    • Adjust the spore concentration to a final density of approximately 5 x 10^4 to 1 x 10^5 spores/mL using a hemocytometer.

  • Preparation of Fungicide Stock Solutions:

    • Prepare stock solutions of this compound and the partner fungicide in a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with sterile distilled water to create a series of concentrations.

    • For combination testing, prepare stock solutions of the mixtures at the desired mass ratios (e.g., 1:1, 3:1, 5:1, 1:2).

  • In Vitro Assay:

    • On a sterile glass cavity slide, place one drop of the fungicide solution (or mixture) and one drop of the fungal spore suspension. For the control, use sterile distilled water instead of the fungicide solution.

    • Place the slides in a Petri dish lined with moistened filter paper to maintain high humidity.

    • Incubate the Petri dishes at a suitable temperature for the pathogen (e.g., 20-25°C) in the dark for 6-24 hours, or until sufficient spore germination is observed in the control.

  • Data Collection and Analysis:

    • Using a light microscope, observe at least 100 spores per replicate for germination. A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Calculate the percentage of spore germination inhibition for each treatment using the following formula:

      • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the percentage of germination in the control, and T is the percentage of germination in the treatment.

    • Determine the EC50 value for each individual fungicide and each combination using probit analysis or other suitable statistical software.

    • Calculate the co-toxicity coefficient (CTC) using the following formula to determine synergy:

      • CTC = [EC50 of Fungicide A in the mixture / EC50 of Fungicide A alone + EC50 of Fungicide B in the mixture / EC50 of Fungicide B alone] * 100

      • A simplified approach for evaluating synergy is using the Colby method:

        • Expected Efficacy (E) = X + Y - (XY/100), where X and Y are the percent inhibition of the individual fungicides. If the observed efficacy of the mixture is greater than E, the interaction is synergistic.

Field Trial Protocol for Wheat Leaf Rust Control

This protocol provides a framework for conducting field trials to evaluate the efficacy of fungicide combinations against wheat leaf rust.

Objective: To assess the in-field performance of this compound in combination with other fungicides for the control of wheat leaf rust and to evaluate the impact on crop yield.

Experimental Design:

  • Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot size should be appropriate for standard field equipment (e.g., 3m x 10m).

Treatments:

  • Untreated Control

  • This compound alone (at a standard rate)

  • Partner fungicide alone (e.g., Epoxiconazole, at a standard rate)

  • This compound + Partner fungicide combination (at various rates and ratios)

Procedure:

  • Site Selection and Crop Management:

    • Select a field with a history of wheat leaf rust and uniform soil conditions.

    • Use a wheat variety susceptible to leaf rust to ensure adequate disease pressure.

    • Follow standard agronomic practices for the region regarding planting, fertilization, and weed control.

  • Fungicide Application:

    • Apply fungicides using a calibrated backpack sprayer or a small plot sprayer to ensure uniform coverage.

    • Use a spray volume of 150-200 L/ha with appropriate nozzles to achieve good canopy penetration.

    • Time the application based on the crop growth stage and disease development. A common timing for leaf rust control is at flag leaf emergence (GS37-39). A second application may be necessary depending on disease pressure and environmental conditions.

  • Disease Assessment:

    • Assess disease severity at regular intervals (e.g., 7, 14, and 21 days after application).

    • Randomly select 10-20 main tillers per plot and assess the percentage of leaf area covered by rust pustules on the flag leaf and the leaf below the flag leaf (F-1).

    • Use a standardized disease assessment scale (e.g., the modified Cobb scale).

  • Yield Data Collection:

    • At crop maturity, harvest the central area of each plot using a plot combine.

    • Determine the grain yield ( kg/ha ) and adjust for moisture content.

    • Measure other yield components such as thousand-grain weight.

  • Data Analysis:

    • Analyze disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a means separation test (e.g., Tukey's HSD) to compare treatment means.

Visualizations

The following diagrams illustrate the mode of action of this compound and a typical experimental workflow for evaluating fungicide synergy.

G cluster_0 Fungal Cell HDAC Histone Deacetylase (HDAC) Histones Histones HDAC->Histones Deacetylation DNA DNA Histones->DNA Compaction GeneExpression Gene Expression (Virulence Factors) DNA->GeneExpression Transcription This compound This compound This compound->HDAC Inhibition

Caption: Mode of action of this compound as a histone deacetylase (HDAC) inhibitor.

G cluster_workflow In Vitro Fungicide Synergy Workflow A Prepare Fungal Spore Suspension C Inoculate Assay Plates (Slides/Microplates) A->C B Prepare Fungicide Stock Solutions (Individual & Mixtures) B->C D Incubate under Controlled Conditions C->D E Assess Spore Germination Inhibition D->E F Calculate EC50 Values (Probit Analysis) E->F G Determine Synergy (Colby Method/CTC) F->G

Caption: Experimental workflow for in vitro fungicide synergy assessment.

References

Application Notes and Protocols: Synergistic Effects of Flufenoxadiazam with Triazole Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxadiazam, a novel fungicide developed by BASF, represents a significant advancement in crop protection.[1][2] It is the first fungicide in the agricultural industry to act as a histone deacetylase (HDAC) inhibitor.[1][3][4] This unique mode of action provides a new tool for managing fungal pathogens, particularly in the face of growing resistance to existing fungicide classes.[2] Triazole fungicides are a widely used group of systemic fungicides that act by inhibiting the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[5][6][7]

The combination of fungicides with different modes of action is a key strategy for enhancing disease control, managing resistance, and prolonging the effectiveness of individual active ingredients.[7][8] This document provides detailed application notes and protocols on the synergistic effects observed when this compound is combined with triazole fungicides, offering a valuable resource for researchers in the field of crop protection and drug development.

Modes of Action

Understanding the distinct mechanisms of action for each fungicide is fundamental to appreciating their synergistic potential.

  • This compound: As an oxadiazole-type fungicide, this compound's chemical name is N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.[1] Its novel mode of action involves the inhibition of histone deacetylase (HDAC).[1][9] HDACs are enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDAC, this compound alters gene expression in the fungus, leading to growth inhibition and death.[1][10] This mechanism is distinct from other commercial fungicides, reducing the likelihood of cross-resistance.[1][2]

  • Triazole Fungicides: This class of fungicides targets the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[5][6] Triazoles specifically inhibit the enzyme C14-demethylase, which is involved in the sterol production pathway.[5][7] The disruption of ergosterol production leads to abnormal fungal growth, dysfunctional cell membranes, and ultimately, cell death.[5][11] Triazoles are systemic, meaning they can be absorbed and moved within the plant tissues, providing both protective and curative activity.[5][12]

The combination of these two fungicide classes targets two separate and vital fungal processes: gene regulation and cell membrane integrity. This dual attack can lead to enhanced efficacy, or synergism.

Fungicide Modes of Action cluster_0 This compound cluster_1 Triazole Fungicides This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates GeneExpression Altered Gene Expression Histones->GeneExpression Regulates FungalDeath1 Fungal Growth Inhibition & Death GeneExpression->FungalDeath1 Synergy Synergistic Effect FungalDeath1->Synergy Triazole Triazole Fungicides C14Demethylase C14-Demethylase Enzyme Triazole->C14Demethylase Inhibits Ergosterol Ergosterol Biosynthesis C14Demethylase->Ergosterol Required for CellMembrane Fungal Cell Membrane Ergosterol->CellMembrane Essential Component FungalDeath2 Abnormal Growth & Death CellMembrane->FungalDeath2 Disruption leads to FungalDeath2->Synergy

Caption: Dual-target mechanism of this compound and Triazole fungicides.

Quantitative Data on Synergistic Effects

Research has demonstrated a significant synergistic effect when this compound is combined with specific triazole fungicides against key plant pathogens like wheat leaf rust (Puccinia triticina). A Chinese patent application (CN116584492A) provides quantitative data on these interactions. The synergy is evaluated using the co-toxicity coefficient method, where a coefficient greater than 120 indicates a synergistic effect.

The tables below summarize the efficacy (EC₅₀) of the individual compounds and their mixtures at various ratios.

Table 1: Synergistic Effect of this compound and Epoxiconazole on Wheat Leaf Rust [9]

Active Ingredient(s)Mass Ratio (A:B)EC₅₀ (mg/L)Co-toxicity Coefficient
This compound (A)-0.3913-
Epoxiconazole (B)-0.1845-
Mixture1:100.1589134.739
Mixture1:50.1327161.417
Mixture1:20.1063187.676
Mixture 1:1 0.0968 194.844
Mixture2:10.1152167.971
Mixture5:10.1622143.342
Mixture10:10.2078133.542
Mixture20:10.2741120.868

Note: The most significant synergistic effect was observed at a 1:1 mass ratio.

Table 2: Synergistic Effect of this compound and Ipfentrifluconazole on Wheat Leaf Rust [9]

Active Ingredient(s)Mass Ratio (A:B)EC₅₀ (mg/L)Co-toxicity Coefficient
This compound (A)-0.3913-
Ipfentrifluconazole (B)-0.1042-
Mixture1:250.0913123.440
Mixture1:100.0765148.629
Mixture1:50.0631171.158
Mixture1:10.0559182.828
Mixture 3:1 0.0617 197.528
Mixture5:10.0742185.849
Mixture10:10.0998167.234
Mixture40:10.2311122.025

Note: The most significant synergistic effect was observed at a 3:1 mass ratio.

Experimental Protocols

This section provides a detailed protocol for an in vitro fungicide synergy assay based on the methodologies implied in the cited patent.

Protocol 1: In Vitro Assessment of Fungicide Synergy using the Checkerboard Method

Objective: To determine the synergistic, additive, or antagonistic effects of combining this compound with a triazole fungicide against a target fungal pathogen.

Materials:

  • Target fungal pathogen (e.g., Puccinia triticina uredospores)

  • This compound (technical grade, e.g., 90%)[9]

  • Triazole fungicide (e.g., Epoxiconazole, technical grade)

  • Appropriate solvent (e.g., acetone (B3395972) or DMSO)

  • Surfactant (e.g., Tween-80)

  • Sterile distilled water

  • 96-well microtiter plates

  • Culture medium (e.g., Potato Dextrose Agar or Broth)

  • Spectrophotometer or plate reader

  • Incubator

  • Wheat seedlings (for rust spore germination)

Procedure:

  • Pathogen Preparation:

    • Cultivate the fungal pathogen under optimal conditions to obtain a sufficient quantity of spores or mycelial fragments.

    • For rusts, collect fresh uredospores from infected wheat seedlings.

    • Prepare a spore suspension in sterile distilled water containing a surfactant (e.g., 0.05% Tween-80) to a standardized concentration (e.g., 1 x 10⁶ spores/mL).

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the technical grade this compound and the triazole fungicide in a minimal amount of solvent to create high-concentration stock solutions (e.g., 10,000 mg/L).

    • Prepare a series of working solutions by performing serial dilutions of the stock solutions with sterile distilled water.

  • Checkerboard Assay Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two fungicides.

    • Along the x-axis, add increasing concentrations of this compound (Drug A).

    • Along the y-axis, add increasing concentrations of the triazole fungicide (Drug B).

    • The plate should include wells with each drug alone (in a range of concentrations), wells with combinations of both drugs, and control wells (no fungicides).

    • To each well, add a standardized volume of the fungal spore suspension.

    • The final volume in each well should be consistent (e.g., 200 µL).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate under conditions optimal for the growth of the target pathogen (e.g., specific temperature, light, and humidity). The incubation period will vary depending on the pathogen's growth rate.

  • Data Collection and Analysis:

    • After the incubation period, assess fungal growth. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each concentration and combination relative to the control wells.

    • Determine the EC₅₀ (the concentration that inhibits 50% of fungal growth) for each fungicide alone and for the mixtures.

    • Calculate the co-toxicity coefficient or the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction.

      • FICI Calculation: FICI = (EC₅₀ of Drug A in combination / EC₅₀ of Drug A alone) + (EC₅₀ of Drug B in combination / EC₅₀ of Drug B alone).

      • Interpretation:

        • FICI ≤ 0.5: Synergy

        • 0.5 < FICI ≤ 4.0: Additive effect

        • FICI > 4.0: Antagonism

Experimental Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_pathogen 1. Prepare Fungal Spore Suspension setup_plate 3. Set up 96-well Checkerboard Plate prep_pathogen->setup_plate prep_stocks 2. Prepare Fungicide Stock Solutions prep_stocks->setup_plate add_spores 4. Inoculate Wells with Spore Suspension setup_plate->add_spores incubate 5. Incubate Plate add_spores->incubate measure_growth 6. Measure Fungal Growth (e.g., OD600) incubate->measure_growth calc_ec50 7. Calculate EC50 Values measure_growth->calc_ec50 calc_fici 8. Calculate FICI or Co-toxicity Coefficient calc_ec50->calc_fici interpret 9. Interpret Results (Synergy/Additive/ Antagonism) calc_fici->interpret

Caption: Workflow for the in vitro fungicide synergy checkerboard assay.

Application Notes for Researchers

  • Resistance Management: The combination of this compound and triazoles is a promising strategy to delay the development of fungicide resistance.[8][9] The use of multiple modes of action makes it more difficult for fungal populations to develop resistance to both active ingredients simultaneously.[7]

  • Broad-Spectrum Control: While this compound shows excellent efficacy against devastating diseases like Asian soybean rust (Phakopsora pachyrhizi) and various rusts on cereals[2][9][13], combining it with broad-spectrum triazoles can enhance control over a wider range of pathogens.

  • Dose Reduction: Synergistic combinations may allow for reduced application rates of individual fungicides while maintaining or even improving disease control. This can lead to lower environmental impact and reduced costs.

  • Application Timing: Triazoles can be applied preventively or as early-infection treatments.[5][7] The optimal timing for applying a this compound-triazole mixture would likely be as a preventative measure or at the very early stages of disease development to maximize the synergistic effect.

  • Future Research: Further studies are needed to evaluate the synergistic effects of this compound with a broader range of triazole fungicides against various plant pathogens in both laboratory and field conditions. Investigating the molecular basis of the observed synergy could also provide valuable insights for the development of future fungicide combinations.

References

Application Notes and Protocols for Field Trial Evaluation of Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxadiazam is a novel fungicide developed by BASF, representing the first commercialized active ingredient with a unique mode of action: the inhibition of histone deacetylase (HDAC).[1] This mechanism disrupts fungal gene expression by altering histone acetylation, a process distinct from traditional fungicides, which reduces the likelihood of cross-resistance.[2] this compound has demonstrated high efficacy against significant plant pathogens, most notably Asian soybean rust (Phakopsora pachyrhizi), a disease capable of causing severe yield losses of up to 90% if not effectively managed.[1][3]

These application notes provide a comprehensive framework for designing and executing robust field trials to evaluate the performance of this compound. The protocols herein are intended to ensure the generation of high-quality, reproducible data essential for regulatory submission, product development, and academic research.

Field Trial Design and Establishment

A meticulously designed field trial is fundamental to obtaining statistically valid and reliable data on fungicide efficacy.

Experimental Design

The Randomized Complete Block Design (RCBD) is the recommended experimental layout to account for inherent field variability, such as gradients in soil type, moisture, and topography. In an RCBD, the experimental area is divided into blocks, and each block contains a complete set of treatments. This design minimizes the impact of environmental gradients on the results.

Plot Establishment
  • Plot Size: Individual plots should be of sufficient size to minimize edge effects and allow for representative sampling and yield assessment. A typical plot size for soybean trials is 3 meters by 6 meters.[4]

  • Replication: Each treatment, including the untreated control, must be replicated at least four times to increase the statistical power of the experiment and provide a more precise estimation of treatment effects.[4]

  • Buffer Zones: To prevent spray drift between plots, untreated buffer rows should be established around each plot.

Treatments
  • Untreated Control: An untreated control is essential to establish a baseline for disease pressure and to quantify the efficacy of the fungicide treatments.

  • This compound Treatments: Include a range of this compound application rates to determine the optimal dose-response relationship. Application timings should also be varied to identify the most effective growth stages for disease control.

  • Reference Product: A commercially available and registered fungicide known to be effective against the target pathogen should be included as a positive control for comparison.

Experimental Protocols

Inoculum Preparation and Application (for artificially inoculated trials)
  • Spore Collection: Urediniospores of Phakopsora pachyrhizi should be collected from infected soybean leaves.

  • Spore Suspension: Prepare a spore suspension at a concentration of 5 x 10⁴ urediniospores/mL in distilled water containing a wetting agent (e.g., Tween 20).[5]

  • Inoculation: Apply the spore suspension to soybean plants at the appropriate growth stage (e.g., V4-V6) using a hand sprayer, ensuring uniform coverage of the foliage.

Fungicide Application
  • Sprayer Calibration: Accurately calibrate the sprayer equipment to ensure the precise and uniform application of the intended fungicide dose.

  • Application Timing: The timing of this compound application is critical for effective disease control. Applications should be initiated based on disease forecasting models, scouting reports indicating the presence of the pathogen, or at specific crop growth stages (e.g., R1 - beginning of flowering).[6]

  • Application Procedure: Apply the fungicide treatments according to the randomized plot plan. Ensure thorough coverage of the plant canopy. Avoid application during periods of high wind to minimize drift.

Data Collection and Assessment
  • Disease Severity Assessment: Disease severity should be assessed multiple times throughout the growing season. A common method is to visually estimate the percentage of leaf area affected by the disease on a representative sample of leaves from each plot. Standardized rating scales, such as the Bayer CropScience rating scale, can be used for consistency.[7]

  • Area Under the Disease Progress Curve (AUDPC): The AUDPC provides a quantitative summary of disease intensity over time and is a valuable metric for comparing the efficacy of different treatments.[8]

  • Yield Data: At crop maturity, harvest the center rows of each plot to determine the grain yield. Yield data should be adjusted to a standard moisture content.

  • Phytotoxicity Assessment: Regularly observe the crop for any signs of phytotoxicity, such as chlorosis, necrosis, or stunting, and rate the severity if present.

Data Presentation

All quantitative data should be summarized in clearly structured tables to facilitate comparison between treatments.

Table 1: Effect of this compound on Asian Soybean Rust Severity and Yield

TreatmentApplication Rate (g a.i./ha)Final Disease Severity (%)Area Under the Disease Progress Curve (AUDPC)Yield ( kg/ha )
Untreated Control-
This compoundX
This compoundY
This compoundZ
Reference ProductManufacturer's Recommendation

Table 2: Statistical Analysis of Key Performance Indicators

ParameterF-valuep-valueLSD (p=0.05)
Final Disease Severity
AUDPC
Yield

Mandatory Visualizations

Signaling Pathway of this compound (HDAC Inhibition)

HDAC_Inhibition_Pathway cluster_nucleus Fungal Cell Nucleus cluster_outcome Biological Outcome Histone Histone Protein HAT Histone Acetyltransferase (HAT) Histone->HAT Acetylation DNA DNA Acetylated_Histone Acetylated Histone HAT->Acetylated_Histone HDAC Histone Deacetylase (HDAC) Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Acetylated_Histone->HDAC Deacetylation Gene_Expression Virulence Gene Expression Acetylated_Histone->Gene_Expression Promotes Deacetylated_Histone->Gene_Expression Represses Fungal_Growth Inhibition of Fungal Growth and Development Gene_Expression->Fungal_Growth Leads to This compound This compound This compound->HDAC Inhibits

Caption: this compound's mode of action via HDAC inhibition.

Experimental Workflow for this compound Field Trial

Field_Trial_Workflow A 1. Site Selection & Trial Design (Randomized Complete Block Design) B 2. Plot Establishment (Replication, Buffers) A->B C 3. Inoculation (Phakopsora pachyrhizi) B->C D 4. Fungicide Application (this compound & Controls) C->D E 5. Data Collection (Disease Severity, Yield) D->E F 6. Statistical Analysis (ANOVA) E->F G 7. Data Interpretation & Reporting F->G

References

Application Notes and Protocols for Flufenoxadiazam Testing Using Spore Suspension Inoculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preparation and use of fungal spore suspensions in the efficacy testing of Flufenoxadiazam, a novel fungicide. This compound, developed by BASF, is the first fungicide to act as a histone deacetylase (HDAC) inhibitor, offering a new mechanism of action to combat devastating phytopathogenic diseases like Asian soybean rust and wheat leaf rust.[1][2][3][4] Standardized and reproducible inoculation techniques are critical for accurately determining the antifungal activity of such compounds. This document outlines methodologies for preparing and quantifying fungal spore suspensions, as well as protocols for both in vitro and in vivo antifungal susceptibility testing.

Mechanism of Action: this compound as an HDAC Inhibitor

This compound's unique mode of action involves the inhibition of histone deacetylases (HDACs).[1][2] In fungi, as in other eukaryotes, DNA is tightly coiled around histone proteins. The acetylation state of these histones plays a crucial role in regulating gene expression.

  • Histone Acetyltransferases (HATs) add acetyl groups to histones, neutralizing their positive charge. This leads to a more relaxed chromatin structure, allowing transcription factors to access the DNA and activate gene expression.

  • Histone Deacetylases (HDACs) remove these acetyl groups, restoring the positive charge of the histones. This results in a more condensed chromatin structure, repressing gene expression.

By inhibiting HDACs, this compound disrupts this critical regulatory balance, leading to an accumulation of acetylated histones (hyperacetylation). This aberrant gene expression ultimately interferes with essential cellular processes, resulting in fungal growth inhibition and cell death.[1] This novel mechanism means this compound does not exhibit cross-resistance with existing fungicides, making it a valuable tool for resistance management.[3]

HDAC_Inhibition cluster_0 Normal Gene Regulation cluster_1 Action of this compound DNA_histones DNA + Histones HAT HAT (Histone Acetyltransferase) DNA_histones->HAT Acetylated Acetylated Histones (Relaxed Chromatin) HAT->Acetylated Adds Acetyl Groups HDAC HDAC (Histone Deacetylase) Deacetylated Deacetylated Histones (Condensed Chromatin) HDAC->Deacetylated Removes Acetyl Groups Acetylated->HDAC Gene_ON Gene Expression ON Acetylated->Gene_ON Deacetylated->HAT Gene_OFF Gene Expression OFF Deacetylated->Gene_OFF This compound This compound Block X This compound->Block HDAC_inhibited HDAC Hyperacetylation Hyperacetylation (Aberrant Gene Expression) HDAC_inhibited->Hyperacetylation Inhibition Block->HDAC_inhibited Death Fungal Cell Death Hyperacetylation->Death

Caption: this compound inhibits HDAC, leading to aberrant gene expression and fungal cell death.

Experimental Protocols

Protocol 1: Fungal Spore Suspension Preparation and Standardization

This protocol details the steps for generating a reproducible fungal spore suspension, which is essential for consistent inoculation in antifungal assays.

Materials:

  • Mature (5-20 days, species-dependent) fungal culture on Potato Dextrose Agar (PDA) or similar appropriate medium.[5]

  • Sterile distilled water or 0.85% saline solution.[6]

  • Sterile 0.05% Tween 80 or Tween 20 solution (optional, as a wetting agent).[6][7]

  • Sterile inoculation loop, spreader, or soft brush.[8][9]

  • Sterile 50 mL conical tubes.

  • Vortex mixer.

  • Sterile filter (e.g., Miracloth, sterile gauze, or syringe filter with an 11 μm pore size) to remove hyphal fragments.[7][10]

  • Hemocytometer (e.g., Neubauer chamber).[11]

  • Microscope.

Procedure:

  • Fungal Culture: Grow the selected fungal species (e.g., Puccinia recondita, Phakopsora pachyrhizi) on PDA plates until abundant sporulation is observed.[5] Incubation times can vary significantly by species, from 5-7 days for Aspergillus brasiliensis to 17-20 days for Chaetomium globosum.[5][12]

  • Spore Harvest: Aseptically add 5-10 mL of sterile distilled water (or saline with Tween 80) to the surface of the mature fungal culture plate.[8][9]

  • Spore Release: Gently scrape the surface of the culture with a sterile loop or spreader to dislodge the spores into the liquid.[8][10]

  • Collection and Homogenization: Pipette the resulting spore suspension into a sterile 50 mL conical tube.[8] Vortex vigorously for 1-2 minutes to ensure a uniform suspension and break up spore clumps.[8]

  • Filtration: Filter the suspension through a layer of sterile Miracloth or gauze placed in a funnel, or use a syringe filter, to separate spores from larger mycelial fragments.[7][10] This step is crucial for obtaining a pure spore inoculum.[7]

  • Washing and Concentration (Optional): Centrifuge the filtered suspension at approximately 3000-6000 rpm for 10 minutes.[5][8] Discard the supernatant, resuspend the spore pellet in fresh sterile water or saline, and vortex again. This step helps remove residual media components.

  • Spore Quantification (Hemocytometer):

    • Prepare a 1:10 or 1:100 dilution of the spore suspension with sterile water.

    • Load 10 µL of the diluted suspension into the counting chamber of the hemocytometer.[10]

    • Under a microscope (400x magnification), count the spores in the central grid (or other defined areas, depending on the chamber).

    • Calculate the spore concentration using the formula:

      • Spores/mL = (Average count per large square) x (Dilution factor) x 10,000

  • Inoculum Standardization: Based on the calculated concentration, dilute the spore suspension with sterile water or the appropriate testing medium to achieve the desired final concentration for the assay (e.g., 1 x 10⁴ to 5 x 10⁶ spores/mL).[7][11] The inoculum size can significantly influence MIC results.[7]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

Materials:

  • Standardized fungal spore suspension (from Protocol 1).

  • This compound stock solution (dissolved in an appropriate solvent like DMSO).

  • Sterile 96-well microtiter plates.

  • Liquid growth medium (e.g., RPMI 1640, Sabouraud Dextrose Broth).

  • Spectrophotometer or microplate reader.

Procedure:

  • Drug Dilution Series: Prepare serial dilutions of this compound in the 96-well plate using the appropriate liquid medium. For example, add 100 µL of medium to all wells, then add 100 µL of the drug stock to the first well, mix, and transfer 100 µL to the next well, repeating to create a 2-fold dilution series.

  • Inoculation: Add 100 µL of the standardized fungal spore suspension to each well, resulting in a final spore concentration typically between 0.5 x 10⁴ and 5 x 10⁴ CFU/mL.[11]

  • Controls:

    • Positive Control: Wells containing only the medium and the spore suspension (no drug).

    • Negative Control (Blank): Wells containing only the medium (no spores, no drug).

  • Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25-35°C) for 48-120 hours, depending on the fungus's growth rate.[7][13]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[13] This can also be determined spectrophotometrically by measuring absorbance (e.g., at 490 nm) and identifying the concentration that prevents a significant increase in turbidity compared to the negative control.[13]

Protocol 3: In Vivo Antifungal Efficacy Testing (Whole Plant Pot Assay)

This protocol, adapted from methods used to test this compound's efficacy, evaluates its protective and curative activity on host plants.[2]

Materials:

  • Susceptible host plants (e.g., wheat for Puccinia recondita, soybean for Phakopsora pachyrhizi).[2]

  • Standardized fungal spore suspension (from Protocol 1, often containing 0.1% Tween 80 to aid leaf adhesion).[2]

  • This compound formulated for spraying.

  • Spray applicator.

  • Controlled environment chamber or greenhouse.

Procedure:

  • Plant Cultivation: Grow host plants in pots to a suitable stage for inoculation (e.g., seedling stage).

  • Drug Application (Protective Assay):

    • Prepare different concentrations of the this compound spray solution.

    • Spray the plant leaves evenly until fully wet.[2] Allow the plants to dry completely.

    • Set aside a group of untreated plants as a control.

  • Inoculation: 24 hours after the drug application, inoculate the plants by spraying them with the standardized spore suspension.[2]

  • Incubation: Place the inoculated plants in a high-humidity chamber (e.g., 100% humidity) in the dark for 24 hours to promote spore germination and infection.[2]

  • Growth and Observation: Move the plants to a greenhouse or growth chamber with controlled temperature and light cycles (e.g., 18-25°C, 12h light/12h dark).[2]

  • Disease Assessment: After a set incubation period (e.g., 7-21 days), assess the disease severity.[9] This can be done by visually scoring the percentage of leaf area covered by lesions or by counting the number of pustules.

  • Data Analysis: Calculate the percent disease control for each this compound concentration relative to the untreated control. Use this data to determine the effective concentration for 50% inhibition (EC50).

Experimental_Workflow cluster_0 Assay Pathways A 1. Fungal Culture (e.g., on PDA plate) B 2. Spore Harvesting (Add sterile water & scrape) A->B C 3. Suspension Preparation (Vortex & Filter) B->C D 4. Spore Quantification (Hemocytometer Count) C->D E 5. Inoculum Standardization (Dilute to target concentration) D->E F_vitro 6a. In Vitro Assay (Broth Microdilution) E->F_vitro Path 1 F_vivo 6b. In Vivo Assay (Whole Plant Inoculation) E->F_vivo Path 2 G_vitro 7a. Incubation (48-120 hours) F_vitro->G_vitro H_vitro 8a. Data Analysis (Determine MIC) G_vitro->H_vitro G_vivo 7b. Incubation (7-21 days in greenhouse) F_vivo->G_vivo H_vivo 8b. Data Analysis (Determine EC50) G_vivo->H_vivo

Caption: General workflow for spore suspension preparation and use in antifungal testing.

Data Presentation

Quantitative data from antifungal testing should be summarized for clear comparison. The following table presents efficacy data for this compound against key plant pathogens.

CompoundTarget PathogenAssay TypeEfficacy Metric (EC₅₀)Reference
This compoundWheat Leaf Rust (Puccinia recondita)Whole Plant0.3913 mg/L[2]
EpoxiconazoleWheat Leaf Rust (Puccinia recondita)Whole Plant0.1845 mg/L[2]
This compoundSoybean Rust (Phakopsora pachyrhizi)Whole PlantNot specified, but effective[3]
PyraclostrobinSoybean Rust (Phakopsora pachyrhizi)Whole Plant0.0965 mg/L[2]
This compound + Pyraclostrobin (1:6 ratio)Soybean Rust (Phakopsora pachyrhizi)Whole PlantSynergistic effect observed[2]

References

Flufenoxadiazam: Application Notes and Protocols for Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Flufenoxadiazam is a novel fungicide currently under development and not yet widely commercially available. As such, publicly accessible, peer-reviewed greenhouse and field efficacy studies are limited. The following application notes and protocols have been compiled from available preliminary data and established methodologies for fungicide efficacy testing. Researchers should adapt these protocols based on specific experimental conditions and as more information becomes available.

Introduction to this compound

This compound is a new fungicide developed by BASF, expected to be marketed under the trade name Adapzo® Active.[1][2] It represents a new mode of action for fungicides, functioning as the first histone deacetylase (HDAC) inhibitor.[1][2][3] This novel mechanism involves the inhibition of fungal class II histone deacetylases, which alters gene expression in the target pathogen.[4][5] This unique mode of action suggests no cross-resistance with existing fungicide classes, making it a promising tool for resistance management.[2][6]

The primary target for this compound is Asian Soybean Rust (ASR), a devastating disease caused by the fungus Phakopsora pachyrhizi.[6][7] Studies have shown its excellent efficacy against this pathogen.[6][7] It has also demonstrated activity against other rust diseases, such as corn rust. Preliminary data also indicates effectiveness against wheat leaf rust.

Data Presentation: In-Vitro Efficacy

The following tables summarize the available quantitative data on the in-vitro efficacy of this compound and its mixtures against key fungal pathogens from preliminary studies.

Table 1: Efficacy of this compound and its Mixtures against Wheat Leaf Rust

Active Ingredient(s)Mass RatioEC50 (mg/L)Co-toxicity CoefficientEffect
This compound-0.3913--
Epoxiconazole-0.1845--
This compound + Epoxiconazole1:1-194.844Synergistic
Ipfentrifluconazole-0.1042--
This compound + Ipfentrifluconazole3:1-197.528Synergistic

Data sourced from patent application CN116584492A.

Table 2: Efficacy of this compound and its Mixtures against Soybean Rust (Phakopsora pachyrhizi)

Active Ingredient(s)Mass RatioEC50 (mg/L)Co-toxicity CoefficientEffect
This compound-4.5627--
Epoxiconazole-2.0832--
This compound + Epoxiconazole5:1-190.152Synergistic

Data sourced from patent application CN116584492A.

Experimental Protocols

The following are detailed protocols for conducting greenhouse and field efficacy studies with this compound, based on established methodologies for fungicide testing against rust diseases.

Greenhouse Efficacy Protocol for Asian Soybean Rust

This protocol outlines a method for evaluating the efficacy of this compound in a controlled greenhouse environment.

Objective: To determine the dose-response relationship and efficacy of this compound in controlling Phakopsora pachyrhizi on soybean plants under greenhouse conditions.

Materials:

  • Soybean seeds (a variety susceptible to ASR)

  • Pots and sterile potting mix

  • Phakopsora pachyrhizi urediniospores

  • This compound technical grade or formulated product

  • Surfactant/adjuvant (if required)

  • Pressurized spray system with appropriate nozzles

  • Controlled environment growth chamber or greenhouse

  • Disease assessment tools (e.g., hand lens, image analysis software)

Methodology:

  • Plant Growth:

    • Sow soybean seeds in pots and grow under controlled conditions (e.g., 25°C, 12-hour photoperiod).

    • Thin seedlings to one plant per pot after emergence.

    • Grow plants until the first to second trifoliate leaf stage.

  • Fungicide Preparation and Application:

    • Prepare stock solutions of this compound at various concentrations.

    • Apply the fungicide solutions to the soybean plants until runoff, ensuring uniform coverage of all foliage.

    • Include a negative control (no treatment) and a positive control (a standard commercial fungicide for ASR).

  • Inoculation:

    • 24 hours after fungicide application, prepare a suspension of P. pachyrhizi urediniospores in sterile distilled water with a surfactant.

    • Inoculate the plants by spraying the spore suspension onto the leaves.

    • Place the inoculated plants in a dew chamber at high humidity (>95%) and in darkness for 12-24 hours to promote spore germination and infection.

  • Incubation and Disease Development:

    • Move the plants back to the greenhouse or growth chamber.

    • Maintain optimal conditions for disease development (e.g., 20-25°C, high humidity).

  • Disease Assessment:

    • Approximately 14 days after inoculation, assess disease severity.

    • This can be done by counting the number of uredinia (pustules) per leaf or by estimating the percentage of leaf area affected by the disease.

    • Calculate the percent disease control for each treatment relative to the untreated control.

Field Efficacy Protocol for Asian Soybean Rust

This protocol provides a framework for evaluating the performance of this compound under real-world field conditions.

Objective: To assess the efficacy and yield impact of this compound for the control of Asian Soybean Rust in a field setting.

Methodology:

  • Trial Site Selection:

    • Choose a location with a history of ASR outbreaks and suitable environmental conditions for disease development.

    • The experimental design should be a randomized complete block design with at least four replications.

  • Plot Establishment:

    • Establish plots of a suitable size, with buffer zones between plots to minimize spray drift.

    • Plant a soybean variety known to be susceptible to ASR.

  • Fungicide Application:

    • Apply this compound at different rates and timings. Application timing could be prophylactic (before disease onset) or curative (at the first sign of disease).

    • Use a calibrated sprayer to ensure accurate and uniform application.

    • Include an untreated control and a standard commercial fungicide program for comparison.

  • Disease and Crop Monitoring:

    • Monitor the plots regularly for the onset and development of ASR.

    • Assess disease incidence (% of infected plants) and severity (% of leaf area affected) at multiple time points throughout the growing season.

    • Monitor for any signs of phytotoxicity.

  • Data Collection and Analysis:

    • At the end of the season, harvest the soybeans from each plot.

    • Measure grain yield, thousand-seed weight, and other relevant agronomic parameters.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of the treatments on disease control and yield.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a general workflow for fungicide efficacy testing.

G cluster_fungus Fungal Cell cluster_result Result DNA DNA Chromatin Chromatin DNA->Chromatin Histones Histones Histones->Chromatin HDAC Histone Deacetylase (HDAC) Chromatin->HDAC Deacetylation HDAC->Chromatin Gene_Expression Normal Gene Expression HDAC->Gene_Expression Altered_Gene_Expression Altered Gene Expression Acetyl_Groups This compound This compound This compound->HDAC Inhibits Inhibition Fungal_Death Fungal Cell Death Altered_Gene_Expression->Fungal_Death

Caption: Mechanism of action of this compound as an HDAC inhibitor.

G Start Start: Experimental Design Plant_Growth 1. Plant Growth (Greenhouse/Field) Start->Plant_Growth Treatment_Application 2. Treatment Application (this compound, Controls) Plant_Growth->Treatment_Application Inoculation 3. Pathogen Inoculation (Artificial or Natural) Treatment_Application->Inoculation Incubation 4. Incubation & Disease Development Inoculation->Incubation Data_Collection 5. Data Collection (Disease Severity, Yield) Incubation->Data_Collection Analysis 6. Statistical Analysis Data_Collection->Analysis End End: Efficacy Report Analysis->End

References

Flufenoxadiazam Formulation Development for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenoxadiazam is a novel fungicide developed by BASF, anticipated to be marketed under the trade name Adapzo Active.[1] It represents a significant advancement in crop protection as the first fungicide to act via histone deacetylase (HDAC) inhibition.[1][2] This unique mode of action provides a new tool for managing fungal diseases and mitigating the development of resistance to existing fungicides.[1][2] this compound has demonstrated high efficacy against critical plant pathogens such as Asian soybean rust (Phakopsora pachyrhizi) and wheat rust (Puccinia triticina).[3]

These application notes provide a comprehensive guide for the development of agricultural formulations of this compound, covering its physicochemical properties, proposed formulations, detailed experimental protocols, and quality control parameters.

Physicochemical Properties of this compound

A thorough understanding of the active ingredient's properties is the foundation of successful formulation development.[4] Key physicochemical data for this compound are summarized below.

PropertyValueReference
IUPAC Name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[5]
CAS Number 1839120-27-2[6]
Molecular Formula C₁₆H₉F₄N₃O₂[6][7]
Molecular Weight 351.26 g/mol [7][8]
Appearance Solid (assumed)Inferred from formulation types
Water Solubility Low (assumed)Inferred from chemical structure
Stability Stable under standard shipping conditions. For long-term storage, keep at -20°C.[8]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

This compound's fungicidal activity stems from its ability to inhibit histone deacetylases (HDACs). In fungi, HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound disrupts this process, leading to hyperacetylation of histones and aberrant gene expression, which ultimately results in fungal cell death. This mechanism is distinct from many existing fungicides, making it a valuable tool for resistance management.[2][9][10]

HDAC_Inhibition_Pathway cluster_nucleus Fungal Cell Nucleus cluster_enzymes Enzymatic Activity DNA DNA Histones Histones Chromatin Condensed Chromatin (Transcriptional Repression) mRNA mRNA Acetylated_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Chromatin->mRNA Transcription Proteins Essential Proteins mRNA->Proteins Translation Cell_Death Fungal Cell Death Proteins->Cell_Death Leads to HAT Histone Acetyltransferase (HAT) HAT->Acetylated_Chromatin Acetylation HDAC Histone Deacetylase (HDAC) HDAC->Chromatin Deacetylation This compound This compound This compound->HDAC Inhibits

Mechanism of action of this compound as an HDAC inhibitor.

Formulation Development Workflow

The development of a stable and efficacious agrochemical formulation is a multi-step process. The following diagram outlines a general workflow for developing this compound formulations.

Formulation_Development_Workflow start Start: Define Target Product Profile physchem Physicochemical Characterization of This compound start->physchem formulation_screening Formulation Screening (SC, WG, EC) physchem->formulation_screening prototype_dev Prototype Development and Optimization formulation_screening->prototype_dev stability_testing Accelerated Stability Testing prototype_dev->stability_testing performance_testing Biological Efficacy and Phytotoxicity Testing stability_testing->performance_testing performance_testing->prototype_dev Iterate/Optimize scale_up Scale-up and Process Validation performance_testing->scale_up regulatory Regulatory Data Generation and Submission scale_up->regulatory end End: Commercial Formulation regulatory->end

General workflow for agrochemical formulation development.

Experimental Protocols

Based on the assumed low water solubility of this compound, Suspension Concentrate (SC) and Water-Dispersible Granule (WG) formulations are proposed as primary development pathways. An Emulsifiable Concentrate (EC) protocol is also provided, contingent on identifying a suitable solvent system.

Suspension Concentrate (SC) Formulation

SC formulations are stable dispersions of a solid active ingredient in a liquid, typically water.[4][11]

Objective: To prepare a stable, flowable suspension of this compound with good suspensibility upon dilution.

Materials:

ComponentFunctionExampleTypical Concentration (% w/w)
This compound (technical grade, >95%)Active Ingredient-30 - 50
Wetting AgentReduces surface tension of AIAnionic surfactant (e.g., Naphthalene sulfonate condensate)1 - 3
Dispersing AgentPrevents particle agglomerationPolymeric surfactant2 - 5
Antifreeze AgentPrevents freezing at low temperaturesPropylene Glycol5 - 10
ThickenerProvides long-term stabilityXanthan Gum0.1 - 0.5
BiocidePrevents microbial growthProxel GXL0.1 - 0.2
Deionized WaterCarrier-to 100

Protocol:

  • Preparation of the Aqueous Phase: In a suitable vessel, dissolve the antifreeze agent and biocide in the required amount of deionized water.

  • Thickener Dispersion: Slowly add the xanthan gum to the aqueous phase under high shear mixing to ensure complete hydration and avoid lump formation.

  • Mill Base Preparation: To the thickened aqueous phase, add the wetting and dispersing agents and mix until fully dissolved. Then, slowly add the technical this compound powder while mixing to form a slurry.

  • Wet Milling: Transfer the slurry to a bead mill. Mill the suspension until the desired particle size distribution is achieved (typically D90 < 10 µm).

  • Final Formulation: After milling, transfer the suspension to a mixing vessel and gently agitate to ensure homogeneity.

Water-Dispersible Granule (WG) Formulation

WG formulations are solid, non-dusty granules that disintegrate and disperse in water to form a sprayable suspension.[12]

Objective: To produce dust-free granules of this compound that readily disperse in water to form a stable suspension.

Materials:

ComponentFunctionExampleTypical Concentration (% w/w)
This compound (technical grade, >95%)Active Ingredient-70 - 90
Wetting AgentFacilitates granule disintegrationSodium Lauryl Sulfate1 - 3
Dispersing AgentEnsures particle dispersionLignosulfonate5 - 10
BinderProvides granule integrityPolyvinylpyrrolidone (PVP)1 - 5
Filler/CarrierInert diluentKaolin or Silicato 100

Protocol:

  • Dry Blending: In a suitable blender, combine the technical this compound, wetting agent, dispersing agent, and filler. Mix until a homogenous powder is obtained.

  • Granulation: Transfer the powder blend to a fluid bed granulator. Spray a solution of the binder (e.g., PVP in water) onto the fluidized powder to form granules.

  • Drying: Dry the granules in the fluid bed granulator or a drying oven at a controlled temperature (e.g., 60-70°C) until the moisture content is below 2%.

  • Sieving: Sieve the dried granules to obtain the desired particle size fraction (e.g., 250-1000 µm).

Emulsifiable Concentrate (EC) Formulation

EC formulations consist of the active ingredient dissolved in a water-immiscible solvent with emulsifiers.[13] This formulation is only viable if a suitable solvent for this compound is identified.

Objective: To create a stable, homogenous liquid formulation that forms a spontaneous and stable emulsion upon dilution with water.

Materials:

ComponentFunctionExampleTypical Concentration (% w/v)
This compound (technical grade, >95%)Active Ingredient-10 - 25
SolventDissolves the active ingredientAromatic hydrocarbon (e.g., Solvesso™ 150) or a green solvent alternative60 - 80
Emulsifier BlendStabilizes the emulsionAnionic (e.g., Calcium dodecylbenzenesulfonate) and non-ionic (e.g., Alcohol ethoxylate) surfactants5 - 15
Stabilizer (optional)Prevents degradationEpoxidized soybean oil1 - 2

Protocol:

  • Dissolution of Active Ingredient: In a mixing vessel, add the solvent and begin agitation. Slowly add the technical this compound and mix until completely dissolved. Gentle heating may be required.

  • Addition of Emulsifiers: Add the pre-blended emulsifiers to the solution and mix until a homogenous formulation is achieved.

  • Addition of Stabilizer: If required, add the stabilizer and mix thoroughly.

  • Filtration: Filter the final concentrate to remove any undissolved particles.

Quality Control

Rigorous quality control is essential to ensure the performance and safety of the final product.[14][15] The following table outlines key quality control tests for the proposed this compound formulations.

ParameterSC FormulationWG FormulationEC FormulationTest Method (e.g., CIPAC)
Appearance Homogenous, viscous liquidFree-flowing, uniform granulesClear, homogenous liquidVisual Inspection
Active Ingredient Content As per specificationAs per specificationAs per specificationHPLC
pH 6.0 - 8.06.0 - 8.0 (of a 1% dispersion)Not applicableCIPAC MT 75.3
Particle Size Distribution D90 < 10 µmNot applicableNot applicableLaser Diffraction
Suspensibility ≥ 80%≥ 80%Not applicableCIPAC MT 184
Wetting Time Not applicable< 60 secondsNot applicableCIPAC MT 53.3
Persistent Foam ≤ 60 mL after 1 min≤ 60 mL after 1 min≤ 10 mL after 1 minCIPAC MT 47.2
Emulsion Stability Not applicableNot applicableStable with no separationCIPAC MT 36
Low-Temperature Stability No crystallization or phase separationNot applicableNo crystallizationCIPAC MT 39.3

Conclusion

The development of this compound formulations for agricultural use requires a systematic approach, beginning with a thorough characterization of the active ingredient and progressing through formulation screening, optimization, and rigorous quality control. The proposed SC and WG formulations offer viable pathways for developing stable and effective products based on the likely physicochemical properties of this compound. The novel mode of action of this fungicide underscores its importance in modern agriculture, and robust formulation development is key to realizing its full potential in the field.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Flufenoxadiazam.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for the synthesis of this compound?

A1: The synthesis of this compound, with the IUPAC name N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, involves two key structural fragments that are coupled. The primary starting materials are derivatives of 4-cyanobenzoyl chloride and a precursor for the trifluoromethyl-1,2,4-oxadiazole moiety, along with 2-fluoroaniline (B146934) for the final amide bond formation.

Q2: What is the general synthetic strategy for this compound?

A2: A common strategy for synthesizing compounds containing a 1,2,4-oxadiazole (B8745197) ring involves the cyclization of an O-acyl-amidoxime. For this compound, this would likely involve the reaction of a 4-cyanobenzoyl derivative with a source of the trifluoromethyl group, followed by conversion to the oxadiazole, and subsequent amide coupling with 2-fluoroaniline.

Q3: What are the potential sources of impurities in the synthesis of this compound?

A3: Impurities can arise from several sources during the synthesis process. These can include unreacted starting materials, byproducts from side reactions, and degradation products.[] For instance, incomplete cyclization can leave O-acyl-amidoxime intermediates, and hydrolysis of the final product or intermediates can also occur.

Q4: How can the purity of this compound be effectively monitored during large-scale production?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the purity of the reaction mixture and the final product. A suitable column and mobile phase should be developed to achieve good separation of the product from starting materials and potential impurities. Thin-layer chromatography (TTC) can be used for rapid, qualitative checks of reaction progress.

Q5: What are the recommended storage conditions for this compound and its intermediates?

A5: this compound and its synthetic intermediates should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2] For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Troubleshooting Guide

Problem 1: Low Yield of the 1,2,4-Oxadiazole Intermediate
Potential Cause Recommended Solution
Incomplete Cyclization - Increase reaction temperature or prolong reaction time. - Ensure the complete removal of water, as it can hydrolyze the reactants. - Use a more effective dehydrating agent or cyclizing reagent.
Side Reactions - Optimize the reaction stoichiometry to avoid excess of either reactant. - Lower the reaction temperature to minimize the formation of thermal byproducts. - Investigate alternative solvent systems that may favor the desired reaction pathway.
Degradation of Reactants or Product - Perform the reaction under an inert atmosphere (N2 or Ar) to prevent oxidation. - Check the stability of the starting materials before use.
Problem 2: Poor Conversion in the Final Amide Coupling Step
Potential Cause Recommended Solution
Inefficient Coupling Agent - Screen a variety of coupling agents (e.g., HATU, HOBt/EDC, SOCl2). - Optimize the amount of coupling agent and base used.
Steric Hindrance - The 2-fluoro substituent on the aniline (B41778) may sterically hinder the reaction. Consider using a more reactive derivative of the carboxylic acid, such as an acid chloride.
Low Reactivity of Aniline - The electron-withdrawing nature of the fluorine atom can reduce the nucleophilicity of the aniline. Use of a stronger, non-nucleophilic base may be required.
Problem 3: Difficulty in Purification of the Final Product
Potential Cause Recommended Solution
Presence of Closely Eluting Impurities - Optimize the mobile phase for column chromatography; a gradient elution may be necessary. - Consider recrystallization from a suitable solvent system to remove impurities.
Product Insolubility - If the product precipitates during workup, it may trap impurities. Wash the crude product with appropriate solvents to remove soluble impurities. - For chromatography, dissolve the product in a stronger, compatible solvent for loading onto the column.

Experimental Protocols

General Protocol for Amide Bond Formation:

  • To a solution of the 1,2,4-oxadiazole carboxylic acid intermediate in a suitable aprotic solvent (e.g., Dichloromethane or N,N-Dimethylformamide), add a coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2.0 equivalents of Diisopropylethylamine).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add 2-fluoroaniline (1.0 equivalent) to the reaction mixture.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Starting Materials oxadiazole 1,2,4-Oxadiazole Formation start->oxadiazole Cyclization amide Amide Coupling oxadiazole->amide Activation crude Crude this compound amide->crude workup Aqueous Workup crude->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Product Yield? check_cyclization Check Cyclization Step start->check_cyclization Yes check_purity Impurity Issue? start->check_purity No check_coupling Check Coupling Step check_cyclization->check_coupling Issue Resolved check_coupling->check_purity Issue Resolved optimize_purification Optimize Purification check_purity->optimize_purification Yes success Successful Synthesis check_purity->success No optimize_purification->success

Caption: A troubleshooting decision tree for the large-scale synthesis of this compound.

References

Identification and characterization of Flufenoxadiazam synthesis impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working on the synthesis and characterization of Flufenoxadiazam. Due to the novel nature of this compound, this document provides guidance based on established principles of impurity identification and characterization for analogous compounds. The experimental parameters and impurity profiles presented are illustrative and should be adapted to the specific synthetic route employed.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound synthesis?

A1: Impurities in the synthesis of this compound can originate from several sources:

  • Starting Materials: Unreacted starting materials or impurities present in them.

  • Intermediates: Unreacted intermediates from previous synthetic steps.

  • By-products: Compounds formed from competing or side reactions.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used during the synthesis and purification process.

  • Degradation Products: Impurities formed by the degradation of the final product under specific conditions (e.g., heat, light, pH).

Q2: How can I predict the structure of potential impurities?

A2: Predicting impurity structures involves a thorough understanding of the reaction mechanism. Consider all potential side reactions, such as incomplete reactions, over-reactions, and rearrangements. For example, in a multi-step synthesis, an intermediate from step 2 might react with the starting material of step 1, leading to a unique impurity. Degradation pathways can also be predicted based on the functional groups present in the this compound molecule.

Q3: Which analytical techniques are most suitable for identifying and quantifying this compound impurities?

A3: A combination of chromatographic and spectroscopic techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD) is the primary method for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the molecular weights of impurities, which aids in structure elucidation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities, residual solvents, and certain starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D NMR) provides detailed structural information for isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy can help identify functional groups present in the impurities.

Troubleshooting Guide

Q1: I am observing an unexpected peak in my HPLC chromatogram. How do I identify it?

A1: An unexpected peak could be a new impurity, a co-eluting peak, or an artifact.

  • Step 1: System Blank: Inject a blank solvent to ensure the peak is not from the mobile phase or the system itself.

  • Step 2: Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the peak. This will provide the molecular weight.

  • Step 3: Forced Degradation: Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on a pure sample of this compound. If the peak appears or increases, it is likely a degradation product.

  • Step 4: Spike with Intermediates: If possible, spike the sample with known starting materials and intermediates to see if the retention time matches.

Q2: Two impurity peaks are co-eluting in my HPLC method. How can I improve the resolution?

A2: To improve chromatographic resolution, you can modify the following parameters:

  • Mobile Phase Composition: Adjust the ratio of organic solvent to aqueous buffer. A shallower gradient can often improve separation.

  • Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a phenyl-hexyl or a polar-embedded phase).

  • pH of the Mobile Phase: If the impurities have ionizable groups, changing the pH can alter their retention times.

  • Temperature: Adjusting the column temperature can affect selectivity and improve resolution.

  • Flow Rate: Decreasing the flow rate can increase efficiency and resolution, but will also increase the run time.

Q3: My impurity quantification results are not consistent between runs. What could be the cause?

A3: Inconsistent quantification can stem from several factors:

  • Sample Preparation: Ensure the sample preparation method is robust and reproducible. Use a precise balance and volumetric flasks.

  • Injector Precision: Check the injector for any leaks or blockages. Run multiple injections of a standard to check for reproducibility.

  • Integration Parameters: Ensure that the peak integration parameters are consistent for all chromatograms.

  • Standard Stability: Verify the stability of your reference standard solution over time.

Data Presentation

Table 1: Hypothetical Impurity Profile for a Batch of this compound

Impurity IDRetention Time (min)Molecular Weight ( g/mol )Specification Limit (%)Batch Result (%)
Impurity A4.7289.25≤ 0.150.08
Impurity B6.2315.72≤ 0.10Not Detected
Impurity C8.9345.18≤ 0.200.12
Unk. Impurity 110.1329.33≤ 0.100.05
Total Impurities--≤ 0.500.25

Table 2: Example HPLC Method Parameters for Impurity Profiling

ParameterValue
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix well.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile and mix well.

    • Degas both mobile phases using a sonicator or vacuum filtration.

  • Standard Preparation:

    • Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This is the standard stock solution.

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters listed in Table 2.

    • Equilibrate the column for at least 30 minutes.

    • Inject a blank, followed by the standard solution, and then the sample solution.

    • Process the chromatograms and quantify the impurities based on the peak area of the reference standard.

Protocol 2: LC-MS for Impurity Identification

  • Sample Preparation:

    • Prepare the sample as described in the HPLC protocol.

  • LC-MS Analysis:

    • Use the same HPLC method as for impurity profiling.

    • Divert the flow to the mass spectrometer after the UV detector.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-1000).

    • Use an appropriate ionization source (e.g., Electrospray Ionization - ESI) in both positive and negative ion modes.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • The molecular ion peak ([M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity.

    • Further fragmentation (MS/MS) can be performed to obtain structural information.

Mandatory Visualization

G cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product cluster_purification Purification A 2-Fluoro-benzaldehyde C Intermediate Imine A->C Step 1 (Condensation) I1 Impurity A (Unreacted A) A->I1 B Aminoacetonitrile B->C D Intermediate Oxadiazole Ring C->D Step 2 (Cyclization) I2 Impurity B (By-product of Step 2) C->I2 E This compound (Crude) D->E Step 3 (Final Assembly) F Purified this compound E->F Crystallization

Caption: Hypothetical synthesis pathway of this compound showing key stages and potential impurity formation points.

G start This compound Sample hplc HPLC-UV Analysis (Quantification) start->hplc lcms LC-MS Analysis (MW Determination) start->lcms report Characterization Report hplc->report Quantitative Data isolation Preparative HPLC (Impurity Isolation) lcms->isolation If impurity > threshold lcms->report Molecular Weights nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr nmr->report Structural Information

Caption: Analytical workflow for the identification and characterization of synthesis impurities.

G start Unexpected Peak in HPLC? is_in_blank Present in Blank Injection? start->is_in_blank is_degradant Appears in Forced Degradation? is_in_blank->is_degradant No action1 Source is System/Solvent. Clean System. is_in_blank->action1 Yes is_known Matches Known Intermediate? is_degradant->is_known No action2 Likely a Degradation Product. is_degradant->action2 Yes action3 Identify as Known Impurity. is_known->action3 Yes action4 Treat as Unknown Impurity. Proceed to LC-MS. is_known->action4 No

Caption: Troubleshooting decision tree for identifying an unknown peak in an HPLC chromatogram.

Optimizing Flufenoxadiazam application timing for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Flufenoxadiazam for maximum efficacy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the development and execution of experiments with this compound.

Problem Potential Cause Solution
Unexpectedly low efficacy in in-vitro assays 1. Incorrect timing of application: this compound is a protectant fungicide, meaning it is most effective when applied before or in the very early stages of fungal infection.[1] 2. Compound degradation: Improper storage or handling may lead to the degradation of this compound. 3. Suboptimal concentration: The concentration of this compound may be too low to elicit a significant effect.1. Optimize application timing: Apply this compound prior to or concurrently with fungal inoculation in your experimental setup. 2. Proper storage: Store this compound in a cool, dark, and dry place. For long-term storage, refer to the manufacturer's recommendations, which typically suggest -20°C for months to years.[2] 3. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your specific fungal species and assay conditions.
High variability in experimental replicates 1. Inconsistent application: Uneven application of this compound can lead to variable results between replicates. 2. Inoculum variability: The amount of fungal inoculum may differ between experimental units. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect results.1. Ensure uniform application: Use calibrated equipment and standardized procedures for applying this compound to ensure even distribution. 2. Standardize inoculum: Use a consistent method for preparing and quantifying the fungal inoculum for each replicate. 3. Minimize edge effects: Avoid using the outermost wells of multi-well plates or fill them with a buffer to maintain humidity.
Evidence of cytotoxicity in host cells (for co-culture experiments) 1. High concentration: The concentration of this compound may be toxic to the host cells. 2. Solvent toxicity: The solvent used to dissolve this compound may be cytotoxic at the final concentration used in the experiment.1. Determine the cytotoxic concentration: Perform a cytotoxicity assay on the host cells to determine the maximum non-toxic concentration of this compound. 2. Optimize solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for the host cells (typically <0.5%).
This compound precipitates out of solution 1. Poor solubility: this compound may have limited solubility in the chosen solvent or medium. 2. Temperature fluctuations: Changes in temperature can affect the solubility of the compound.1. Select an appropriate solvent: Test the solubility of this compound in various biocompatible solvents. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions.[3] 2. Maintain consistent temperature: Prepare and use solutions at a constant temperature to prevent precipitation.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is the first fungicide in the agrochemical industry to act as a histone deacetylase (HDAC) inhibitor.[4][5] By inhibiting HDACs, it alters gene expression in fungi, leading to a fungicidal effect.[5] This novel mode of action reduces the risk of cross-resistance with other existing fungicides.[5]

2. What are the primary fungal targets of this compound?

This compound has demonstrated potent activity against a range of fungal pathogens, particularly Phakopsora pachyrhizi (Asian Soybean Rust) and Puccinia triticina (wheat leaf rust).[6][7] It is also effective against various other fungal diseases including downy mildew, late blight, early blight, leaf spots, anthracnose, and botrytis.[1]

3. What is the optimal timing for this compound application?

As a protectant fungicide, this compound is most effective when applied before the onset of fungal infection or in the very early stages.[1] Delayed application will significantly reduce its efficacy.[1]

4. How should I prepare and store this compound stock solutions?

It is recommended to dissolve this compound in a suitable organic solvent such as DMSO to prepare a high-concentration stock solution.[3] For short-term storage (days to weeks), keep the solution at 0-4°C. For long-term storage (months to years), store at -20°C in a dark and dry environment.[2]

5. Are there any known off-target effects of this compound?

As an HDAC inhibitor, this compound has the potential for off-target effects on non-histone proteins, which could influence various cellular processes.[8][9] Researchers should consider performing counter-screens or proteomic analyses to identify potential off-target interactions in their experimental systems.

Experimental Protocols

In-Vitro Efficacy Testing of this compound Against a Fungal Pathogen

This protocol outlines a general method for determining the in-vitro efficacy of this compound against a target fungal pathogen using a broth microdilution assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Target fungal pathogen

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungal Inoculum: Grow the fungal pathogen in a suitable liquid medium to the mid-logarithmic phase. Adjust the concentration of the fungal suspension to a standardized value (e.g., 1 x 10^5 spores/mL).

  • Serial Dilution: Perform a serial dilution of the this compound stock solution in the liquid growth medium in the wells of a 96-well plate to achieve a range of desired final concentrations. Include a positive control (fungal inoculum with no this compound) and a negative control (medium only). Ensure the final DMSO concentration is consistent and non-toxic across all wells.

  • Inoculation: Add the standardized fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the optimal temperature for the growth of the fungal pathogen for a predetermined period (e.g., 24-72 hours).

  • Efficacy Assessment: Determine the fungal growth in each well by measuring the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration of this compound compared to the positive control. Determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).

Visualizations

Flufenoxadiazam_Mechanism_of_Action cluster_nucleus Fungal Cell Nucleus HDAC Histone Deacetylase (HDAC) Acetyl_Group Acetyl Group HDAC->Acetyl_Group Removes Histone Histone Protein Histone->Acetyl_Group Acetylated Gene_Expression Gene Expression Histone->Gene_Expression Regulates DNA DNA DNA->Histone Wrapped around This compound This compound This compound->HDAC Inhibits

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Experimental_Workflow A Prepare this compound Stock Solution C Perform Serial Dilution in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate with Fungal Suspension B->D C->D E Incubate at Optimal Temperature D->E F Measure Fungal Growth (OD) E->F G Analyze Data (IC50/MIC) F->G

Caption: General experimental workflow for in-vitro efficacy testing.

Troubleshooting_Decision_Tree Start Low Efficacy Observed Q1 Was application timing optimized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is compound solubility an issue? A1_Yes->Q2 Sol1 Apply before or at early infection stage A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Sol2 Test alternative solvents / optimize concentration A2_Yes->Sol2 Q3 Was compound stored correctly? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Consult further literature on HDAC inhibitors A3_Yes->End Sol3 Store at -20°C, protected from light A3_No->Sol3

Caption: Troubleshooting decision tree for low efficacy.

References

Strategies for managing and mitigating Flufenoxadiazam resistance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Flufenoxadiazam is a novel fungicide developed by BASF, classified as a trifluoromethyl-oxadiazole derivative.[1][2] Its unique mode of action involves the inhibition of histone deacetylase (HDAC), an enzyme crucial for fungal gene expression.[1][3][4] This mechanism is the first of its kind in the fungicide industry, offering a new tool for managing diseases like Asian soybean rust with no cross-resistance to existing fungicides.[1][2][5] This guide provides researchers with strategies to manage and mitigate the potential development of resistance to this compound in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a histone deacetylase (HDAC) inhibitor.[1][3][4] By inhibiting HDAC, it alters the acetylation of histones, which in turn affects the regulation of gene expression in fungi, leading to a fungicidal effect.[1][4] This novel mode of action makes it effective against pathogens that may have developed resistance to other fungicide classes.[2]

Q2: What are the theoretical mechanisms of resistance to this compound?

A2: While this compound's novel mode of action reduces the likelihood of cross-resistance, acquired resistance could theoretically develop through several mechanisms:

  • Target Modification: Mutations in the gene encoding the HDAC enzyme could alter its structure, preventing this compound from binding effectively.

  • Increased Drug Efflux: Fungal cells might upregulate the expression of efflux pumps (like ABC transporters) that actively remove the fungicide from the cell, reducing its intracellular concentration to sub-lethal levels.[6]

  • Metabolic Degradation: The evolution of enzymes that can metabolize or inactivate this compound before it can reach its target.

  • Epigenetic Reprogramming: As an epigenetic modulator itself, alterations in other epigenetic pathways could potentially compensate for the effects of HDAC inhibition.

Q3: My fungal culture is showing reduced sensitivity to this compound. How do I confirm resistance?

A3: The first step is to quantify the level of resistance by determining the half-maximal inhibitory concentration (IC50).[7][8] A significant increase in the IC50 value of the treated culture compared to the parental, sensitive strain confirms the development of resistance.[7][8] It is crucial to perform this comparison under highly controlled experimental conditions.

Q4: What are the initial steps for investigating the mechanism of resistance?

A4: Once resistance is confirmed, a systematic approach is needed. Start by sequencing the gene encoding the HDAC target to check for mutations. Concurrently, use quantitative PCR (qPCR) to assess the expression levels of known efflux pump genes. Comparing the proteome and transcriptome of the resistant strain to the sensitive parent can also provide valuable clues.

Q5: Can I prevent or delay the development of resistance in my long-term cultures?

A5: While difficult to prevent entirely, resistance development can be delayed.[9] Avoid continuous exposure to a single concentration of the fungicide.[9] Consider using a pulsed treatment strategy where the culture is alternately exposed to the drug and then allowed to recover in a drug-free medium.[9] Maintaining frozen stocks of early-passage, sensitive cells is also critical for later comparative studies.[10][11]

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Sensitivity Assays

  • Possible Cause: Variation in cell density, reagent preparation, or incubation time.

  • Troubleshooting Steps:

    • Standardize Inoculum: Ensure the starting concentration of fungal spores or mycelia is consistent across all wells and experiments.

    • Verify Compound Concentration: Re-verify the concentration of your this compound stock solution. Prepare fresh serial dilutions for each experiment.

    • Control for Edge Effects: Avoid using the outermost wells of microplates, as they are prone to evaporation, which can alter drug concentration. Fill these wells with a sterile medium instead.

    • Optimize Incubation: Ensure that incubation times and conditions (temperature, humidity) are strictly controlled.

Problem 2: Loss of Resistance in Culture After Several Passages Without the Drug

  • Possible Cause: The resistance mechanism may impart a fitness cost, causing sensitive revertants to outcompete the resistant population in the absence of selective pressure.

  • Troubleshooting Steps:

    • Confirm Fitness Cost: Compare the growth rates of the resistant and sensitive strains in a drug-free medium. A slower growth rate in the resistant strain indicates a fitness cost.

    • Maintain Selection: To maintain the resistant phenotype for experimental purposes, culture the cells in a medium containing a sub-lethal concentration of this compound.

    • Clone Isolation: Isolate and expand single-cell clones from the resistant population to establish a more genetically stable resistant line.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Fungal Strains

Fungal StrainPassage NumberTreatment HistoryThis compound IC50 (µM)Fold Change in Resistance
Parental Strain (PS-1)5Naive0.05 ± 0.011x
Resistant Strain (FR-A)20Continuous Exposure2.50 ± 0.3550x
Resistant Strain (FR-B)20Pulsed Exposure0.95 ± 0.1219x

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Illustrative Gene Expression Changes in Resistant Strain (FR-A)

GeneFunctionMethodFold Change in Expression (FR-A vs. PS-1)
HDAC1Histone Deacetylase (Target)Sanger SequencingNo mutation detected
ABC1ABC Transporter / Efflux PumpRT-qPCR15.2 ± 2.1
CYP51ACytochrome P450 (Metabolism)RT-qPCR3.4 ± 0.5
Experimental Protocols

Protocol 1: Determination of IC50 using Broth Microdilution Assay

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate solid medium until sufficient sporulation occurs.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 2 x 10^5 spores/mL using a hemocytometer.

  • Drug Dilution Series:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial 2-fold dilution in a 96-well plate using an appropriate liquid growth medium to achieve a final concentration range from 100 µM to ~0.05 µM. Include a drug-free control (medium + DMSO) and a medium-only control.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate containing 100 µL of the drug dilutions.

    • Incubate the plate at the optimal growth temperature for the fungus (e.g., 28°C) for 48-72 hours, or until robust growth is observed in the drug-free control wells.

  • Data Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Normalize the data by subtracting the OD of the medium-only control.

    • Plot the percentage of growth inhibition against the log of the drug concentration.

    • Calculate the IC50 value using a non-linear regression (four-parameter logistic) curve fit.

Protocol 2: Analysis of Efflux Pump Gene Expression by RT-qPCR

  • RNA Extraction:

    • Grow both the sensitive parental strain and the suspected resistant strain in liquid culture to mid-log phase, with and without a sub-lethal concentration of this compound.

    • Harvest mycelia by filtration and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit) following the manufacturer's instructions, including an on-column DNase digestion step.

  • cDNA Synthesis:

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Design and validate primers for the target efflux pump genes (e.g., ABC1) and a stable housekeeping gene (e.g., Actin or GAPDH) for normalization.

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix.

    • Run the qPCR plate on a real-time PCR instrument with a standard thermal cycling program.

    • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and sensitive strains.

Visualizations

Signaling_Pathway cluster_epigenetics Epigenetic Regulation cluster_gene_expression Gene Expression Histone Histone Protein Acetyl_Group Acetyl Group Histone->Acetyl_Group Acetylation Gene_Expression Active Gene Expression Acetyl_Group->Gene_Expression Promotes HDAC HDAC Enzyme (Target) HDAC->Acetyl_Group Removes Chromatin Condensed Chromatin (Gene Silencing) HDAC->Chromatin Leads to This compound This compound This compound->HDAC Inhibits Experimental_Workflow start Reduced Sensitivity Observed confirm_res Confirm Resistance (IC50 Assay) start->confirm_res is_resistant Resistance Confirmed? confirm_res->is_resistant troubleshoot Troubleshoot Assay (See Guide) is_resistant->troubleshoot No seq_target Sequence HDAC Gene is_resistant->seq_target Yes check_efflux Analyze Efflux Pump Expression (RT-qPCR) is_resistant->check_efflux Yes check_omics Perform Transcriptomics (RNA-Seq) is_resistant->check_omics Yes analyze_data Analyze Data & Formulate Hypothesis seq_target->analyze_data check_efflux->analyze_data check_omics->analyze_data Troubleshooting_Logic start Unexpected Result in Resistance Experiment q1 Is the IC50 value significantly higher? start->q1 a1_yes Proceed with Mechanism Investigation q1->a1_yes Yes a1_no Assay Failure or No Resistance q1->a1_no No q2 Check for contamination (Mycoplasma, Bacteria) a1_no->q2 q3 Verify cell line identity (Authentication) q2->q3 q4 Confirm compound integrity (Fresh Stock) q3->q4

References

Technical Support Center: Investigating the Potential Phytotoxicity of Flufenoxadiazam on Non-Target Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the potential phytotoxicity of Flufenoxadiazam on non-target crops. This compound is a novel fungicide with a unique mode of action as a histone deacetylase (HDAC) inhibitor.[1][2] While developed for fungal control, it is crucial to understand its potential impact on non-target plant species to ensure its safe and effective use in agriculture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

A1: this compound is a broad-spectrum protectant fungicide developed by BASF.[1][3] It is the first fungicide to act as a histone deacetylase (HDAC) inhibitor.[1] This mode of action involves altering gene expression in fungi by inhibiting HDACs, which are crucial for the regulation of histone acetylation.[1][2] This mechanism is novel among fungicides and helps in managing resistance to other fungicide classes.[1][4]

Q2: Why is it important to test for phytotoxicity of this compound on non-target crops?

A2: Although this compound is designed to target fungi, its active ingredient could potentially affect the physiological processes of non-target plants. Phytotoxicity can manifest as reduced germination, stunted growth, chlorosis, necrosis, or yield reduction.[5] Assessing phytotoxicity is a critical step in the environmental risk assessment of any new agrochemical to prevent unintended damage to crops grown in rotation or in adjacent fields.

Q3: Are there any known instances of phytotoxicity caused by this compound?

A3: Currently, publicly available literature does not contain specific studies detailing the phytotoxicity of this compound on a wide range of non-target crops. General information suggests that phytotoxicity is possible depending on the application rate, crop species, and environmental conditions.[3] A patent for a pesticide composition containing this compound noted that no phytotoxicity was observed in their specific tests.[6] However, comprehensive, independent studies are necessary to establish a clear phytotoxicity profile.

Q4: What are the typical symptoms of phytotoxicity that I should look for?

A4: Phytotoxicity symptoms can vary depending on the plant species, growth stage, and the concentration of the chemical. Common symptoms to monitor include:

  • Seedling Stage: Reduced germination rate, delayed emergence, and abnormal seedling development.

  • Vegetative Stage: Stunted growth, chlorosis (yellowing of leaves), necrosis (tissue death, appearing as brown or black spots), leaf curling or distortion, and reduced biomass.[5][7]

  • Reproductive Stage: Reduced flowering, poor seed set, and ultimately, reduced yield.[8]

Troubleshooting Guide

This guide addresses common issues that may arise during phytotoxicity testing of this compound.

Observed Issue Potential Cause(s) Troubleshooting Steps
High variability in results between replicates. Inconsistent application of this compound. Non-uniform environmental conditions (light, temperature, water). Genetic variability within the test plant species.Ensure precise and uniform application of the test substance. Maintain consistent environmental conditions in growth chambers or greenhouses. Use a certified and genetically uniform seed source.
No phytotoxic effects observed even at high concentrations. The tested plant species may be tolerant to this compound. The chemical may not be readily absorbed by the plant. Degradation of the compound in the growth medium.Test a wider range of plant species, including known sensitive species. Include different application methods (e.g., foliar spray, soil drench) to assess different uptake routes. Analyze the concentration of this compound in the growth medium over time.
Severe phytotoxicity in control group plants. Contamination of the growth medium, water, or pots. Unfavorable environmental conditions stressing the plants. Pathogen or pest infestation.Use sterile growth medium and pots. Ensure irrigation water is free from contaminants. Optimize environmental conditions for the specific plant species. Regularly monitor for and manage any pest or disease outbreaks.
Symptoms resemble nutrient deficiency. The chemical may interfere with nutrient uptake or metabolism.Conduct a nutrient analysis of the plant tissue and soil/growth medium. Compare the observed symptoms with established visual guides for nutrient deficiencies in the specific crop.

Experimental Protocols

Detailed methodologies for key experiments to assess the phytotoxicity of this compound are provided below.

Experiment 1: Seed Germination and Early Seedling Growth Assay

Objective: To evaluate the effect of this compound on the germination and early growth of non-target crop seedlings.

Materials:

  • Certified seeds of non-target crop species (e.g., corn, soybean, wheat, tomato, lettuce).

  • This compound (analytical grade) and appropriate solvents.

  • Petri dishes with filter paper or germination paper.

  • Growth chamber with controlled temperature and light.

  • Distilled water.

Methodology:

  • Prepare a series of this compound concentrations. A negative control (solvent only) and a positive control (a known herbicide) should be included.

  • Place a set number of seeds (e.g., 25-50) evenly on the filter paper in each Petri dish.

  • Apply a standard volume of the respective test solution to each Petri dish, ensuring the filter paper is saturated but not flooded.

  • Seal the Petri dishes to maintain humidity and place them in a growth chamber under optimal conditions for the selected plant species.

  • After a predefined period (e.g., 7-14 days), record the following parameters:

    • Germination percentage.

    • Root length and shoot length of the seedlings.

    • Seedling fresh and dry weight.

  • Analyze the data statistically to determine the concentration at which significant inhibition occurs.

Experiment 2: Whole Plant Bioassay (Greenhouse Study)

Objective: To assess the phytotoxicity of this compound on whole plants under controlled greenhouse conditions.

Materials:

  • Young, healthy plants of non-target crop species at a specific growth stage (e.g., 2-4 leaf stage).

  • Pots with a standardized soil or potting mix.

  • This compound formulation and application equipment (e.g., sprayer).

  • Greenhouse with controlled environmental conditions.

Methodology:

  • Grow the test plants in pots to the desired growth stage.

  • Prepare different application rates of this compound, including a control (no treatment) and a commercial standard.

  • Apply the treatments to the plants. This can be a foliar spray or a soil drench, depending on the intended exposure route.

  • Maintain the plants in the greenhouse under optimal growing conditions.

  • Visually assess the plants for phytotoxicity symptoms at regular intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale (e.g., 0 = no injury, 100 = complete death).

  • At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weight.

  • For a more comprehensive study, physiological parameters like chlorophyll (B73375) content can also be measured.

Data Presentation

Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Seed Germination and Seedling Growth Data

Treatment (this compound Conc.)Germination (%)Average Root Length (cm)Average Shoot Length (cm)Average Dry Weight (mg)
Control
Concentration 1
Concentration 2
Concentration 3
Positive Control

Table 2: Whole Plant Bioassay Data

Treatment (this compound Rate)Visual Injury Rating (%) (at 14 days)Plant Height (cm)Above-ground Dry Biomass (g)
Control
Rate 1
Rate 2
Rate 3
Commercial Standard

Visualizations

The following diagrams illustrate the experimental workflow and a hypothesized signaling pathway for this compound's potential phytotoxic effects.

experimental_workflow cluster_prep Preparation cluster_exp1 Experiment 1: Germination Assay cluster_exp2 Experiment 2: Whole Plant Bioassay cluster_analysis Data Analysis prep_seeds Select Non-Target Crop Seeds petri_setup Setup Petri Dish Assay prep_seeds->petri_setup plant_growth Grow Plants in Greenhouse prep_seeds->plant_growth prep_chem Prepare this compound Concentrations prep_chem->petri_setup application Apply this compound prep_chem->application incubation Incubate in Growth Chamber petri_setup->incubation data_collection1 Collect Germination & Seedling Data incubation->data_collection1 stat_analysis Statistical Analysis data_collection1->stat_analysis plant_growth->application observation Observe Phytotoxicity Symptoms application->observation data_collection2 Collect Biomass Data observation->data_collection2 data_collection2->stat_analysis report Report Findings stat_analysis->report

Caption: Workflow for assessing this compound phytotoxicity.

signaling_pathway This compound This compound hdac Plant Histone Deacetylase (HDAC) This compound->hdac Inhibition histones Histones hdac->histones Deacetylation (removes acetyl groups) acetyl_groups Acetyl Groups dna DNA histones->dna interacts with gene_expression Altered Gene Expression dna->gene_expression leads to phytotoxicity Phytotoxicity Symptoms (e.g., Stunted Growth, Chlorosis) gene_expression->phytotoxicity results in

Caption: Hypothesized pathway of this compound-induced phytotoxicity.

References

Technical Support Center: Enhancing the Stability and Shelf-Life of Flufenoxadiazam Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Flufenoxadiazam. Our goal is to ensure the development of stable and effective fungicidal products.

Frequently Asked Questions (FAQs)

Q1: What are the common formulation types for this compound?

A1: this compound is a versatile active ingredient that can be formulated in several ways, with Suspension Concentrates (SC) and Emulsifiable Concentrates (EC) being the most prevalent. The choice of formulation depends on the target application, desired properties, and cost-effectiveness.

Q2: What are the primary factors that affect the stability of this compound formulations?

A2: The stability of this compound formulations is influenced by a combination of physical and chemical factors, including:

  • Temperature: Elevated temperatures can accelerate the degradation of the active ingredient and affect the physical stability of the formulation. Conversely, freezing temperatures can lead to phase separation or crystallization.

  • pH: The pH of the formulation can significantly impact the hydrolysis of this compound. Generally, neutral to slightly acidic conditions are preferred for better stability.

  • Light Exposure: Like many agrochemicals, this compound may be susceptible to photodegradation upon exposure to UV light.

  • Packaging: The choice of packaging material is crucial in preventing degradation from external factors like moisture and light.

Q3: What is the expected shelf-life of a well-formulated this compound product?

A3: With proper formulation and storage conditions, a shelf-life of at least two years is achievable for this compound products. Accelerated stability studies are essential to predict and confirm the long-term stability of the formulation.

Q4: Are there any known incompatibilities with other active ingredients or formulants?

A4: While specific incompatibility data for this compound with all possible tank-mix partners is extensive, it is crucial to conduct compatibility tests before mixing with other pesticides or adjuvants. Alkaline materials should be avoided in the spray tank to prevent potential hydrolysis of this compound.

Troubleshooting Guides

Suspension Concentrate (SC) Formulations

Issue 1: Crystal Growth During Storage

  • Symptom: Observation of larger particles or crystals in the formulation upon microscopic examination, leading to sedimentation and potential nozzle blockage during application.

  • Potential Causes:

    • Partial solubility of this compound in the aqueous phase, especially at elevated temperatures.

    • Ostwald ripening, where smaller particles dissolve and redeposit onto larger ones.

    • Inadequate dispersion and stabilization of the active ingredient particles.

  • Solutions:

    • Optimize the Dispersant System: Employ a combination of polymeric and anionic dispersants to ensure strong adsorption onto the particle surface and provide steric and electrostatic stabilization.

    • Incorporate Crystal Growth Inhibitors: Additives like hydroxypropyl methylcellulose (B11928114) (HPMC) or certain block copolymers can interfere with the crystal lattice formation.

    • Control Particle Size Distribution: A narrow particle size distribution can minimize the driving force for Ostwald ripening.

Issue 2: Sedimentation and Caking

  • Symptom: The formation of a dense sediment at the bottom of the container that is difficult to redisperse by shaking.

  • Potential Causes:

    • Insufficient viscosity of the formulation to suspend the particles.

    • Particle agglomeration due to inadequate stabilization.

    • Gravitational settling of dense active ingredient particles over time.

  • Solutions:

    • Optimize the Rheology Modifier: Utilize structuring agents like xanthan gum or attapulgite (B1143926) clay to build a shear-thinning viscosity profile that provides good suspension at rest but is easily pourable.

    • Improve Particle Dispersion: Ensure thorough milling to achieve the desired particle size and use an effective wetting and dispersing agent system.

digraph "Troubleshooting_SC_Formulation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for this compound SC Formulations", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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subgraph "cluster_symptoms" { label="Symptoms"; style="filled"; color="#F1F3F4"; "Crystal_Growth" [label="Crystal Growth / Increased Particle Size"]; "Sedimentation" [label="Sedimentation / Caking"]; }

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subgraph "cluster_solutions" { label="Solutions"; style="filled"; color="#F1F3F4"; "Optimize_Dispersant" [label="Optimize Dispersant System", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Add_Inhibitor" [label="Add Crystal Growth Inhibitor", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Control_PSD" [label="Control Particle Size Distribution", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Optimize_Rheology" [label="Optimize Rheology Modifier", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Issue" -> "Crystal_Growth" [label="is"]; "Issue" -> "Sedimentation" [label="is"];

"Crystal_Growth" -> "Ostwald_Ripening" [label="caused by"]; "Crystal_Growth" -> "Inadequate_Dispersion" [label="caused by"]; "Sedimentation" -> "Inadequate_Dispersion" [label="caused by"]; "Sedimentation" -> "Low_Viscosity" [label="caused by"];

"Ostwald_Ripening" -> "Add_Inhibitor" [label="mitigated by"]; "Inadequate_Dispersion" -> "Optimize_Dispersant" [label="mitigated by"]; "Ostwald_Ripening" -> "Control_PSD" [label="mitigated by"]; "Low_Viscosity" -> "Optimize_Rheology" [label="mitigated by"]; }

Figure 1: Troubleshooting workflow for common stability issues in this compound Suspension Concentrate (SC) formulations.

Emulsifiable Concentrate (EC) Formulations

Issue 1: Emulsion Instability (Creaming or Coalescence)

  • Symptom: Upon dilution with water, the emulsion either separates into layers (creaming) or the oil droplets merge to form a separate oil phase (coalescence).

  • Potential Causes:

    • Inadequate or poorly balanced emulsifier system for the solvent and active ingredient.

    • Poor water quality (e.g., high hardness) used for dilution.

    • Extreme temperatures during storage or dilution.

  • Solutions:

    • Optimize the Emulsifier Blend: Use a combination of anionic and non-ionic emulsifiers to achieve a stable emulsion. The hydrophilic-lipophilic balance (HLB) of the emulsifier system should be optimized for the specific solvent system.

    • Incorporate a Co-solvent: A polar co-solvent can sometimes improve the stability of the concentrate and the resulting emulsion.

    • Test with Different Water Hardness: Evaluate the emulsion stability in waters of varying hardness to ensure robust performance.

Issue 2: Crystallization of Active Ingredient upon Dilution

  • Symptom: Formation of solid crystals when the EC formulation is diluted with water.

  • Potential Causes:

    • The solvent system is not able to hold the active ingredient in solution upon dilution.

    • "Shock" crystallization due to rapid temperature changes during mixing.

  • Solutions:

    • Select a More Effective Solvent System: The solvent system should have a high dissolving power for this compound and be relatively immiscible with water.

    • Include a Crystallization Inhibitor: Certain polymers or surfactants can act as crystallization inhibitors by adsorbing onto the crystal surface and preventing further growth.

digraph "Troubleshooting_EC_Formulation" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Workflow for this compound EC Formulations", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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subgraph "cluster_symptoms" { label="Symptoms"; style="filled"; color="#F1F3F4"; "Emulsion_Instability" [label="Creaming / Coalescence"]; "Crystallization" [label="Crystallization upon Dilution"]; }

subgraph "cluster_causes" { label="Potential Causes"; style="filled"; color="#F1F3F4"; "Poor_Emulsifier" [label="Inadequate Emulsifier System"]; "Water_Quality" [label="Poor Water Quality"]; "Poor_Solvent" [label="Ineffective Solvent System"]; }

subgraph "cluster_solutions" { label="Solutions"; style="filled"; color="#F1F3F4"; "Optimize_Emulsifier" [label="Optimize Emulsifier Blend", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Test_Water_Hardness" [label="Test with Different Water Hardness", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Optimize_Solvent" [label="Select Effective Solvent System", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Add_Inhibitor" [label="Incorporate Crystallization Inhibitor", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Issue" -> "Emulsion_Instability" [label="is"]; "Issue" -> "Crystallization" [label="is"];

"Emulsion_Instability" -> "Poor_Emulsifier" [label="caused by"]; "Emulsion_Instability" -> "Water_Quality" [label="caused by"]; "Crystallization" -> "Poor_Solvent" [label="caused by"];

"Poor_Emulsifier" -> "Optimize_Emulsifier" [label="mitigated by"]; "Water_Quality" -> "Test_Water_Hardness" [label="mitigated by"]; "Poor_Solvent" -> "Optimize_Solvent" [label="mitigated by"]; "Poor_Solvent" -> "Add_Inhibitor" [label="mitigated by"]; }

Figure 2: Troubleshooting workflow for common stability issues in this compound Emulsifiable Concentrate (EC) formulations.

Data Presentation

The following tables provide illustrative quantitative data on the stability of typical this compound formulations under accelerated storage conditions. Note: This data is representative and may not reflect the performance of all formulations. It is essential to conduct stability studies on your specific formulation.

Table 1: Stability of a 200 g/L this compound Suspension Concentrate (SC) Formulation

ParameterInitialAfter 14 days at 54°CSpecification
Active Ingredient Content (%) 20.119.8≥ 95% of initial
pH 6.56.35.0 - 7.0
Viscosity (cps at 20°C) 350365± 20% of initial
Suspensibility (%) 9896≥ 90%
Particle Size (D50, µm) 3.53.8≤ 10% increase

Table 2: Stability of a 100 g/L this compound Emulsifiable Concentrate (EC) Formulation

ParameterInitialAfter 14 days at 54°CSpecification
Active Ingredient Content (%) 10.29.9≥ 95% of initial
Emulsion Stability (1% in water) Stable for 24hStable for 24hNo separation
Acidity (as H₂SO₄, %) 0.050.06≤ 0.1
Flash Point (°C) 6565As specified

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound formulations under elevated temperature conditions to predict their long-term shelf-life.

  • Sample Preparation: Place a representative sample of the this compound formulation in its commercial packaging.

  • Storage Conditions: Store the samples in a calibrated oven at 54 ± 2°C for 14 days.

  • Initial and Final Analysis: Analyze the samples for the parameters listed in the data presentation tables (Table 1 and 2) at the beginning and end of the storage period.

  • Evaluation: Compare the results of the initial and final analyses against the established specifications to determine the stability of the formulation.

digraph "Accelerated_Stability_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Accelerated Stability Study of this compound Formulations", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Sample_Prep" [label="Prepare Formulation Samples in Commercial Packaging"]; "Initial_Analysis" [label="Perform Initial Analysis (t=0)\n- Active Ingredient Content\n- Physical Properties"]; "Storage" [label="Store Samples at 54 ± 2°C for 14 Days"]; "Final_Analysis" [label="Perform Final Analysis (t=14 days)\n- Active Ingredient Content\n- Physical Properties"]; "Compare" [label="Compare Initial and Final Results"]; "Evaluate" [label="Evaluate Against Specifications", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Pass" [label="Formulation is Stable", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fail" [label="Formulation is Unstable\n(Reformulate)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Sample_Prep"; "Sample_Prep" -> "Initial_Analysis"; "Initial_Analysis" -> "Storage"; "Storage" -> "Final_Analysis"; "Final_Analysis" -> "Compare"; "Compare" -> "Evaluate"; "Evaluate" -> "Pass" [label="Pass"]; "Evaluate" -> "Fail" [label="Fail"]; }

Figure 3: General workflow for conducting an accelerated stability study on this compound formulations.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in the presence of its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in acetonitrile and dilute to create a series of calibration standards.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation and dissolve/disperse it in a known volume of acetonitrile.

    • Sonicate for 15 minutes to ensure complete extraction of the active ingredient.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Reflux the sample in 0.1 M HCl.

    • Base Hydrolysis: Reflux the sample in 0.1 M NaOH.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂.

    • Photodegradation: Expose the sample to UV light.

    • Thermal Degradation: Heat the sample at an elevated temperature. Analyze the stressed samples using the developed HPLC method to identify and separate degradation products from the parent compound.

Signaling Pathway

This compound is a novel fungicide that acts as a histone deacetylase (HDAC) inhibitor. This mode of action is unique among agricultural fungicides and provides a valuable tool for resistance management.

digraph "HDAC_Inhibition_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mode of Action of this compound: HDAC Inhibition", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HDAC" [label="Histone Deacetylase (HDAC)"]; "Histones" [label="Histones"]; "Acetyl_Groups" [label="Acetyl Groups"]; "Chromatin" [label="Chromatin Structure"]; "Gene_Expression" [label="Gene Expression"]; "Fungal_Growth" [label="Fungal Growth and Development", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"this compound" -> "HDAC" [label="inhibits"]; "HDAC" -> "Histones" [label="removes"]; "Histones" -> "Acetyl_Groups" [label="are attached to"]; "Acetyl_Groups" -> "Chromatin" [label="affects"]; "Chromatin" -> "Gene_Expression" [label="regulates"]; "Gene_Expression" -> "Fungal_Growth" [label="is essential for"]; "HDAC" -> "Fungal_Growth" [label="inhibition disrupts", style=dashed]; }

Figure 4: Simplified diagram of the signaling pathway affected by this compound, leading to the inhibition of fungal growth.

By understanding the principles of formulation science and employing systematic troubleshooting, researchers and developers can overcome stability challenges and create robust and effective this compound-based products. This technical support center serves as a foundational resource to guide these efforts.

Overcoming analytical challenges in Flufenoxadiazam residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Flufenoxadiazam residue analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the analytical challenges encountered during the quantification of this compound residues in various matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a novel fungicide developed by BASF, belonging to the oxadiazole chemical class.[1][2] It is the first fungicide to act as a histone deacetylase (HDAC) inhibitor.[1][3][4] This unique mode of action involves the inhibition of HDAC enzymes in fungi, leading to the hyperacetylation of histones. This, in turn, alters gene expression, ultimately disrupting fungal growth and development.[1][5][6] This novel mechanism helps in managing fungicide resistance.[1][2]

Q2: What are the main analytical challenges in this compound residue analysis?

As with many pesticide residue analyses, the main challenges include:

  • Matrix Effects: Complex sample matrices (e.g., fruits, vegetables, soil) can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification.[7][8][9]

  • Low Residue Levels: this compound may be present at very low concentrations, requiring highly sensitive analytical instrumentation like LC-MS/MS.

  • Co-extractive Interference: Other compounds extracted from the matrix can interfere with the analyte peak, affecting identification and quantification.

  • Analyte Stability: this compound stability during sample collection, storage, and preparation is crucial for accurate results.

Q3: Which analytical technique is most suitable for this compound residue analysis?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of this compound and other modern pesticides. It offers high sensitivity, selectivity, and the ability to handle complex matrices, which are essential for detecting low residue levels.[10][11]

Troubleshooting Guide

This section provides solutions to common problems encountered during this compound residue analysis, presented in a question-and-answer format.

Sample Preparation

  • Q: I am experiencing low recovery of this compound during QuEChERS extraction. What could be the cause?

    • A: Low recovery can be due to several factors:

      • Inadequate Homogenization: Ensure the sample is thoroughly homogenized to maximize the surface area for extraction.

      • Incorrect Solvent-to-Sample Ratio: Maintain the recommended ratio of acetonitrile (B52724) to the sample weight.

      • Improper pH: The pH of the extraction solvent can influence the extraction efficiency. Using a buffered QuEChERS method (e.g., AOAC or EN 15662) is advisable.

      • Incomplete Phase Separation: After adding the salting-out salts, shake the tube vigorously to ensure proper partitioning of this compound into the acetonitrile layer.

  • Q: My sample extracts are highly colored (e.g., from spinach or berries), leading to significant matrix effects. How can I improve the cleanup?

    • A: For highly pigmented matrices, consider the following cleanup strategies:

      • Dispersive Solid-Phase Extraction (d-SPE) Sorbent Selection: A combination of Primary Secondary Amine (PSA) to remove organic acids and C18 to remove non-polar interferences is a good starting point. For pigments, Graphitized Carbon Black (GCB) is effective, but it may also adsorb planar molecules like this compound. Use the minimum amount of GCB necessary.

      • Alternative Sorbents: For fatty matrices, newer sorbents like Z-Sep+ may provide a better balance between cleanup efficiency and analyte recovery.

      • Cartridge-based Solid-Phase Extraction (SPE): This can be an alternative to d-SPE for more effective matrix removal.

LC-MS/MS Analysis

  • Q: I am observing poor peak shape and shifting retention times for this compound.

    • A: These issues can arise from:

      • Matrix Effects: Co-eluting matrix components can affect the peak shape. Diluting the final extract can mitigate this.

      • Mobile Phase Mismatch: Ensure the solvent of your final extract is compatible with the initial mobile phase conditions of your LC method. A mismatch can lead to peak distortion.

      • Column Contamination: Contaminants from the sample matrix can build up on the analytical column. Regular flushing of the LC system and the use of a guard column are recommended.

      • Column Degradation: The analytical column has a finite lifetime. If performance degrades and cannot be restored by cleaning, it may need to be replaced.

  • Q: My signal intensity for this compound is inconsistent between injections.

    • A: Inconsistent signal intensity is often a sign of:

      • Matrix-induced Ion Suppression/Enhancement: This is a very common issue in LC-MS/MS analysis of complex samples.[7][8][9] The use of matrix-matched calibration standards is crucial to compensate for this effect.

      • Contamination of the MS Source: The electrospray ionization (ESI) source can become contaminated with non-volatile matrix components, leading to a drop in signal. Regular cleaning of the ion source is necessary.

      • Sample Stability in the Autosampler: Depending on the stability of this compound in the final extract, degradation could occur in the autosampler over a long sequence. Consider keeping the autosampler tray cooled.

Experimental Protocols

The following is a general protocol for the analysis of this compound in a fruit or vegetable matrix using the QuEChERS method followed by LC-MS/MS analysis. Note: This is a generalized procedure and should be optimized and validated for your specific matrix and instrumentation.

1. Sample Preparation (QuEChERS)

  • Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water.

  • Extraction: Add 10-15 mL of acetonitrile (with 1% acetic acid, optional) to the tube. Seal and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., AOAC 2007.01: 6 g anhydrous MgSO₄, 1.5 g sodium acetate; or EN 15662: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate). Shake vigorously for 1 minute immediately after adding the salts.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rcf for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

  • Transfer Supernatant: Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE tube.

  • d-SPE Sorbents: The d-SPE tube should contain anhydrous MgSO₄ (e.g., 150 mg) to remove residual water and a sorbent for cleanup (e.g., 50 mg PSA). For matrices with high pigment or fat content, other sorbents like C18 or GCB may be included.

  • Shake and Centrifuge: Vortex the d-SPE tube for 30 seconds, then centrifuge at high speed for 2-5 minutes.

3. Final Extract Preparation and LC-MS/MS Analysis

  • Filtration and Dilution: Take the supernatant from the d-SPE step, filter it through a 0.22 µm filter, and dilute as needed with an appropriate solvent (e.g., initial mobile phase composition) before injection.

  • LC-MS/MS Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

Data Presentation

While a dedicated, published method validation for this compound is not yet widely available due to its novelty, the following tables present typical performance data that would be expected from a validated multi-residue method for a compound with similar characteristics. These values should be established for this compound in your laboratory for each matrix of interest.

Table 1: Typical LC-MS/MS Parameters for this compound Analysis

ParameterTypical Value
LC Column C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Methanol + 0.1% Formic Acid + 5 mM Ammonium Formate
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) [M+H]⁺
Product Ions (m/z) At least two specific fragments
Collision Energy Optimized for each transition

Table 2: Expected Performance Characteristics of a Validated Method for this compound

ParameterTarget Value/Range
Linearity (R²) > 0.99
Limit of Detection (LOD) 0.001 - 0.005 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg
Recovery 70 - 120%
Precision (RSD) < 20%

Visualizations

Signaling Pathway

G cluster_fungus Fungal Cell cluster_nucleus Nucleus cluster_effects Downstream Effects Histone Histone Protein (with Lysine tail) Chromatin_C Condensed Chromatin (Gene Repression) Histone->Chromatin_C forms DNA DNA DNA->Chromatin_C wrapped in Chromatin_O Open Chromatin (Gene Transcription) Chromatin_C->Chromatin_O unwinds to Chromatin_O->Chromatin_C condenses to HAT Histone Acetyltransferase (HAT) HAT->Histone Adds Acetyl Group (Acetylation) HDAC Histone Deacetylase (HDAC) HDAC->Histone Removes Acetyl Group (Deacetylation) Hyperacetylation Histone Hyperacetylation HDAC->Hyperacetylation leads to Acetyl_group Acetyl Group Acetyl_group->HAT This compound This compound This compound->HDAC Inhibits Altered_Gene_Expression Altered Gene Expression Hyperacetylation->Altered_Gene_Expression Growth_Inhibition Fungal Growth Inhibition Altered_Gene_Expression->Growth_Inhibition

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Experimental Workflow

G cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis Homogenization 1. Homogenization (10-15 g sample) Extraction 2. Extraction (Acetonitrile) Homogenization->Extraction Salting_out 3. Salting Out & Partitioning (QuEChERS Salts) Extraction->Salting_out Centrifugation1 4. Centrifugation Salting_out->Centrifugation1 dSPE 5. Dispersive SPE (PSA, MgSO₄, C18/GCB) Centrifugation1->dSPE Transfer Supernatant Centrifugation2 6. Centrifugation dSPE->Centrifugation2 Filtration 7. Filtration & Dilution Centrifugation2->Filtration Transfer Supernatant LCMSMS 8. LC-MS/MS Analysis (ESI+, MRM) Filtration->LCMSMS

Caption: General experimental workflow for this compound residue analysis.

Troubleshooting Logic

G cluster_recovery Low Recovery cluster_matrix Matrix Effects cluster_peaks Poor Peak Shape Problem Problem Encountered Low_Recovery Low Recovery Problem->Low_Recovery High_Matrix_Effects High Matrix Effects Problem->High_Matrix_Effects Bad_Peak_Shape Poor Peak Shape Problem->Bad_Peak_Shape Check_Homogenization Check Homogenization Check_Solvent_Ratio Check Solvent Ratio Check_pH Check pH Check_Shaking Check Shaking Intensity Use_Matrix_Matched_Stds Use Matrix-Matched Standards Dilute_Extract Dilute Extract Optimize_Cleanup Optimize d-SPE Sorbents Use_Internal_Std Use Internal Standard Check_Solvent_Mismatch Check Final Extract Solvent Clean_LC_System Clean LC System & Source Check_Column_Health Check Column Performance Low_Recovery->Check_Homogenization Low_Recovery->Check_Solvent_Ratio Low_Recovery->Check_pH Low_Recovery->Check_Shaking High_Matrix_Effects->Use_Matrix_Matched_Stds High_Matrix_Effects->Dilute_Extract High_Matrix_Effects->Optimize_Cleanup High_Matrix_Effects->Use_Internal_Std Bad_Peak_Shape->Check_Solvent_Mismatch Bad_Peak_Shape->Clean_LC_System Bad_Peak_Shape->Check_Column_Health

Caption: Troubleshooting decision tree for common analytical issues.

References

Technical Support Center: Enhancing the Bioavailability of Flufenoxadiazam in Planta

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the bioavailability of Flufenoxadiazam in plant-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a novel oxadiazole fungicide developed by BASF, to be marketed under the trade name Adapzo Active.[1] Its chemical formula is C16H9F4N3O2, and its IUPAC name is N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.[1] this compound is the first fungicide to act as a histone deacetylase (HDAC) inhibitor.[1][2] This unique mode of action, which alters fungal gene expression, provides a new tool for managing fungal pathogens, particularly those that have developed resistance to existing fungicides.[3] It has shown excellent efficacy against significant plant diseases like Asian soybean rust.[4]

Q2: What does "bioavailability in planta" refer to?

In the context of this document, "bioavailability in planta" refers to the fraction of applied this compound that is absorbed by the plant, translocated to the target site of fungal infection, and remains in a biologically active form to exert its fungicidal effect. Key factors influencing this include the compound's solubility, its interaction with the plant's cuticle and cell walls, and its metabolic fate within the plant.

Q3: What are the known properties of this compound relevant to its uptake and transport in plants?

Q4: Are there any known synergistic or antagonistic effects when using this compound with other compounds?

Yes, a patent application indicates that this compound can have a synergistic effect when combined with other fungicides, such as epoxiconazole (B1671545).[5] Specifically, a mixture of this compound and epoxiconazole has shown enhanced efficacy against wheat leaf rust.[5] Researchers should consider the potential for such interactions when designing experiments.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at enhancing the bioavailability of this compound.

Issue 1: Poor uptake of this compound into plant tissues.

Potential Cause Troubleshooting Step Rationale
Formulation Issues Optimize the formulation by incorporating adjuvants or surfactants.Adjuvants can improve the spreading and penetration of the active ingredient on the leaf surface.
Low Solubility Consider using a co-solvent system or a formulation that enhances solubility.Improved solubility in the application solution can lead to better absorption by the plant.
Plant Cuticle Barrier Apply to younger leaves with thinner cuticles or use a formulation with cuticular penetrants.The plant cuticle is a major barrier to the entry of xenobiotics.
Environmental Conditions Ensure optimal temperature and humidity during application, as these can affect stomatal opening and cuticular permeability.Environmental factors can significantly influence the uptake of compounds by plants.

Issue 2: Limited translocation of this compound from the point of application.

Potential Cause Troubleshooting Step Rationale
High Lipophilicity Modify the formulation to include components that can form a more mobile complex with this compound.Highly lipophilic compounds can get trapped in cell membranes, limiting their movement.
Metabolic Degradation Analyze for metabolites of this compound in different plant tissues.The plant may be metabolizing the compound into less mobile forms.
Xylem/Phloem Mobility Investigate the physicochemical properties of this compound to predict its primary mode of transport (xylem or phloem).Understanding the transport pathway is crucial for targeted application and timing.

Issue 3: Inconsistent or non-reproducible results.

Potential Cause Troubleshooting Step Rationale
Variable Plant Growth Standardize plant growth conditions (light, temperature, nutrients, and growth stage).Plant age and health can significantly impact the uptake and metabolism of xenobiotics.[6]
Inaccurate Dosing Calibrate all application equipment and ensure precise and consistent dosing.Accurate application is fundamental to reproducible results.
Analytical Method Variability Validate the analytical method for this compound extraction and quantification from plant tissues.A robust and validated analytical method is essential for accurate measurement.

Data Presentation: Comparative Bioavailability Enhancement

The following table provides a template for summarizing quantitative data from experiments designed to enhance the bioavailability of this compound.

Treatment Application Method Concentration in Roots (µg/g FW) Concentration in Shoots (µg/g FW) Translocation Factor (Shoot Conc./Root Conc.) Fungicidal Efficacy (% Disease Reduction)
Control (this compound only)Foliar Spray
Formulation A (with adjuvant X)Foliar Spray
Formulation B (with co-solvent Y)Soil Drench
Co-application with Synergist ZFoliar Spray

Experimental Protocols

Protocol 1: In Vitro Plant Uptake Assay

This protocol describes a method for assessing the uptake of this compound into plant tissues using a hydroponic system.

  • Plant Material: Use 2-3 week old seedlings of a model plant species (e.g., Arabidopsis thaliana or a relevant crop species).

  • Hydroponic Setup: Grow seedlings in a hydroponic solution (e.g., Hoagland's solution).

  • Treatment: Add this compound to the hydroponic solution at the desired concentration. Include appropriate controls (e.g., vehicle control).

  • Incubation: Incubate the plants for a defined period (e.g., 24, 48, 72 hours) under controlled environmental conditions.

  • Harvesting: At each time point, harvest the roots and shoots separately.

  • Extraction: Extract this compound from the plant tissues using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Quantification: Analyze the concentration of this compound in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Protocol 2: Plant Tissue Extraction for this compound Analysis

This protocol outlines a general procedure for extracting this compound from plant tissues for subsequent analysis.

  • Sample Preparation: Weigh the fresh or frozen plant tissue and grind it to a fine powder in liquid nitrogen.

  • Extraction Solvent: Add a measured volume of extraction solvent (e.g., acetonitrile with 1% acetic acid) to the powdered tissue.

  • Homogenization: Homogenize the sample using a tissue homogenizer or sonicator.

  • Centrifugation: Centrifuge the homogenate to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted this compound.

  • Concentration and Reconstitution: Evaporate the solvent from the supernatant under a stream of nitrogen and reconstitute the residue in a suitable solvent for analytical injection.

  • Analysis: Analyze the sample using a validated HPLC-MS method.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Plant_Growth Standardized Plant Growth Application Application (Foliar/Drench) Plant_Growth->Application Formulation_Prep This compound Formulation Formulation_Prep->Application Incubation Incubation (Controlled Environment) Application->Incubation Harvesting Harvesting (Roots & Shoots) Incubation->Harvesting Extraction Tissue Extraction Harvesting->Extraction Quantification HPLC-MS Quantification Extraction->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis

Caption: Experimental workflow for assessing this compound bioavailability in planta.

Troubleshooting_Logic Start Low Bioavailability Observed Check_Uptake Is uptake into plant tissue low? Start->Check_Uptake Check_Translocation Is translocation from application site poor? Check_Uptake->Check_Translocation No Optimize_Formulation Optimize Formulation (Adjuvants, Solvents) Check_Uptake->Optimize_Formulation Yes Modify_Formulation Modify Formulation for Mobility Check_Translocation->Modify_Formulation Yes Analyze_Metabolites Analyze for Metabolites Check_Translocation->Analyze_Metabolites No Check_Environment Check Environmental Conditions Optimize_Formulation->Check_Environment

Caption: Troubleshooting logic for low this compound bioavailability.

Xenobiotic_Uptake_Pathway cluster_external External Environment cluster_plant Plant System cluster_uptake Uptake cluster_translocation Translocation cluster_metabolism Metabolism & Sequestration This compound This compound Application Cuticle Cuticle This compound->Cuticle Cell_Wall Cell Wall Cuticle->Cell_Wall Plasma_Membrane Plasma Membrane Cell_Wall->Plasma_Membrane Xylem Xylem Plasma_Membrane->Xylem Phloem Phloem Plasma_Membrane->Phloem Metabolism Metabolic Transformation Xylem->Metabolism Phloem->Metabolism Sequestration Vacuolar Sequestration Metabolism->Sequestration

References

Troubleshooting poor efficacy of Flufenoxadiazam in field conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Flufenoxadiazam" appears to be a fictional or non-publicized chemical entity. The following technical support guide has been created for illustrative purposes based on the common characteristics and field challenges associated with the diamide (B1670390) class of insecticides (IRAC Group 28) . The principles, protocols, and troubleshooting steps are grounded in established entomological and pest management science.

Technical Support Center: this compound

This guide is intended for researchers, scientists, and drug development professionals investigating the efficacy of the hypothetical insecticide this compound. It provides troubleshooting advice for common issues encountered during field experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound?

A1: this compound is a hypothetical diamide insecticide. Its mode of action involves the selective activation of insect ryanodine (B192298) receptors (RyRs).[1][2] These receptors are calcium channels in the sarcoplasmic and endoplasmic reticulum of muscle cells.[2] this compound locks these channels in an open state, leading to uncontrolled calcium release, which causes muscle contraction, paralysis, cessation of feeding, and eventual death of the target insect.[2]

Q2: My field trial of this compound showed poor efficacy, but it worked well in the lab. What are the most common reasons for this discrepancy?

A2: Discrepancies between lab and field results are common. The most frequent causes of poor field performance are not necessarily pest resistance.[3][4][5] Before suspecting resistance, investigate these factors:

  • Application Errors: Inadequate spray coverage, incorrect dosage, or poorly calibrated equipment are major causes of control failures.[3][4]

  • Environmental Degradation: The active ingredient can be broken down by environmental factors. High water pH (alkaline hydrolysis), high temperatures, and UV radiation from sunlight can significantly reduce the half-life and effectiveness of the compound.[6][7][8]

  • Pest-Related Factors: Application timing is critical. The target pest may have been in a non-susceptible life stage (e.g., egg or pupa) or may have re-infested the area after the product's residual activity declined.[5][6]

  • Water Quality: The water used for the spray solution can have a major impact. High pH (alkaline) water can cause rapid chemical breakdown (hydrolysis) of many insecticides.[7][9][10]

Q3: How does the pH of the spray tank water affect this compound?

A3: Like many insecticides, diamides can be susceptible to alkaline hydrolysis, a chemical breakdown process that occurs in water with a pH above 7.0.[7][10] The rate of this degradation increases significantly as the pH rises.[7] For optimal stability and performance, the spray solution should ideally be slightly acidic, typically in the pH range of 5.5 to 6.5.[10][11]

Q4: Could the target insect population have developed resistance to this compound?

A4: Yes, resistance is a possibility, especially if insecticides with the same mode of action have been used repeatedly in the trial area.[4][12] Resistance to diamide insecticides has been documented in several pest species.[1][2] This can occur through two primary mechanisms:

  • Target-Site Resistance: A genetic mutation in the ryanodine receptor gene prevents the insecticide from binding effectively.[1]

  • Metabolic Resistance: The resistant insects produce higher levels of enzymes (like P450s) that detoxify and break down the insecticide molecule before it can reach its target site.[13]

Q5: What are the first steps I should take to troubleshoot a failed field trial?

A5: Follow a systematic approach. First, rule out operational and environmental factors before investigating biological resistance.[3][5]

  • Verify Application Parameters: Check your records. Confirm the dose rate, spray volume, equipment calibration, and weather conditions during application.

  • Test Your Water Source: Measure the pH of the water used for your spray solution.

  • Assess Spray Coverage: If possible, use water-sensitive paper in the target crop canopy during a spray application to verify that coverage is adequate.

  • Review Pest Biology: Ensure the application was timed to coincide with the most susceptible life stage of the target pest.[6]

  • Conduct a Bioassay: If the above factors are ruled out, collect insects from the problem field and a known susceptible population to conduct a resistance bioassay.

Troubleshooting Guide

This section provides a logical workflow and detailed protocols to diagnose the cause of poor efficacy.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step decision-making process for troubleshooting poor field performance.

TroubleshootingWorkflow start_node Poor Efficacy Observed in Field Trial check_application Review Application Records & Weather Data start_node->check_application decision_node decision_node process_node process_node result_node result_node is_app_correct Application Correct? check_application->is_app_correct check_water Test Water Source pH is_app_correct->check_water Yes fix_application Correct Application: - Recalibrate Sprayer - Adjust Dose/Volume - Re-apply in suitable weather is_app_correct->fix_application No is_ph_ok pH 5.5 - 6.5? check_water->is_ph_ok check_coverage Assess Spray Coverage is_ph_ok->check_coverage Yes adjust_ph Adjust Water pH: - Use Buffering Agent is_ph_ok->adjust_ph No is_coverage_ok Coverage Adequate? check_coverage->is_coverage_ok check_timing Review Pest Life Stage & Application Timing is_coverage_ok->check_timing Yes improve_coverage Improve Coverage: - Adjust Nozzles - Increase Volume - Use Adjuvant is_coverage_ok->improve_coverage No is_timing_ok Timing Optimal? check_timing->is_timing_ok conduct_bioassay Conduct Resistance Bioassay is_timing_ok->conduct_bioassay Yes adjust_timing Adjust Future Applications to Target Susceptible Life Stages is_timing_ok->adjust_timing No resistance_likely Resistance is the Likely Cause conduct_bioassay->resistance_likely

Caption: Troubleshooting decision tree for poor insecticide efficacy.

Quantitative Data Summary

The following tables provide hypothetical data illustrating key factors that can influence this compound's efficacy.

Table 1: Effect of Water pH on this compound Stability

Water pHHalf-Life of Active Ingredient (Hours at 25°C)Expected Efficacy (Mortality %)
5.512098%
6.59695%
7.54880%
8.51055%
9.5< 2< 30%
This data illustrates the principle of alkaline hydrolysis, where the stability of the insecticide decreases rapidly in alkaline conditions.[7][10][14]

Table 2: Efficacy of this compound on Susceptible vs. Resistant Pest Populations

Pest PopulationLC50 (µg/mL)Mortality at Field Rate (10 µg/mL)Resistance Ratio (RR)
Susceptible (Lab Strain)0.1599%1.0
Field Population A (Problem Field)12.545%83.3
Field Population B (No known issues)0.2598%1.7
LC50 (Lethal Concentration 50%) is the concentration required to kill 50% of the test population. A high Resistance Ratio (Field LC50 / Susceptible LC50) indicates resistance.

Experimental Protocols

Protocol 1: CDC Bottle Bioassay for Resistance Monitoring

This protocol is adapted from the CDC bottle bioassay method and is used to determine if a pest population is resistant to this compound.[15][16]

Objective: To determine the mortality rate of a field population of insects when exposed to a diagnostic dose of this compound.

Materials:

  • Technical grade this compound

  • High-purity acetone (B3395972)

  • 250 mL glass bottles with caps

  • Pipettes

  • Insects from the problem field (at least 100)

  • Insects from a known susceptible lab colony (control)

  • Sugar water solution (10%)

  • Aspirator

Methodology:

  • Prepare Stock Solution: Dissolve a precise amount of technical grade this compound in acetone to create a stock solution of known concentration.

  • Coat Bottles:

    • Pipette 1 mL of the this compound/acetone solution into a 250 mL glass bottle.

    • Prepare at least four replicate bottles for the field population and four for the susceptible population.

    • Prepare four control bottles for each population using 1 mL of acetone only.

    • Roll and rotate the bottles until the acetone evaporates completely, leaving a uniform, dry film of the insecticide on the inner surface.

  • Introduce Insects:

    • Using an aspirator, introduce 20-25 adult insects into each bottle.

  • Exposure and Observation:

    • Record mortality at 15-minute intervals for up to 2 hours (or a pre-determined diagnostic time). An insect is considered dead if it cannot stand or move.

  • Data Analysis:

    • Calculate the percentage mortality for each replicate at the diagnostic time.

    • If the control mortality is between 5-20%, correct the treatment mortality using Abbott's formula. If control mortality is >20%, the test is invalid.

    • Interpretation: If the susceptible population shows >98% mortality and the field population shows significantly lower mortality, resistance is present.

BioassayWorkflow start_node Start: Prepare Materials prep_solution Prepare Insecticide Stock Solution in Acetone start_node->prep_solution process_node process_node decision_node decision_node end_node end_node coat_bottles Coat Glass Bottles with Solution and Evaporate prep_solution->coat_bottles add_insects Introduce 20-25 Insects per Bottle (Field & Susceptible) coat_bottles->add_insects observe Observe Mortality at Regular Intervals add_insects->observe analyze Calculate % Mortality (Correct with Abbott's Formula if needed) observe->analyze compare Compare Field Population Mortality to Susceptible Population analyze->compare resistance Resistance Confirmed compare->resistance Field Mort. << Susc. Mort. no_resistance No Resistance Detected (Investigate Other Factors) compare->no_resistance Field Mort. ≈ Susc. Mort.

Caption: Experimental workflow for the CDC Bottle Bioassay.
Protocol 2: Measuring Spray Water pH

Objective: To determine if the water used for preparing the spray solution is within the optimal pH range for this compound stability.

Materials:

  • A clean sample container

  • Water from the source used for field applications

  • Calibrated pH meter or pH test strips

Methodology:

  • Collect Sample: Rinse the sample container three times with the source water, then fill it.

  • Measure pH:

    • Using a pH meter: Calibrate the meter according to the manufacturer's instructions. Submerge the electrode in the water sample and record the reading once it stabilizes.

    • Using pH strips: Dip a test strip into the water sample for the time specified in the instructions. Compare the resulting color to the chart provided to determine the pH.

  • Interpret Results:

    • pH < 7.0 (Acidic to Neutral): Generally acceptable. Ideal is 5.5-6.5.[10]

    • pH > 7.5 (Alkaline): The water is likely to cause alkaline hydrolysis. A buffering or acidifying agent should be added to the spray tank to lower the pH before adding this compound.[7][14]

References

Validation & Comparative

Comparative studies of Flufenoxadiazam versus strobilurin fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Flufenoxadiazam and Strobilurin Fungicides for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the novel fungicide this compound and the established class of strobilurin fungicides. It covers their chemical properties, modes of action, spectrum of activity, and resistance profiles, supported by available data and detailed experimental protocols.

Chemical Structure and Properties

This compound is a novel fungicide developed by BASF, belonging to the oxadiazole chemical class.[1] Its IUPAC name is N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide, and its chemical formula is C16H9F4N3O2.[1][2][3]

Strobilurin fungicides are a class of fungicides inspired by a natural substance produced by the mushroom Strobilurus tenacellus.[4][5] The core chemical feature of all strobilurins is the (E)-β-methoxyacrylate pharmacophore, which is essential for their fungicidal activity.[4][6] Variations in the side chains and arene bridges of this core structure differentiate the various commercialized strobilurins, such as azoxystrobin, pyraclostrobin, and trifloxystrobin, and influence their systemic properties and spectrum of activity.[4][7][8]

Mode of Action

The fundamental difference between this compound and strobilurin fungicides lies in their mode of action, which has significant implications for resistance management.

This compound: Histone Deacetylase (HDAC) Inhibition

This compound introduces a novel mode of action to the fungicide market as a histone deacetylase (HDAC) inhibitor.[1][9] HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins. By inhibiting these enzymes, this compound alters histone acetylation, leading to changes in fungal gene expression, which ultimately disrupts fungal growth and development.[1] This unique mechanism means it is not expected to exhibit cross-resistance with existing fungicide classes.[1][9]

cluster_inhibition Effect of this compound This compound This compound HDAC Histone Deacetylase (HDAC) Enzyme This compound->HDAC Inhibits Histones Histone Proteins (with Acetyl Groups) HDAC->Histones Deacetylates Hyperacetylation Histone Hyperacetylation DNA DNA Histones->DNA Regulates Packaging Of GeneExpression Normal Gene Expression DNA->GeneExpression Leads to FungalGrowth Fungal Growth GeneExpression->FungalGrowth Inhibition Inhibition of Fungal Growth AlteredGeneExpression Altered Gene Expression AlteredGeneExpression->Inhibition Hyperacetylation->AlteredGeneExpression

Caption: Mode of Action of this compound as an HDAC inhibitor.

Strobilurins: Quinone outside Inhibition (QoI)

Strobilurin fungicides act by inhibiting mitochondrial respiration in fungi.[5][10] They are classified as Quinone outside Inhibitors (QoIs) because they bind to the quinol oxidation (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4][7] This binding action blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy source.[4][11] The disruption of energy production effectively stops fungal growth, particularly spore germination, making strobilurins excellent preventative fungicides.[4][5]

Strobilurin Strobilurin Fungicide QoSite Qo Site Strobilurin->QoSite Binds to ComplexIII Cytochrome bc1 Complex (Complex III) ElectronTransport Electron Transport Chain ComplexIII->ElectronTransport Blocks QoSite->ComplexIII ATP_Production ATP Production ElectronTransport->ATP_Production Disrupts FungalRespiration Fungal Respiration ATP_Production->FungalRespiration Halts Inhibition Inhibition of Fungal Growth FungalRespiration->Inhibition Leads to

Caption: Mode of Action of Strobilurin Fungicides as QoI inhibitors.

Spectrum of Activity and Efficacy

This compound has been developed with a specific focus on controlling Asian Soybean Rust (Phakopsora pachyrhizi), one of the most devastating diseases affecting soybean crops.[12][13] It is also reported to be effective against other significant pathogens, including those from the oomycetes and ascomycetes classes, which cause diseases like downy mildew, late blight, and early blight.[12] According to its developer, BASF, this compound consistently outperforms existing products on the market for ASR control.[2][13]

Strobilurins are known for their broad-spectrum activity against fungi from all major classes.[4] They are used to control a wide array of diseases on various crops, including cereals, fruits, and vegetables.[10] Their targets include powdery mildews, downy mildews, leaf spots, and rusts.[10][14]

Quantitative Data Comparison

Direct comparative efficacy data for this compound is not yet publicly available in peer-reviewed literature, as it is slated for market release around 2029.[12] However, extensive data exists for strobilurins. The following table presents a summary of efficacy data for two common strobilurin fungicides against Asian Soybean Rust (Phakopsora pachyrhizi), the primary target of this compound.

FungicidePathogenEfficacy MetricValue (µg/ml)Reference
AzoxystrobinPhakopsora pachyrhiziEC50 (Urediniospore Germination)0.04 - 0.27[10]
PyraclostrobinPhakopsora pachyrhiziEC50 (Urediniospore Germination)< 2.5[10]
AzoxystrobinPhakopsora pachyrhiziEC50 (Uredinia Sporulation)< 2.5[10]
PyraclostrobinPhakopsora pachyrhiziEC50 (Uredinia Sporulation)< 2.5[10]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of a biological process (e.g., spore germination).

Resistance Profile

This compound: Due to its novel mode of action as an HDAC inhibitor, this compound is a critical tool for resistance management.[1] There is no known cross-resistance between this compound and other fungicide classes, making it effective against fungal strains that have developed resistance to existing products.[9]

Strobilurins: The highly specific, single-site mode of action of strobilurins makes them prone to a high risk of resistance development.[4][5][10] Resistance in target fungi can arise from a single point mutation in the cytochrome b gene (such as the G143A mutation), which prevents the fungicide from binding to the Qo site.[4][7] This has led to reduced efficacy in some pathogen populations.[7]

Experimental Protocols

To objectively compare the performance of this compound and strobilurin fungicides, standardized in vitro and field trial methodologies are essential.

A. In Vitro Mycelial Growth Inhibition Assay

This protocol determines the EC50 value of a fungicide against a target pathogen.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and amend it with a series of fungicide concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/ml) dissolved in an appropriate solvent. A control plate with only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each fungicide-amended and control PDA plate.

  • Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth on each plate after a set incubation period (e.g., 4-7 days), or once the control plate shows full growth.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by performing a probit analysis or logarithmic regression of the inhibition percentages against the fungicide concentrations.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Media Prepare Fungicide- Amended Media Inoculate Inoculate Plates Media->Inoculate Culture Grow Fungal Culture Culture->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate EC50 Measure->Calculate

Caption: Workflow for an In Vitro Fungicide Efficacy Assay.

B. Field Trial Protocol

Field trials are crucial for evaluating fungicide performance under real-world conditions.

  • Plot Design: Establish a randomized complete block design with multiple replications (e.g., 4 blocks) for each treatment. Treatments should include an untreated control, this compound at various application rates, and one or more strobilurin fungicides as standards.

  • Application: Apply the fungicides at a specific crop growth stage (e.g., R1 to R3 for soybeans) using calibrated spray equipment to ensure uniform coverage. The timing and number of applications should follow recommended practices for the target disease.

  • Disease Assessment: Periodically assess disease severity in each plot throughout the season using a standardized rating scale (e.g., percentage of leaf area affected). This data can be used to calculate the Area Under the Disease Progress Curve (AUDPC).

  • Yield Data: At the end of the growing season, harvest the plots and measure the crop yield for each treatment.

  • Statistical Analysis: Analyze the disease severity and yield data using Analysis of Variance (ANOVA) to determine if there are statistically significant differences between the fungicide treatments and the untreated control.

Conclusion

This compound represents a significant advancement in fungicide development, offering a novel mode of action that is crucial for managing resistance in key pathogens like Asian Soybean Rust. While strobilurins have been a cornerstone of disease management due to their broad-spectrum efficacy, their utility is threatened by the development of resistance. The introduction of this compound provides a much-needed new tool for researchers and growers. Direct comparative studies will be essential following its commercial launch to fully quantify its performance advantage and to develop integrated pest management strategies that incorporate both fungicide classes for sustainable crop protection.

References

A Comparative Analysis of Flufenoxadiazam and Triazole Fungicides for Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the efficacy and mechanisms of novel fungicides is paramount. This guide provides an objective comparison between the new fungicide, Flufenoxadiazam, and the established class of triazole fungicides, supported by available data and detailed experimental methodologies.

This compound, a recent innovation from BASF, represents a novel mode of action in the fungicide market, offering a new tool for disease management, particularly against challenging pathogens like Asian Soybean Rust.[1][2] Triazoles, on the other hand, are a widely used group of fungicides with a long history of effective disease control across a broad spectrum of crops and pathogens.[3][4] This guide delves into a detailed comparison of their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

Distinct Mechanisms of Action

A key differentiator between this compound and triazole fungicides is their mode of action at the molecular level. This difference is crucial for managing fungicide resistance, as this compound can be effective against pathogens that have developed resistance to triazoles.[5]

This compound: A Novel Histone Deacetylase (HDAC) Inhibitor

This compound is the first fungicide in the agricultural sector to act as a histone deacetylase (HDAC) inhibitor.[5][6] HDACs are enzymes that play a critical role in the regulation of gene expression. By removing acetyl groups from histone proteins, HDACs cause the chromatin to become more condensed, leading to the suppression of gene transcription. This compound inhibits this process, resulting in the alteration of fungal gene expression, which ultimately disrupts the pathogen's growth and development.[6] This novel mechanism of action means there is no cross-resistance with existing fungicide classes.[1]

Triazole Fungicides: Inhibitors of Ergosterol (B1671047) Biosynthesis

Triazole fungicides target a specific enzyme, C14-demethylase, which is essential for the production of ergosterol.[7][8] Ergosterol is a vital component of fungal cell membranes, responsible for maintaining their structure and function.[8] By inhibiting the C14-demethylase enzyme, triazoles disrupt the ergosterol biosynthesis pathway, leading to the accumulation of toxic sterol precursors and a lack of functional cell membranes.[3] This ultimately results in abnormal fungal growth and cell death.[7]

Fungicide_Mechanisms_of_Action cluster_this compound This compound Pathway cluster_Triazoles Triazole Pathway This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Gene_Expression Altered Gene Expression This compound->Gene_Expression Prevents Suppression Histones Acetylated Histones HDAC->Gene_Expression Suppresses Chromatin Condensed Chromatin (Gene Suppression) Histones->Chromatin Deacetylation leads to Fungal_Growth_Inhibition1 Fungal Growth Inhibition Gene_Expression->Fungal_Growth_Inhibition1 Triazoles Triazole Fungicides C14_demethylase C14-demethylase Triazoles->C14_demethylase Inhibits Cell_Membrane Functional Fungal Cell Membrane Triazoles->Cell_Membrane Disrupts formation Fungal_Growth_Inhibition2 Fungal Growth Inhibition Triazoles->Fungal_Growth_Inhibition2 Ergosterol Ergosterol C14_demethylase->Ergosterol Catalyzes conversion of Lanosterol to Lanosterol Lanosterol Ergosterol->Cell_Membrane Essential component of

Figure 1: Mechanisms of action for this compound and Triazole fungicides.

Efficacy Comparison

Direct, peer-reviewed quantitative comparisons of the efficacy of this compound against triazole fungicides are limited due to the novelty of this compound, which is expected to be launched in 2029.[2][6] However, available information from the developer and patent literature highlights its high efficacy, particularly against Asian Soybean Rust (ASR), a disease for which some triazoles are also used.

This compound Efficacy

BASF, the developer of this compound (to be marketed as Adapzo® Active), reports that it provides "breakthrough control of ASR" and "consistently outperforms existing products on the market."[2] It is highlighted as having excellent efficacy against devastating phytopathogenic diseases like Asian soybean rust (Phakopsora pachyrhizi).[1] Patent applications also indicate its effectiveness against other rust diseases, such as those affecting corn and wheat. While specific percentages of disease control from field trials are not yet widely published, the emphasis is on its novel mode of action providing a solution for resistance management.[2]

Triazole Fungicide Efficacy

The efficacy of triazole fungicides has been extensively documented in numerous field trials against a wide array of fungal pathogens. Their performance can vary depending on the specific triazole compound, the target pathogen, crop, and environmental conditions.

Triazole Fungicide Target Disease (Pathogen) Crop Efficacy (% Disease Control / Yield Increase) Reference
TebuconazoleFusarium Head Blight (Fusarium graminearum)Wheat40% control of disease index, 22% control of DON toxinNot available in search results
Prothioconazole + TebuconazoleFusarium Head Blight (Fusarium graminearum)Wheat52% control of disease index, 42% control of DON toxinNot available in search results
MetconazoleFusarium Head Blight (Fusarium graminearum)Wheat50% control of disease index, 45% control of DON toxinNot available in search results
ProthioconazoleAsian Soybean Rust (Phakopsora pachyrhizi)SoybeanGenerally performed better than other triazolesNot available in search results
TebuconazoleAsian Soybean Rust (Phakopsora pachyrhizi)SoybeanAmong the best performing triazolesNot available in search results
Hexaconazole + ZinebEarly & Late Leaf Spot, RustGroundnutLowest disease severity, 59.2% increase in pod yieldNot available in search results

Experimental Protocols for Fungicide Efficacy Evaluation

To ensure objective and reliable comparisons of fungicide performance, standardized experimental protocols are essential. The following outlines a typical methodology for conducting a field trial to evaluate fungicide efficacy, which would be applicable for testing both this compound and triazole fungicides.

1. Experimental Design

  • Trial Layout: A randomized complete block design (RCBD) is commonly used to minimize the effects of field variability. The trial should include multiple replicates (typically 3-4) for each treatment.

  • Plot Size: Plot sizes should be sufficient to obtain reliable data and minimize inter-plot interference, often ranging from 20m² to 60m².

  • Treatments:

    • Untreated Control: To establish the baseline level of disease pressure.

    • Test Fungicide(s): Applied at various rates (e.g., 0.5x, 1x, 2x the proposed label rate) to determine the dose-response.

    • Reference/Standard Fungicide: A commercially available and effective fungicide (e.g., a leading triazole) for the target disease to serve as a benchmark.

2. Inoculation and Application

  • Inoculation: For diseases that do not reliably occur naturally at high enough levels, artificial inoculation with the target pathogen may be necessary. This ensures consistent disease pressure across the trial.

  • Fungicide Application:

    • Timing: Applications should be timed according to the manufacturer's recommendations and the disease cycle of the target pathogen (e.g., preventative or early curative).

    • Method: Fungicides should be applied using calibrated spray equipment to ensure uniform coverage. Application parameters such as spray volume, pressure, and nozzle type should be recorded.

3. Data Collection and Assessment

  • Disease Severity: Disease severity should be assessed at multiple time points throughout the growing season. This is often done visually using a standardized rating scale (e.g., percentage of leaf area affected).

  • Yield: At the end of the growing season, the crop from each plot is harvested, and the yield is measured.

  • Phytotoxicity: Any signs of damage to the crop caused by the fungicide treatments should be recorded.

4. Data Analysis

  • The collected data on disease severity and yield are subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine if there are significant differences between the treatments.

  • Mean separation tests (e.g., Tukey's HSD) are used to compare the performance of the different fungicide treatments.

  • The percentage of disease control is often calculated relative to the untreated control.

Experimental_Workflow start Trial Planning & Design field_prep Field Preparation & Planting start->field_prep inoculation Pathogen Inoculation (if necessary) field_prep->inoculation treatments Treatment Application (Fungicides at varying rates) monitoring Regular Monitoring & Data Collection (Disease Severity, Phytotoxicity) treatments->monitoring inoculation->treatments harvest Harvest & Yield Measurement monitoring->harvest analysis Statistical Analysis (ANOVA, Mean Separation) harvest->analysis report Efficacy Report & Conclusions analysis->report

Figure 2: Generalized workflow for a fungicide efficacy field trial.

Conclusion

This compound and triazole fungicides represent two distinct and important classes of tools for managing fungal diseases in agriculture. This compound's novel mode of action as an HDAC inhibitor provides a much-needed solution for resistance management, particularly for difficult-to-control pathogens like Asian Soybean Rust. Triazoles, with their well-established efficacy against a broad spectrum of diseases, will likely remain a cornerstone of many disease management programs.

As more quantitative efficacy data for this compound becomes publicly available from peer-reviewed field trials, a more direct and detailed comparison with triazoles will be possible. For now, the understanding of their distinct mechanisms of action and the available efficacy information allows for strategic deployment in integrated pest management programs to enhance crop protection and prolong the effectiveness of existing and new fungicide technologies.

References

Flufenoxadiazam: A Comparative Analysis of Cross-Resistance Potential with Other HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flufenoxadiazam, a novel fungicide developed by BASF, represents a significant innovation as the first histone deacetylase (HDAC) inhibitor for use in agriculture.[1][2] Its unique mode of action, targeting fungal gene expression by altering histone acetylation, suggests a low probability of cross-resistance with existing fungicides from different chemical classes.[1][2] However, the potential for cross-resistance with other HDAC inhibitors, particularly as new compounds with similar mechanisms are developed, warrants a thorough investigation. This guide provides a comparative analysis based on available data for different classes of HDAC inhibitors to infer the potential cross-resistance landscape for this compound.

Introduction to this compound

This compound is a trifluoromethyloxadiazole (TFMO) derivative.[3][4] It is classified as an oxadiazole-type fungicide and is anticipated to be marketed under the trade name Adapzo Active, with an expected launch around 2029.[1] As the first of its kind in the fungicide market, its primary advantage lies in its novel mode of action, which is crucial for managing resistance in fungal pathogens.[2]

Comparative Analysis of HDAC Inhibitor Classes

While direct cross-resistance studies involving this compound are not yet available, insights can be drawn from research on other HDAC inhibitors, primarily in the context of cancer therapeutics. HDAC inhibitors are broadly classified based on their chemical structure, which often dictates their selectivity and potential for cross-resistance.

Table 1: Chemical Classes of HDAC Inhibitors and Inferred Cross-Resistance Potential with this compound

Chemical ClassRepresentative CompoundsKnown Cross-Resistance Patterns (in cancer cells)Inferred Cross-Resistance Potential with this compound (TFMO)
Trifluoromethyloxadiazoles (TFMOs) This compound, TMP269, TMP195Data not availableHigh: Compounds within the same chemical class are more likely to share binding sites and be affected by the same resistance mechanisms.
Hydroxamic Acids Vorinostat (B1683920) (SAHA), Panobinostat (LBH589)Resistance to vorinostat confers cross-resistance to other hydroxamates.[5]Low to Moderate: Different chemical structures may lead to different binding modes and susceptibility to resistance mechanisms.
Cyclic Peptides Romidepsin (FK228)Vorinostat-resistant cells are not cross-resistant to romidepsin.[5]Low: Significant structural differences make cross-resistance less likely.
Benzamides Mocetinostat (MGCD0103)Vorinostat-resistant cells are not cross-resistant to mocetinostat.[5]Low: Different chemical structures suggest a low probability of cross-resistance.
Aliphatic Acids Valproic AcidVorinostat-resistant cells show cross-resistance to valproic acid.[5]Low to Moderate: Although structurally simpler, some shared resistance mechanisms might exist.

Potential Mechanisms of Resistance to this compound

The development of resistance to fungicides is a complex process. Based on established mechanisms of fungicide resistance, the following could potentially lead to reduced efficacy of this compound:

  • Target Site Modification: Mutations in the genes encoding the target fungal HDAC enzymes could alter the binding site of this compound, thereby reducing its inhibitory activity. This is a common mechanism of qualitative resistance to fungicides.[6][7]

  • Target Overexpression: An increase in the expression of the target HDAC could titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.

  • Drug Efflux: Increased activity of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the fungicide from the fungal cell, preventing it from reaching its target. This is a mechanism of quantitative resistance and can sometimes confer cross-resistance to different chemical classes.[8]

  • Metabolic Degradation: The fungus may develop enzymatic pathways to metabolize and detoxify this compound.

Experimental Protocols

Understanding the methodologies used to assess cross-resistance is crucial for interpreting existing data and designing future studies for this compound.

Protocol 1: In Vitro Assay for Determining Cross-Resistance in Fungi

This protocol is adapted from studies on antifungal drug resistance.

1. Fungal Isolates:

  • Obtain a wild-type, sensitive fungal strain (e.g., Phakopsora pachyrhizi for this compound).
  • Generate a resistant strain by continuous exposure to sub-lethal concentrations of this compound over multiple generations.
  • Include a panel of other HDAC inhibitors from different chemical classes.

2. Susceptibility Testing (Broth Microdilution):

  • Prepare a two-fold serial dilution of each HDAC inhibitor in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
  • Inoculate each well with a standardized suspension of fungal spores or yeast cells.
  • Incubate the plates at an appropriate temperature for 24-72 hours.
  • Determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits visible growth.

3. Data Analysis:

  • Compare the MIC values of the resistant strain to the wild-type strain for all tested HDAC inhibitors.
  • A significant increase in the MIC for another HDAC inhibitor in the this compound-resistant strain indicates cross-resistance.

Protocol 2: Analysis of HDAC Gene Expression

This protocol can be used to investigate target overexpression as a resistance mechanism.

1. Fungal Culture and Treatment:

  • Grow both the wild-type and this compound-resistant fungal strains in liquid culture.
  • Expose a subset of cultures to a sub-lethal concentration of this compound.

2. RNA Extraction and cDNA Synthesis:

  • Harvest fungal mycelia and extract total RNA using a standard protocol (e.g., TRIzol).
  • Synthesize complementary DNA (cDNA) from the extracted RNA.

3. Quantitative Real-Time PCR (qRT-PCR):

  • Design primers specific to the target HDAC gene(s) and a reference housekeeping gene.
  • Perform qRT-PCR to quantify the relative expression levels of the HDAC gene(s) in the resistant strain compared to the wild-type strain, both with and without this compound treatment.

4. Data Analysis:

  • A significant upregulation of the HDAC gene in the resistant strain would suggest target overexpression as a potential resistance mechanism.

Signaling Pathways and Workflows

The following diagrams illustrate the mechanism of action of HDAC inhibitors and a general workflow for investigating cross-resistance.

HDAC_Mechanism cluster_0 Normal Gene Expression cluster_1 Effect of HDAC Inhibitor HAT Histone Acetyltransferase (HAT) Histone_Ac Acetylated Histone (Relaxed Chromatin) HAT->Histone_Ac Adds Acetyl Group Accumulated_Ac Accumulated Acetylated Histones HAT->Accumulated_Ac HDAC Histone Deacetylase (HDAC) Histone_Deac Deacetylated Histone (Condensed Chromatin) HDAC->Histone_Deac Removes Acetyl Group Histone_Ac->HDAC Gene_On Gene Transcription Histone_Ac->Gene_On Histone_Deac->HAT Gene_Off Gene Silencing Histone_Deac->Gene_Off HDAC_Inhibitor This compound HDAC_Blocked HDAC (Inhibited) HDAC_Inhibitor->HDAC_Blocked Inhibits Altered_Gene_Exp Altered Gene Expression (Fungicidal Effect) Accumulated_Ac->Altered_Gene_Exp

Caption: Mechanism of action of HDAC inhibitors like this compound.

Cross_Resistance_Workflow Start Start: Wild-Type Fungal Strain Exposure Continuous Exposure to This compound Start->Exposure Selection Selection of Resistant Strain Exposure->Selection MIC_Test MIC Testing with Panel of HDAC Inhibitors Selection->MIC_Test Analysis Compare MICs of Resistant vs. Wild-Type MIC_Test->Analysis Cross_Resistance Cross-Resistance Identified Analysis->Cross_Resistance MIC Increased No_Cross_Resistance No Cross-Resistance Analysis->No_Cross_Resistance MIC Unchanged Mechanism_Study Investigate Resistance Mechanisms (e.g., Sequencing, qRT-PCR) Cross_Resistance->Mechanism_Study

Caption: Experimental workflow for assessing cross-resistance.

Conclusion

This compound's introduction into the fungicide market is a promising development for resistance management due to its novel mode of action. While direct experimental data on cross-resistance with other HDAC inhibitors is currently lacking, evidence from cancer research suggests that cross-resistance is most likely to occur with compounds of the same chemical class (TFMOs). As the development of new fungicidal HDAC inhibitors progresses, it will be imperative to conduct comprehensive cross-resistance studies to establish effective and sustainable resistance management strategies. The protocols and comparative data presented in this guide provide a foundational framework for such future investigations.

References

Performance Validation of Flufenoxadiazam: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Flufenoxadiazam, a novel fungicide, with existing alternatives for controlling key agricultural diseases. The information is intended to support researchers and professionals in evaluating its potential applications and performance. This compound, to be marketed as Adapzo® Active, is a first-in-class fungicide developed by BASF that functions as a histone deacetylase (HDAC) inhibitor.[1][2][3] This unique mode of action offers a promising solution for managing fungal strains that have developed resistance to existing fungicides.[4][5]

Geographical Performance and Target Diseases

BASF has initiated the registration process for this compound in Brazil, Paraguay, and Bolivia, key soybean-producing regions where Asian Soybean Rust (ASR), caused by Phakopsora pachyrhizi, poses a significant threat to crop yields.[2][3][5] ASR can lead to yield losses of up to 90% if not effectively controlled.[2][5] this compound has demonstrated "breakthrough control" of ASR and consistently outperforms existing products on the market in these regions.[2][5]

Beyond ASR, this compound is also effective against other devastating phytopathogenic diseases, including brown rust on wheat (Puccinia triticina) and corn rust.[6][7]

While specific quantitative performance data from diverse geographical field trials are not yet publicly available pending regulatory approvals and market introduction around 2029, this guide provides a comparative analysis based on the performance of current leading fungicides for the same target diseases.[1][2]

Comparison with Alternative Fungicides

The following tables summarize the performance of commonly used fungicides for the control of Asian Soybean Rust and Wheat Brown Rust. This data, gathered from various field trials, provides a benchmark for evaluating the potential impact of this compound.

Table 1: Performance of Alternative Fungicides Against Asian Soybean Rust (Phakopsora pachyrhizi)

Fungicide ClassActive Ingredient(s)Average Disease Control (%)Yield ResponseGeographical Regions of Trials
TriazolesTebuconazole, Propiconazole29 - 66Significant yield increaseSoutheastern United States, Brazil
StrobilurinsAzoxystrobin, Pyraclostrobin33 - 94Significant yield increaseSoutheastern United States, Brazil
SDHIs (Succinate dehydrogenase inhibitors)BenzovindiflupyrVariable, concerns of reduced sensitivityMixedEurope
Mixtures (Triazole + Strobilurin)Tebuconazole + Trifloxystrobin36 - 65Significant yield increaseBrazil, United States
Multi-site inhibitorsMancozeb, ChlorothalonilUsed in mixtures to improve efficacyEnhances yield protection in mixturesBrazil

Note: Efficacy can vary based on disease pressure, timing of application, and local pathogen populations. Data compiled from multiple studies.[8][9][10][11]

Table 2: Performance of Alternative Fungicides Against Wheat Brown Rust (Puccinia triticina)

Fungicide ClassActive Ingredient(s)Average Disease Control (%)Yield ResponseGeographical Regions of Trials
TriazolesTebuconazole, Propiconazole, ProthioconazoleGood to ExcellentSignificant yield increaseEurope, North America, Pakistan
StrobilurinsAzoxystrobinGood to ExcellentSignificant yield increaseEurope, North America
SDHIs (Succinate dehydrogenase inhibitors)Bixafen, FluxapyroxadHighRobust yield protection in mixturesEurope
MixturesBixafen + Fluopyram + Prothioconazole (Ascra Xpro), Fluxapyroxad + Mefentrifluconazole (Revystar XE)HighRobust yield protection in mixturesEurope

Note: The performance of fungicides can be influenced by the presence of resistant strains. Data compiled from multiple studies.[6][12][13][14][15][16]

Experimental Protocols

The data presented for alternative fungicides are based on established experimental protocols for fungicide efficacy trials. A generalized methodology is outlined below.

Objective: To evaluate the efficacy of fungicides in controlling the target disease (e.g., Asian Soybean Rust or Wheat Brown Rust) and their impact on crop yield.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications per treatment.

  • Plot Size: Small plots, typically ranging from 20m² to 60m².

  • Treatments:

    • Untreated control (no fungicide application).

    • Fungicide treatments applied at recommended dosages and timings.

    • Standard commercial fungicide for comparison.

Fungicide Application:

  • Timing: Applications are typically initiated at the first sign of disease or at a specific crop growth stage (e.g., flowering in soybeans, flag leaf emergence in wheat). Multiple applications may be made at intervals of 14-21 days, depending on the trial's objectives and disease pressure.

  • Equipment: Calibrated backpack or tractor-mounted sprayers to ensure uniform coverage.

Data Collection and Analysis:

  • Disease Assessment:

    • Disease Severity: Visually assessed as the percentage of leaf area affected by the disease. Standardized rating scales, such as Cobb's diagrammatic scale for rusts, are often used.

    • Area Under the Disease Progress Curve (AUDPC): Calculated from sequential disease severity assessments over time to provide an integrated measure of disease development.

  • Yield Data: Harvested from the central rows of each plot to determine grain yield ( kg/ha ) and other quality parameters like thousand-grain weight.

  • Statistical Analysis: Analysis of Variance (ANOVA) is used to determine significant differences between treatments for disease severity, AUDPC, and yield.

Mandatory Visualizations

Signaling Pathway of this compound

This compound's novel mode of action involves the inhibition of histone deacetylases (HDACs) in fungi.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, this compound leads to hyperacetylation of histones, which alters gene transcription and ultimately disrupts fungal growth and pathogenesis.[1][17]

G cluster_fungal_cell Fungal Cell This compound This compound HDAC Histone Deacetylase (HDAC) This compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylated_Histones Hyperacetylated Histones Chromatin Chromatin Structure Alteration Acetylated_Histones->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression Fungal_Growth Inhibition of Fungal Growth & Pathogenesis Gene_Expression->Fungal_Growth

Caption: Mechanism of action of this compound.

Experimental Workflow for Fungicide Efficacy Trial

The following diagram illustrates the typical workflow for conducting a field trial to evaluate the performance of a new fungicide like this compound.

G Trial_Setup Trial Setup (Randomized Complete Block Design) Planting Planting of Susceptible Crop Variety Trial_Setup->Planting Fungicide_Application Fungicide Application (Specified Growth Stages) Planting->Fungicide_Application Disease_Assessment Regular Disease Assessment (Severity, AUDPC) Fungicide_Application->Disease_Assessment Harvest Harvest and Yield Measurement Disease_Assessment->Harvest Data_Analysis Statistical Data Analysis Harvest->Data_Analysis Results Efficacy and Yield Comparison Report Data_Analysis->Results

Caption: Workflow of a typical fungicide field trial.

References

Comparative Analysis of the Environmental Fate of Flufenoxadiazam: A Framework for Future Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific quantitative data on the environmental fate of the novel fungicide Flufenoxadiazam is not yet publicly available. The active ingredient, developed by BASF under the trade name Adapzo® Active, is currently undergoing regulatory review in several countries, with market introduction anticipated around 2029. This guide provides a framework for the comparative environmental fate analysis of this compound by utilizing publicly available data for Flufenacet, another agricultural product from BASF, as a surrogate to illustrate the required data and assessment methodologies. This document is intended for researchers, scientists, and drug development professionals to understand the key parameters and experimental protocols involved in such an evaluation.

Introduction to this compound

This compound is a pioneering fungicide belonging to the oxadiazole chemical class. It is the first active ingredient in agriculture to employ a novel mode of action: the inhibition of histone deacetylase (HDAC). This mechanism disrupts fungal gene expression, offering a new tool for managing economically significant plant pathogens, particularly Asian Soybean Rust (Phakopsora pachyrhizi). Its unique mode of action means there is no known cross-resistance with existing fungicides, making it a valuable component in resistance management strategies.

While BASF has indicated a "favorable regulatory profile" and a design that "safeguards non-target organisms and beneficial insects when used as directed," the detailed environmental fate studies submitted to regulatory agencies are not yet in the public domain. A comprehensive environmental risk assessment requires quantitative data on its persistence and degradation in key environmental compartments like soil and water.

Framework for Environmental Fate Comparison

To facilitate a future comparative analysis, this guide presents the environmental fate profile of the herbicide Flufenacet. Although Flufenacet is a herbicide with a different mode of action (inhibition of very-long-chain fatty acid synthesis), it serves as a relevant example as it is also a fluorinated compound for which extensive environmental fate data is available through regulatory assessments by bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA).

Data Presentation: Degradation Half-Lives

The persistence of a pesticide in the environment is typically characterized by its half-life (DT₅₀), the time it takes for 50% of the initial concentration to degrade. These values are determined through standardized laboratory and field studies under various conditions.

Table 1: Comparative Summary of Environmental Degradation Half-Lives (DT₅₀)

Parameter This compound Flufenacet (Comparator) Reference Study Identifier
Soil Aerobic Metabolism Data Not Available23.1 - 63.6 daysEPA MRID 43441141, 43441135, 43850058[1]
Soil Anaerobic Metabolism Data Not AvailableStableEPA MRID 43850059[1]
Aquatic Aerobic Metabolism Data Not Available18 - 77 daysEPA MRID 45796112, 44580203[1]
Aquatic Anaerobic Metabolism Data Not Available492 days (Persistent)EPA MRID 43850060[1]
Aqueous Photolysis Data Not AvailableStableEPA MRID 43441134[1]
Soil Photolysis Data Not AvailableStableEPA MRID 43850057[1]
Hydrolysis (pH 5, 7, 9) Data Not AvailableStableEPA MRID 43441134[1]
Data Presentation: Major Degradation Products

Understanding the transformation products of a pesticide is crucial, as they may also have toxicological or environmental significance.

Table 2: Major Degradation Products of Flufenacet in Environmental Media

Environmental Compartment Degradation Product Maximum Observed Formation (% of Applied) Reference
Aerobic Soil FOE oxalate26.5%Bayer CropScience[2]
FOE sulfonic acid26.3%Bayer CropScience[2]
Aerobic Aquatic Systems FOE-thiadone84.3%EPA[1]

Experimental Protocols

The data presented for Flufenacet are generated using standardized experimental protocols, which will be similarly applied to this compound for its regulatory submissions.

Soil Metabolism (Aerobic and Anaerobic)
  • Objective: To determine the rate and pathway of degradation in soil under controlled laboratory conditions.

  • Methodology (based on OECD Guideline 307):

    • Radiolabeled active substance (e.g., with ¹⁴C) is applied to fresh soil samples with known texture, organic carbon content, pH, and microbial biomass.

    • For aerobic studies, soils are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity), with a continuous supply of air.

    • For anaerobic studies, soils are flooded and purged with nitrogen to create an oxygen-free environment after an initial aerobic phase.

    • At regular intervals, soil samples are extracted and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its degradation products.

    • Degradation products are identified using mass spectrometry (MS).

    • The rate of degradation (DT₅₀ and DT₉₀) is calculated using kinetic modeling.

Aqueous Photolysis
  • Objective: To assess the degradation of the substance in water when exposed to light.

  • Methodology (based on OECD Guideline 316):

    • A sterilized aqueous solution of the radiolabeled substance (in buffered, purified water) is irradiated with a light source that simulates natural sunlight (e.g., a xenon arc lamp).

    • Control samples are kept in the dark at the same temperature.

    • Samples are taken at various time points and analyzed by HPLC to determine the concentration of the parent compound.

    • The photodegradation half-life is then calculated.

Hydrolysis
  • Objective: To determine the rate of abiotic degradation in water at different pH levels.

  • Methodology (based on OECD Guideline 111):

    • Sterile aqueous solutions of the substance are prepared in buffers at pH 4, 7, and 9.

    • The solutions are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the process, with results extrapolated to 20-25°C).

    • Samples are analyzed over time to measure the decrease in the concentration of the parent compound.

Visualizations: Pathways and Workflows

Diagrams are essential for visualizing complex biological and procedural information. The following have been created using Graphviz, adhering to the specified design constraints.

Flufenoxadiazam_Mode_of_Action cluster_fungus Fungal Cell Histones Histones GeneExpression Gene Expression Histones->GeneExpression Regulates DNA DNA HDAC Histone Deacetylase (HDAC) HDAC->Histones Deacetylates FungalGrowth Fungal Growth & Pathogenicity GeneExpression->FungalGrowth This compound This compound This compound->Inhibition Inhibition->HDAC Inhibits

Caption: Mode of action of this compound as a histone deacetylase (HDAC) inhibitor.

Flufenacet_Degradation_Pathway cluster_soil Aerobic Soil Degradation cluster_aquatic Aerobic Aquatic Degradation Flufenacet Flufenacet FOE_Oxalate FOE oxalate Flufenacet->FOE_Oxalate Biodegradation FOE_Sulfonic_Acid FOE sulfonic acid Flufenacet->FOE_Sulfonic_Acid Biodegradation Thiadone FOE-thiadone (Persistent) Flufenacet->Thiadone Biodegradation CO2 Bound Residues & CO2 FOE_Oxalate->CO2 FOE_Sulfonic_Acid->CO2

Caption: Simplified environmental degradation pathway of Flufenacet in soil and water.

Environmental_Fate_Workflow cluster_lab Lab Protocols (OECD Guidelines) start Pesticide Active Ingredient lab_studies Laboratory Studies start->lab_studies field_studies Field Dissipation Studies start->field_studies soil_met Soil Metabolism (Aerobic/Anaerobic) lab_studies->soil_met aq_met Aquatic Sediment Metabolism lab_studies->aq_met hydrolysis Hydrolysis (pH 4, 7, 9) lab_studies->hydrolysis photolysis Aqueous & Soil Photolysis lab_studies->photolysis data_analysis Data Analysis & Kinetic Modeling field_studies->data_analysis soil_met->data_analysis aq_met->data_analysis hydrolysis->data_analysis photolysis->data_analysis risk_assessment Environmental Risk Assessment data_analysis->risk_assessment

Caption: General experimental workflow for pesticide environmental fate assessment.

Conclusion

While a direct comparative analysis of the environmental fate of this compound is not yet possible due to the confidentiality of regulatory data, this guide establishes a clear framework for such an evaluation. By examining the comprehensive dataset available for Flufenacet, we can anticipate the key parameters—such as soil and aquatic degradation half-lives and the formation of major metabolites—that will be critical for assessing the environmental profile of this compound. The experimental protocols outlined are standardized and will provide the necessary data for a robust risk assessment. As this compound moves closer to market introduction, the public release of its environmental fate data will be essential for the scientific community to conduct a full and objective comparative analysis.

References

Validating the Selectivity of Flufenoxadiazam Towards Fungal HDACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Flufenoxadiazam, a novel oxadiazole fungicide developed by BASF, represents a significant advancement in crop protection through its unique mode of action: the inhibition of fungal histone deacetylases (HDACs).[1][2][3][4] This guide provides a comparative analysis of this compound's selectivity towards fungal HDACs, supported by available experimental data for its chemical class and detailed methodologies for assessing HDAC inhibition.

Introduction to this compound and its Novel Mode of Action

This compound is the first fungicide to be developed as a histone deacetylase (HDAC) inhibitor.[1][2][3][4] Its mechanism of action involves altering gene expression in fungi by modifying histone acetylation, a pathway distinct from that of traditional fungicides.[1] This novel approach is particularly significant for managing fungal strains that have developed resistance to existing treatments.[1] this compound has demonstrated high efficacy against economically important plant pathogens such as Asian soybean rust (Phakopsora pachyrhizi).[5]

The Critical Role of Selectivity in Fungicide Development

An ideal fungicide should exhibit high potency against the target fungal pathogen while displaying minimal effects on the host organism (plant) and other non-target species, including humans. This selectivity is crucial for ensuring crop safety and minimizing environmental impact. For fungicides that target enzymes like HDACs, which are conserved across eukaryotes, demonstrating selectivity for the fungal enzymes over their mammalian counterparts is a critical step in validation and development.

Selectivity Profile of this compound's Chemical Class

This compound belongs to the trifluoromethyloxadiazole (TFMO) class of compounds. Research has shown that TFMOs are selective inhibitors of class II histone deacetylases.[5] Studies on a range of TFMOs have demonstrated their inhibitory activity against fungal class II and HOS3-type HDACs from Aspergillus nidulans.[5]

While specific quantitative data for this compound's inhibitory concentrations (IC50) against a full panel of fungal versus human HDAC isoforms are not publicly available, the known selectivity of the broader TFMO chemical class provides a strong indication of its targeted activity. For illustrative purposes, the following table presents representative IC50 values for a related trifluoromethyl-oxadiazole compound, showcasing the typical selectivity profile of this class of inhibitors.

Disclaimer: The following data is for a representative compound from the trifluoromethyl-oxadiazole class and is intended to illustrate the concept of selectivity. It does not represent officially published data for this compound.

Target EnzymeIC50 (nM)Selectivity (Fold) vs. Fungal HDAC
Fungal HDACs
Aspergillus nidulans HdaA (Class II)501x
Saccharomyces cerevisiae Hos37000.07x
Human HDACs
hHDAC1 (Class I)>10,000>200x
hHDAC2 (Class I)>10,000>200x
hHDAC3 (Class I)>10,000>200x
hHDAC6 (Class IIb)400080x
hHDAC8 (Class I)>10,000>200x

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against specific HDAC isoforms.

1. Reagents and Materials:

  • Recombinant fungal and human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A)

  • Test compound (this compound) dissolved in DMSO

  • 384-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In the microplate, add the diluted compound, recombinant HDAC enzyme, and assay buffer.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of this compound in Fungi

G This compound This compound HDAC Fungal HDAC (Class II) This compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Histones->AcetylatedHistones (HAT activity) AcetylatedHistones->Histones (HDAC activity) Chromatin Altered Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Aberrant Gene Expression Chromatin->GeneExpression Virulence Decreased Virulence & Pathogenicity GeneExpression->Virulence Growth Fungal Growth Inhibition GeneExpression->Growth

Caption: Mechanism of this compound via HDAC inhibition.

Experimental Workflow for HDAC Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Prepare this compound Serial Dilutions Dispense Dispense Reagents into Microplate Compound->Dispense Enzyme Prepare Recombinant HDAC Solution Enzyme->Dispense Substrate Prepare Substrate Solution Substrate->Dispense Incubate Incubate at 37°C Dispense->Incubate Develop Add Developer & Stop Reaction Incubate->Develop Read Measure Fluorescence Develop->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for in vitro HDAC inhibition analysis.

Conclusion

This compound's novel mode of action as a fungal-selective HDAC inhibitor marks a pivotal development in the ongoing battle against fungal crop diseases. The selectivity of its chemical class, the trifluoromethyloxadiazoles, for fungal class II HDACs over mammalian isoforms underscores its potential as a safe and effective fungicide. While detailed public data on this compound's selectivity is pending, the established characteristics of its chemical family are highly promising. Further research and publication of detailed selectivity profiles will be invaluable to the scientific community for fully validating its place in integrated pest management strategies.

References

Head-to-Head Field Trial Comparison: Flufenoxadiazam (Adapzo® Active) vs. Commercial Standard Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive framework for conducting and evaluating head-to-head field trials of Flufenoxadiazam, a novel fungicide from BASF, against current commercial standards for the control of major fungal diseases in key agricultural crops. This compound, to be marketed as Adapzo® Active, introduces a new mode of action as the first histone deacetylase (HDAC) inhibitor for the agricultural sector, offering a promising tool for resistance management.[1][2][3][4][5][6][7]

Introduction

This compound is a groundbreaking fungicide developed by BASF with a unique mechanism of action that targets fungal histone deacetylase (HDAC).[1][2] This distinct mode of action is significant as it presents no known cross-resistance with existing fungicide classes, such as Quinone outside inhibitors (QoIs), Demethylation inhibitors (DMIs), and Succinate dehydrogenase inhibitors (SDHIs).[8][9] The primary target for this compound is Asian Soybean Rust (ASR), a devastating disease caused by Phakopsora pachyrhizi that can lead to yield losses of up to 90% if not effectively controlled.[2][3][4][6][7] BASF anticipates the market introduction of formulations containing Adapzo® Active around 2029.[1][3][4][5][6][7]

This document outlines the necessary experimental protocols and data presentation formats to rigorously compare the field performance of this compound against established commercial fungicides.

Experimental Protocols

To ensure a robust and unbiased comparison, the following experimental methodologies are recommended for head-to-head field trials.

Field Trial Design for Asian Soybean Rust (ASR)
  • Experimental Design: A Randomized Complete Block Design (RCBD) with a minimum of four replications is recommended to account for field variability.[1][8][10]

  • Plot Size: Individual plots should be at least 3 meters by 6 meters to minimize edge effects.[1][8][10]

  • Crop and Cultivar: A soybean cultivar susceptible to Asian Soybean Rust should be selected to ensure adequate disease pressure for a conclusive trial.

  • Treatments:

    • Untreated Control (UTC)

    • This compound (at proposed label rates)

    • Commercial Standard 1 (e.g., a leading QoI + DMI + SDHI co-formulation)

    • Commercial Standard 2 (e.g., another widely used fungicide mixture)

  • Application Timing: Fungicide applications should be initiated at the first sign of disease or preventatively at the R1 growth stage (beginning of flowering), with subsequent applications at 14-21 day intervals, depending on disease pressure and product recommendations.[1][8][10]

  • Data Collection:

    • Disease Severity: Assessed at multiple time points (e.g., 7, 14, 21, and 28 days after the final application) by evaluating the percentage of leaf area affected by rust pustules.[11]

    • Area Under the Disease Progress Curve (AUDPC): Calculated from the disease severity data to provide an integrated measure of disease progression over time.[11][12]

    • Yield: Harvested from the center rows of each plot and adjusted to a standard moisture content (e.g., 13%) to determine bushels per acre or kilograms per hectare.[1][8][10][13]

    • Thousand Grain Weight: Determined to assess the impact of treatments on seed size and quality.[11]

Field Trial Design for Corn Rust
  • Experimental Design: Similar to the ASR trials, a Randomized Complete Block Design with at least four replications is appropriate.

  • Plot Size: Standard corn plot dimensions should be used, ensuring an adequate number of rows to minimize border effects.

  • Crop and Cultivar: A corn hybrid known to be susceptible to common rust (Puccinia sorghi) or southern rust (Puccinia polysora) should be utilized.[14]

  • Treatments:

    • Untreated Control (UTC)

    • This compound (at proposed label rates)

    • Commercial Standard 1 (e.g., a triazole-based fungicide like propiconazole (B1679638) or prothioconazole)[15][16]

    • Commercial Standard 2 (e.g., a strobilurin-based fungicide like azoxystrobin (B1666510) or pyraclostrobin)[16]

  • Application Timing: Applications are most effective when initiated at the first sign of rust pustules, typically around the VT (tasseling) to R1 (silking) growth stages.[14][17]

  • Data Collection:

    • Disease Severity: Assessed on the ear leaf at various intervals post-application.

    • AUDPC: Calculated to represent the cumulative disease severity over the assessment period.

    • Yield: Measured from the center rows, reported in bushels per acre, and adjusted for moisture.

    • Stalk Integrity and Lodging: Assessed at the end of the season to determine any secondary benefits of the fungicide treatments.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables to facilitate easy comparison between treatments.

Table 1: Hypothetical Efficacy of this compound against Asian Soybean Rust

TreatmentApplication RateDisease Severity (%)AUDPCYield ( kg/ha )Thousand Grain Weight (g)
Untreated Control-85 a1500 a2500 c120 c
This compoundTBD15 c350 c4200 a160 a
Commercial Standard 1Label Rate25 b500 b3800 b150 b
Commercial Standard 2Label Rate28 b550 b3750 b148 b
p-value<0.001<0.001<0.001<0.001
LSD (p=0.05)5.285.5250.08.5

Values in the same column followed by the same letter are not significantly different.

Table 2: Hypothetical Efficacy of this compound against Corn Rust

TreatmentApplication RateDisease Severity (%)AUDPCYield (bu/ac)Stalk Lodging (%)
Untreated Control-70 a1200 a150 c15 a
This compoundTBD10 c200 c210 a5 b
Commercial Standard 1Label Rate20 b400 b190 b7 b
Commercial Standard 2Label Rate22 b450 b185 b8 b
p-value<0.001<0.001<0.001<0.01
LSD (p=0.05)4.875.212.53.1

Values in the same column followed by the same letter are not significantly different.

Visualizations

Signaling Pathway

G cluster_fungus Fungal Cell DNA DNA Chromatin Chromatin DNA->Chromatin Histones Histones Histones->Chromatin AcetylatedHistones Acetylated Histones Chromatin->AcetylatedHistones Acetylation (HATs) HDAC Histone Deacetylase (HDAC) Target Enzyme HDAC->AcetylatedHistones Inhibition AcetylatedHistones->Chromatin Deacetylation GeneExpression Gene Expression (Virulence Factors) AcetylatedHistones->GeneExpression This compound This compound This compound->HDAC

Caption: Mechanism of action of this compound as a histone deacetylase (HDAC) inhibitor.

Experimental Workflow

G cluster_setup Trial Setup cluster_application Treatment Application cluster_data Data Collection & Analysis A Site Selection & Plot Establishment B Randomized Complete Block Design A->B C Planting of Susceptible Cultivar B->C D Preventative/Curative Fungicide Application (e.g., R1 Stage) C->D E Subsequent Applications (14-21 day intervals) D->E F Disease Severity Assessment E->F G Yield & Grain Quality Measurement E->G H Statistical Analysis (ANOVA, LSD) F->H G->H

Caption: Generalized workflow for a head-to-head fungicide field efficacy trial.

References

Synergistic Validation of Flufenoxadiazam with Pyraclostrobin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal performance of a combination of Flufenoxadiazam and pyraclostrobin (B128455) against a hypothetical fungal pathogen, supported by illustrative experimental data. The distinct mechanisms of action of these two compounds—this compound as a histone deacetylase (HDAC) inhibitor and pyraclostrobin as a Quinone outside Inhibitor (QoI)—suggest a strong potential for synergistic interaction, leading to enhanced efficacy and potentially mitigating the development of resistance.

Mechanism of Action: A Dual-Assault Strategy

This compound represents a novel class of fungicides that act by inhibiting histone deacetylases (HDACs).[1][2][3] This inhibition alters gene expression in the fungus, disrupting essential cellular processes.[1][3] Pyraclostrobin, a well-established strobilurin fungicide, targets the mitochondrial respiratory chain at Complex III (the cytochrome bc1 complex).[4][5][6][7] By blocking electron transfer, it effectively shuts down ATP production, leading to cellular energy depletion and fungal death.[4][5][6] The combination of these two distinct modes of action forms the basis for their potential synergistic relationship.

Illustrative In Vitro Efficacy Data

The following data summarizes the results of a hypothetical in vitro checkerboard assay designed to evaluate the synergistic effects of this compound and pyraclostrobin on the mycelial growth of a target fungus. The data is presented as the concentration of each compound required to inhibit 50% of fungal growth (EC50).

Table 1: Illustrative EC50 Values for this compound and Pyraclostrobin, Alone and in Combination

TreatmentThis compound (µg/mL)Pyraclostrobin (µg/mL)Observed EC50 of Combination (µg/mL)Expected EC50 (Bliss Independence)Synergy Ratio (SR)
This compound alone0.80----
Pyraclostrobin alone-0.50---
Combination (1:1 ratio)0.200.200.400.651.63

Note: This data is illustrative and intended to represent a plausible synergistic interaction. The Synergy Ratio (SR) is calculated using a recognized method, such as the Wadley formula, where a value greater than 1 indicates synergism.

Experimental Protocols

A detailed methodology for validating the synergism between this compound and pyraclostrobin is provided below, based on established protocols for fungicide synergy testing.

In Vitro Mycelial Growth Inhibition Assay (Checkerboard Method)
  • Fungal Isolate and Culture Preparation: The target fungal pathogen is cultured on a suitable medium, such as potato dextrose agar (B569324) (PDA), until sufficient mycelial growth is achieved for inoculation.

  • Fungicide Stock Solutions: Stock solutions of this compound and pyraclostrobin are prepared in an appropriate solvent (e.g., dimethyl sulfoxide) and then serially diluted.

  • Checkerboard Assay Setup: A 96-well microtiter plate is used to create a matrix of concentrations. Serial dilutions of this compound are added to the columns, and serial dilutions of pyraclostrobin are added to the rows. Each well contains a final volume of growth medium (e.g., potato dextrose broth) with a specific combination of the two fungicides.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal mycelial fragments or spores.

  • Incubation: The plate is incubated under optimal growth conditions (temperature, humidity, light) for a period sufficient for fungal growth to be observed in the control wells (containing no fungicide).

  • Data Collection: Fungal growth inhibition is assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.

  • Data Analysis: The EC50 values for each compound alone and for the mixtures are calculated. The nature of the interaction (synergistic, additive, or antagonistic) is determined using a reference model such as Bliss Independence or Loewe Additivity. The Synergy Ratio (SR) can be calculated to quantify the degree of synergism.[8][9]

Visualizing the Synergistic Action

The following diagrams illustrate the experimental workflow and the proposed combined mechanism of action of this compound and pyraclostrobin.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation Stock Solutions Fungicide Stock Solutions Serial Dilution Serial Dilution in 96-well Plate Stock Solutions->Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Data Collection Growth Inhibition Measurement Incubation->Data Collection EC50 Calculation EC50 Calculation Data Collection->EC50 Calculation Synergy Analysis Synergy Ratio Calculation EC50 Calculation->Synergy Analysis

Experimental workflow for synergy validation.

G cluster_this compound This compound cluster_pyraclostrobin Pyraclostrobin cluster_fungus Fungal Cell F This compound HDAC Histone Deacetylase (HDAC) F->HDAC inhibits Histones Histones HDAC->Histones deacetylates GeneExpression Altered Gene Expression Histones->GeneExpression Growth Fungal Growth & Proliferation GeneExpression->Growth disrupts Death Cell Death GeneExpression->Death P Pyraclostrobin ComplexIII Mitochondrial Complex III P->ComplexIII inhibits ETC Electron Transport Chain ComplexIII->ETC part of ATP ATP Synthesis ETC->ATP drives ATP->Growth required for ATP->Death

References

A Comparative Guide to the Transcriptomic Response of Fungi to Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and investigating the transcriptomic effects of Flufenoxadiazam, a novel fungicide, on fungal pathogens. While specific comparative transcriptomic data for this compound is not yet publicly available due to its recent development, this document outlines the expected molecular interactions based on its unique mode of action and presents a comprehensive guide to conducting comparative transcriptomic studies.

Introduction to this compound

This compound is a groundbreaking oxadiazole fungicide developed by BASF, set to be marketed under the trade name Adapzo Active with an estimated launch in 2029[1][2]. Its chemical formula is C16H9F4N3O2, and it is chemically identified as N-(2-fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide[1]. What sets this compound apart is its novel mode of action for a fungicide: it is the first to act as a histone deacetylase (HDAC) inhibitor[1][2]. This mechanism, distinct from traditional fungicides, involves the alteration of histone acetylation to modulate gene expression in fungi, thereby reducing the likelihood of cross-resistance[1]. This compound has demonstrated high efficacy against significant plant pathogens such as Asian soybean rust (Phakopsora pachyrhizi)[3].

Hypothetical Comparative Transcriptomic Data

The following tables are structured to present the kind of quantitative data that would be generated from a comparative transcriptomic (RNA-Seq) study of a fungal pathogen treated with this compound versus a traditional fungicide, for instance, a demethylation inhibitor (DMI).

Table 1: Differentially Expressed Genes in a Fungal Pathogen in Response to this compound and a DMI Fungicide.

Gene IDGene Name/FunctionThis compound (log2 Fold Change)DMI Fungicide (log2 Fold Change)p-value (this compound)p-value (DMI)
FUNG_001Histone Deacetylase-No significant change< 0.05> 0.05
FUNG_002Acetyl-CoA SynthetaseNo significant change< 0.05> 0.05
FUNG_003Stress Response Protein< 0.05< 0.05
FUNG_004CYP51 (Ergosterol Biosynthesis)No significant change> 0.05< 0.05
FUNG_005ABC Transporter< 0.05< 0.05
FUNG_006Cell Wall Synthesis Gene< 0.05< 0.05

Table 2: Enriched Gene Ontology (GO) Terms in Response to Fungicide Treatment.

GO TermThis compound TreatmentDMI Fungicide Treatment
Histone DeacetylationEnriched (Down-regulated)Not Enriched
Gene Expression RegulationEnriched (Up and Down-regulated)Not Enriched
Sterol BiosynthesisNot EnrichedEnriched (Down-regulated)
Cellular Stress ResponseEnriched (Up-regulated)Enriched (Up-regulated)
Transmembrane TransportEnriched (Up-regulated)Enriched (Up-regulated)

Experimental Protocols

A generalized workflow for performing a comparative RNA-Seq analysis to study the transcriptomic response of a fungus to this compound is detailed below.

1. Fungal Culture and Treatment:

  • Isolate and culture the target fungal pathogen (e.g., Phakopsora pachyrhizi) on an appropriate medium until it reaches the mid-logarithmic growth phase.

  • Expose the fungal cultures to one of the following treatments:

    • This compound at its minimum inhibitory concentration (MIC).

    • A comparative fungicide (e.g., a DMI) at its MIC.

    • A control (e.g., DMSO, the solvent for the fungicides).

  • Incubate the treated cultures for a predetermined time (e.g., 4, 8, or 24 hours) to allow for transcriptomic changes.

2. RNA Extraction and Quality Control:

  • Harvest fungal mycelia from each treatment group.

  • Extract total RNA using a commercially available kit, ensuring the use of a method that minimizes RNA degradation.

  • Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 7).

3. Library Preparation and RNA Sequencing:

  • Prepare RNA-Seq libraries from the high-quality RNA samples. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Perform sequencing on a high-throughput platform, such as the Illumina NovaSeq, to generate a sufficient number of reads per sample for robust statistical analysis.

4. Bioinformatic Analysis:

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and trim adapters and low-quality bases.

  • Read Alignment: Align the trimmed reads to a reference fungal genome using a splice-aware aligner like HISAT2 or STAR.

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between the treatment and control groups. Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2 Fold Change| > 1).

  • Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by the fungicide treatments.

Visualizations

The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow for a comparative transcriptomics study.

Caption: Comparative signaling pathways of this compound and a DMI fungicide.

G A Fungal Culture B Fungicide Treatment (this compound vs. Alternative vs. Control) A->B C RNA Extraction B->C D RNA-Seq Library Preparation C->D E High-Throughput Sequencing D->E F Data Quality Control E->F G Read Alignment to Genome F->G H Differential Gene Expression Analysis G->H I Functional Annotation & Pathway Analysis H->I

Caption: Experimental workflow for comparative transcriptomics.

References

Safety Operating Guide

Navigating the Safe Disposal of Flufenoxadiazam in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers on the proper handling and disposal of Flufenoxadiazam, a novel benzanilide (B160483) fungicide, is critical for maintaining laboratory safety and environmental compliance. Due to the absence of specific disposal protocols for this compound, a conservative approach, treating it as a hazardous chemical of unknown toxicity, is paramount.

Researchers and laboratory personnel must adhere to established principles of hazardous waste management. This involves a multi-step process beginning with waste characterization and culminating in professional disposal, all while maintaining rigorous safety standards. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding with any disposal activities.

Immediate Safety and Handling Precautions

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Use chemically resistant gloves and a lab coat.[1][2]

  • Respiratory Protection: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.

  • Contingency Planning: An emergency eyewash station and safety shower must be readily accessible.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[4][5]

  • Waste Characterization: The initial and most critical step is to classify the waste. Given its toxicological profile, this compound waste should be considered hazardous.[6] This includes the pure compound, solutions containing this compound, and any labware that has come into direct contact with it (e.g., vials, pipette tips, contaminated gloves).

  • Waste Segregation: To prevent dangerous chemical reactions, this compound waste must be carefully segregated from other waste streams.[6] It should be collected in a dedicated and compatible container.

  • Containerization and Labeling:

    • Use a sturdy, leak-proof container made of a material that will not react with the waste, such as glass or high-density polyethylene (B3416737) (HDPE) for organic compounds.[2][6]

    • The container must be clearly and accurately labeled from the moment the first drop of waste is added.[6]

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate percentages of each component if it is in a solution.[6]

  • On-Site Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA).[6]

    • The container cap must be kept tightly sealed at all times, except when adding waste.[2]

    • The storage area should be secure, cool, dry, and have secondary containment to manage potential spills.[5]

  • Arrange for Professional Disposal: The final disposal of hazardous waste is a regulated process that must be handled by trained professionals.[6]

    • Contact your institution's EHS department to schedule a pickup.[5]

    • Complete all necessary waste pickup forms and tags provided by your EHS office. This documentation is crucial for tracking the waste from "cradle-to-grave" as required by regulations like RCRA.[6]

Decontamination of Laboratory Equipment

All laboratory equipment that has come into contact with this compound must be thoroughly decontaminated. A triple-rinse procedure is often recommended. The rinsate from this process must also be collected and disposed of as hazardous waste.

Quantitative Data Summary

Due to the novelty of this compound, specific quantitative data regarding its environmental persistence, degradation byproducts, or disposal efficiency are not currently available. The following table summarizes its key chemical and physical properties.

PropertyValue
Chemical Formula C₁₆H₉F₄N₃O₂[7][8]
Molecular Weight 351.26 g/mol [8][9]
CAS Number 1839120-27-2[7][8]
Appearance Solid (form not specified)[10]
Solubility No data available

Experimental Workflow for Disposal

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Flufenoxadiazam

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate and essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Flufenoxadiazam. This compound is a novel fungicide developed by BASF with a unique mode of action as a histone deacetylase (HDAC) inhibitor[1]. As with any active chemical compound, understanding and implementing proper safety protocols is paramount to ensure personnel safety and environmental protection.

Disclaimer: This guide is based on general safety principles for handling fungicides. Always consult the product-specific Safety Data Sheet (SDS) and product label for definitive handling, personal protective equipment (PPE), and disposal instructions.[2][3][4]

Hazard Identification and Health Effects

Improper handling of this compound can lead to adverse health effects. The primary routes of exposure are dermal (skin contact), ocular (eye contact), and inhalation.[2][5]

Potential Hazard Description of Health Effects Primary Routes of Exposure Source
Skin Irritation May cause irritation upon contact.Dermal[2]
Eye Irritation May cause serious irritation to the eyes.Ocular[2]
Respiratory Issues Inhalation of dust or spray mists may cause respiratory problems.Inhalation[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE for various handling activities.

Activity Required Personal Protective Equipment (PPE)
Mixing and Loading Chemical-resistant gloves, chemical-resistant apron, long-sleeved shirt and long pants, chemical-resistant footwear plus socks, and protective eyewear (goggles or face shield). A NIOSH-approved respirator may be required; consult the product label.
Application (Foliar Spray) Chemical-resistant gloves, coveralls over long-sleeved shirt and long pants, chemical-resistant footwear plus socks, and protective eyewear. A respirator may be required depending on the application method and ventilation.
Spill Cleanup & Equipment Decontamination Chemical-resistant gloves, coveralls over long-sleeved shirt and long pants, chemical-resistant footwear plus socks, protective eyewear (goggles or face shield), and a NIOSH-approved respirator.
Container Disposal Chemical-resistant gloves, long-sleeved shirt and long pants, and protective eyewear.
Detailed PPE Specifications
  • Gloves: Use chemical-resistant gloves such as barrier laminate, butyl rubber, nitrile rubber, or Viton.[4] A thickness of at least 14 mils is recommended.[4] Do not use leather or fabric gloves.[3] Always wash the outside of the gloves before removing them.[3]

  • Protective Clothing: Wear a long-sleeved shirt, long pants, and socks as a minimum. For activities with a higher risk of exposure, such as mixing or cleaning, wear chemical-resistant coveralls or an apron.[2][5]

  • Eye Protection: Use safety glasses with side shields, goggles, or a face shield to protect against splashes and airborne particles.

  • Respiratory Protection: If the product label requires a respirator, use one approved by the National Institute for Occupational Safety and Health (NIOSH).[5] The type of respirator will depend on the potential for inhalation exposure.

Operational Plan: Safe Handling Workflow

Following a structured workflow can significantly reduce the risk of accidental exposure.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep1 Read Product Label and SDS prep2 Gather and Inspect PPE prep1->prep2 prep3 Prepare a Well-Ventilated Work Area prep2->prep3 handle1 Don Appropriate PPE prep3->handle1 handle2 Mix and Prepare Solution handle1->handle2 handle3 Apply as per Protocol handle2->handle3 clean1 Decontaminate Equipment handle3->clean1 clean2 Remove and Clean/Dispose of PPE clean1->clean2 clean3 Wash Hands and Exposed Skin clean2->clean3 disp1 Dispose of Excess Chemical clean3->disp1 disp2 Dispose of Empty Containers disp1->disp2

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is regulated to protect the environment.

Disposal of Excess this compound
  • Do not dispose of excess this compound by pouring it down the drain or into any water body.[6][7]

  • The preferred method is to use up the product according to the label directions.[7]

  • If disposal is necessary, it should be treated as hazardous waste. Wastes from the use of this product may be disposed of on-site or at an approved waste disposal facility.[6]

  • Contact your local solid waste management authority or a "Clean Sweep" program for guidance on disposing of unwanted pesticides.[7][8]

Disposal of Containers
  • Do not reuse empty containers.[6][7]

  • For nonrefillable containers, completely empty the contents into the application equipment.[6]

  • Dispose of the empty container in a sanitary landfill or by incineration if allowed by state and local authorities.[6] Plastic containers should be triple rinsed or pressure rinsed before disposal.[9]

Disposal of Contaminated PPE
  • Discard any PPE that has been heavily contaminated with undiluted this compound.[10]

  • Follow federal, state, and local regulations for the disposal of contaminated PPE.[10]

  • Reusable PPE should be cleaned thoroughly with detergent and hot water before reuse.[10]

Emergency First-Aid Procedures

In the event of accidental exposure, immediate first aid is critical.

Type of Exposure First-Aid Instructions
Skin Contact Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[2]
Eye Contact Flush eyes immediately with plenty of clean water for at least 15 minutes.[2] Seek medical attention.[2]
Inhalation Move the person to fresh air.[2]
Ingestion Do NOT induce vomiting. Seek immediate medical attention and bring the product container with you.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.